NF023
Beschreibung
Eigenschaften
Molekularformel |
C35H20N4Na6O21S6 |
|---|---|
Molekulargewicht |
1162.9 g/mol |
IUPAC-Name |
hexasodium;8-[[3-[[3-[(4,6,8-trisulfonatonaphthalen-1-yl)carbamoyl]phenyl]carbamoylamino]benzoyl]amino]naphthalene-1,3,5-trisulfonate |
InChI |
InChI=1S/C35H26N4O21S6.6Na/c40-33(38-25-7-9-27(63(49,50)51)23-13-21(61(43,44)45)15-29(31(23)25)65(55,56)57)17-3-1-5-19(11-17)36-35(42)37-20-6-2-4-18(12-20)34(41)39-26-8-10-28(64(52,53)54)24-14-22(62(46,47)48)16-30(32(24)26)66(58,59)60;;;;;;/h1-16H,(H,38,40)(H,39,41)(H2,36,37,42)(H,43,44,45)(H,46,47,48)(H,49,50,51)(H,52,53,54)(H,55,56,57)(H,58,59,60);;;;;;/q;6*+1/p-6 |
InChI-Schlüssel |
FMQURVHYTBGYSQ-UHFFFAOYSA-H |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of NF023
For Researchers, Scientists, and Drug Development Professionals
Abstract
NF023 is a polysulfonated aromatic compound, originally developed as an analogue of suramin, that has emerged as a valuable pharmacological tool for the study of purinergic signaling and G-protein-coupled receptor (GPCR) pathways. This technical guide provides a comprehensive overview of the dual mechanism of action of this compound as a selective and competitive antagonist of the P2X1 purinergic receptor and as a direct inhibitor of the α-subunits of Gi/o heterotrimeric G-proteins. This document consolidates key quantitative data, details the fundamental experimental protocols for its characterization, and provides visual representations of the associated signaling pathways and experimental workflows.
Introduction to this compound
This compound, with the chemical name 8,8'-[Carbonylbis(imino-3,1-phenylenecarbonylimino)]bis-1,3,5-naphthalenetrisulfonic acid, is a hexasodium salt that exhibits a high degree of specificity for its molecular targets. Its utility in research stems from its ability to selectively block two distinct points in cellular signaling cascades: the cell surface P2X1 ion channel and the intracellular Gi/o G-protein signaling pathway. This dual action allows for the dissection of complex physiological processes involving purinergic neurotransmission and GPCR-mediated signal transduction.
Dual Mechanism of Action
Antagonism of the P2X1 Purinergic Receptor
This compound acts as a selective, competitive, and reversible antagonist of the P2X1 receptor, a ligand-gated ion channel activated by extracellular adenosine (B11128) triphosphate (ATP).[1] P2X1 receptors are crucial in various physiological functions, including smooth muscle contraction, platelet aggregation, and inflammation.[2]
Mechanism: Upon binding of ATP, the P2X1 receptor undergoes a conformational change, opening a non-selective cation channel permeable to Na⁺, K⁺, and Ca²⁺.[3][4] This ion influx leads to membrane depolarization and the initiation of downstream cellular responses. This compound competitively binds to the P2X1 receptor, preventing ATP from binding and thereby inhibiting channel opening and subsequent ion flux.[5] This is evidenced by a parallel rightward shift in the ATP concentration-response curve in the presence of this compound, without a change in the maximum response.[5]
Inhibition of Gi/o Alpha Subunit G-Proteins
In addition to its effects on P2X1 receptors, this compound functions as a selective antagonist of the α-subunits of the Gi and Go families of heterotrimeric G-proteins.[3][6] These G-proteins are key transducers for a multitude of GPCRs that regulate a wide array of cellular processes, most notably the inhibition of adenylyl cyclase.
Mechanism: Gi/o-coupled GPCRs, upon activation by their respective ligands, catalyze the exchange of GDP for GTP on the Gαi/o subunit. This leads to the dissociation of the Gαi/o-GTP complex from the Gβγ dimer. The activated Gαi/o-GTP then inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2][5] this compound directly targets the Gαi/o subunit, preventing it from inhibiting adenylyl cyclase.[6] It is believed to compete with the effector binding site on the Gα subunit and inhibits the release of GDP, a critical step in G-protein activation.[6] Importantly, this compound does not disrupt the interaction between the Gα and Gβγ subunits.[6]
Quantitative Data
The potency and selectivity of this compound have been quantified in various studies. The following tables summarize the key inhibitory concentrations (IC₅₀) and effective concentrations (EC₅₀) for its primary targets.
Table 1: Antagonistic Activity of this compound at P2X Receptors
| Receptor Subtype | Species | IC₅₀ (µM) | Reference(s) |
| P2X₁ | Human | 0.21 | [1][7] |
| P2X₁ | Rat | 0.24 | [5] |
| P2X₂ | Human | > 50 | [1][7] |
| P2X₃ | Human | 28.9 | [1][7] |
| P2X₃ | Rat | 8.5 | [5] |
| P2X₄ | Human | > 100 | [1][7] |
Table 2: Inhibitory Activity of this compound on G-Protein α-Subunits
| G-Protein α-Subunit | EC₅₀ (nM) | Reference(s) |
| Gαi/o | ~300 | [3][6] |
Experimental Protocols
The characterization of this compound's mechanism of action relies on several key experimental techniques. Detailed methodologies for two fundamental assays are provided below.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This electrophysiological technique is used to measure the ion flow across the membrane of a Xenopus oocyte expressing a specific ion channel, such as the P2X1 receptor. It allows for the characterization of the effects of agonists and antagonists on channel activity.
Methodology:
-
Oocyte Preparation: Xenopus laevis oocytes are surgically harvested and defolliculated.
-
cRNA Injection: Oocytes are microinjected with cRNA encoding the P2X1 receptor subunit and incubated for 2-5 days to allow for receptor expression.
-
Electrode Preparation: Two microelectrodes are pulled from borosilicate glass capillaries and filled with a conducting solution (e.g., 3 M KCl).
-
Oocyte Impalement: The oocyte is placed in a recording chamber and impaled with both the voltage-sensing and current-injecting electrodes.
-
Voltage Clamp: The membrane potential is clamped at a holding potential (e.g., -70 mV).
-
Drug Application: ATP (agonist) is applied to the oocyte to elicit an inward current. The effect of this compound (antagonist) is assessed by co-application with ATP or by pre-incubation.
-
Data Acquisition: The resulting currents are recorded and analyzed to determine the inhibitory effect of this compound.
[³⁵S]GTPγS Binding Assay
This radioligand binding assay is a functional assay that measures the activation of G-proteins. It is used to determine the ability of a compound to modulate GPCR-mediated G-protein activation.
Methodology:
-
Membrane Preparation: Cell membranes expressing the Gi/o-coupled receptor of interest are prepared from cultured cells or tissues.
-
Assay Buffer Preparation: An assay buffer containing GDP (to ensure G-proteins are in their inactive state) and Mg²⁺ is prepared.
-
Reaction Mixture: The cell membranes are incubated with the GPCR agonist, varying concentrations of this compound, and the non-hydrolyzable GTP analog, [³⁵S]GTPγS.
-
Incubation: The reaction is incubated to allow for agonist-induced G-protein activation and the binding of [³⁵S]GTPγS to the Gα subunit.
-
Termination and Filtration: The reaction is terminated by rapid filtration through a filter mat, which traps the membranes while allowing unbound [³⁵S]GTPγS to be washed away.
-
Scintillation Counting: The amount of [³⁵S]GTPγS bound to the Gα subunits on the filter mat is quantified using a scintillation counter.
-
Data Analysis: The data is analyzed to determine the effect of this compound on agonist-stimulated G-protein activation.
Conclusion
This compound is a potent and selective pharmacological agent with a well-defined dual mechanism of action. Its ability to competitively antagonize the P2X1 receptor and directly inhibit Gi/o G-protein α-subunits makes it an indispensable tool for researchers investigating purinergic signaling and GPCR biology. A thorough understanding of its mechanisms, as detailed in this guide, is essential for its effective application in experimental design and data interpretation. The provided protocols and pathway diagrams serve as a foundational resource for scientists and drug development professionals working in these fields.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Gαi protein subunit: A step toward understanding its non-canonical mechanisms [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Structural insights into the human P2X1 receptor and ligand interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gi alpha subunit - Wikipedia [en.wikipedia.org]
- 6. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
NF023: A Technical Guide to a Selective P2X1 Receptor Antagonist
Introduction
The P2X1 receptor is a ligand-gated ion channel activated by extracellular adenosine (B11128) triphosphate (ATP).[1] As a member of the P2X family of purinergic receptors, it forms a trimeric, non-selective cation channel that permits the influx of sodium (Na+) and calcium (Ca2+) and the efflux of potassium (K+).[2][3] These receptors are predominantly expressed in smooth muscle cells, platelets, and certain neurons, playing a crucial role in physiological processes such as smooth muscle contraction, platelet aggregation, and inflammation.[1][4] The rapid activation and desensitization of P2X1 receptors are key features that distinguish them from other P2X subtypes.[2]
NF023, a suramin (B1662206) analogue, has been identified as a potent, competitive, and reversible antagonist highly selective for the P2X1 receptor subtype.[5] This selectivity makes it an invaluable pharmacological tool for elucidating the specific roles of the P2X1 receptor in various physiological and pathophysiological contexts. This guide provides an in-depth technical overview of this compound, including its pharmacological data, mechanism of action, and detailed experimental protocols for its characterization.
Pharmacological Profile of this compound
This compound is chemically known as 8,8'-[carbonylbis(imino-3,1-phenylenecarbonylimino)]bis-1,3,5-naphthalene-trisulphonic acid, hexasodium salt.
-
Molecular Formula: C₃₅H₂₀N₄Na₆O₂₁S₆[6]
-
Molecular Weight: 1162.86 g/mol
-
CAS Number: 104869-31-0
Data Presentation: Quantitative Analysis
The inhibitory activity of this compound has been quantified across several P2X receptor subtypes, demonstrating its high selectivity for the P2X1 receptor.
Table 1: Inhibitory Potency (IC₅₀) of this compound at Human P2X Receptors
| Receptor Subtype | IC₅₀ (μM) | Reference |
| Human P2X₁ | 0.21 | [5][7][8] |
| Human P2X₂ | > 50 | [5][7][8] |
| Human P2X₃ | 28.9 | [5][7][8] |
| Human P2X₄ | > 100 | [5][7][8] |
Table 2: Inhibitory Potency (IC₅₀) of this compound at Rat P2X Receptors
| Receptor Subtype | IC₅₀ (μM) | Reference |
| Rat P2X₁ | 0.24 | [5] |
| Rat P2X₂ | > 50 | [5] |
| Rat P2X₃ | 8.5 | [5] |
| Rat P2X₂/P2X₃ | 1.6 | [5] |
Table 3: Off-Target Activity of this compound
| Target | Activity | EC₅₀ / IC₅₀ | Reference |
| Gα o/i subunit | Selective Inhibition | ~300 nM | |
| HMGA2 | Inhibition of DNA-binding | 10.63 μM |
Mechanism of Action
P2X1 receptors are ATP-gated ion channels.[1] Upon binding of extracellular ATP, the receptor undergoes a conformational change, opening a channel permeable to cations like Ca²⁺ and Na⁺.[1][9] This ion influx leads to membrane depolarization and initiates downstream cellular responses.[1]
This compound acts as a competitive antagonist, directly competing with ATP for the binding site on the P2X1 receptor.[1][5] By occupying this site, this compound prevents ATP from binding and activating the channel, thus inhibiting the influx of cations and the subsequent physiological effects.[1] Studies have shown that this compound causes a rightward shift in the ATP concentration-response curve without affecting the maximal response, which is characteristic of a surmountable, competitive antagonist.[5]
Experimental Protocols
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This electrophysiological technique is used to characterize the effect of this compound on P2X1 receptors heterologously expressed in Xenopus oocytes.[5] It allows for the direct measurement of ion channel activity.
Methodology:
-
Oocyte Preparation: Stage V-VI Xenopus laevis oocytes are harvested and defolliculated.
-
cRNA Injection: Oocytes are injected with cRNA encoding the human or rat P2X1 receptor subunit and incubated for 1-4 days to allow for receptor expression.[10]
-
Electrophysiological Recording:
-
An oocyte is placed in a recording chamber and continuously perfused with a Ringer's solution (e.g., 115 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 5 mM HEPES, pH 7.4).[10]
-
The oocyte is impaled with two microelectrodes filled with 3 M KCl.[10]
-
The membrane potential is clamped at a holding potential, typically -80 mV, using a voltage-clamp amplifier.[10]
-
-
Drug Application:
-
ATP is applied to the oocyte to evoke an inward current mediated by the expressed P2X1 receptors.
-
To determine the IC₅₀, various concentrations of this compound are co-applied with a fixed concentration of ATP.
-
-
Data Analysis: The peak inward current is measured in the absence and presence of different concentrations of this compound. The data is then plotted to generate a concentration-response curve, from which the IC₅₀ value is calculated.
Calcium Imaging Assay
This assay measures changes in intracellular calcium concentration ([Ca²⁺]i) following P2X1 receptor activation and its inhibition by this compound.
Methodology:
-
Cell Culture: Cells endogenously expressing or transfected with P2X1 receptors (e.g., HEK293 cells) are seeded onto 96-well plates.
-
Dye Loading: Cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Assay Procedure:
-
The plate is placed in a fluorescent kinetic plate reader (e.g., FLIPR or FDSS).[11]
-
A baseline fluorescence reading is established.
-
Cells are pre-incubated with varying concentrations of this compound or vehicle control.
-
A fixed concentration of ATP is added to stimulate the P2X1 receptors.
-
-
Data Acquisition and Analysis: The change in fluorescence intensity, corresponding to the change in [Ca²⁺]i, is recorded over time. The peak fluorescence response is used to determine the inhibitory effect of this compound and calculate its IC₅₀.
Platelet Aggregation Assay
This assay assesses the functional consequence of P2X1 receptor antagonism by this compound on platelet function.
Methodology:
-
Sample Preparation: Platelet-rich plasma (PRP) is prepared from whole blood collected from healthy donors via centrifugation.
-
Aggregometry:
-
A sample of PRP is placed in a cuvette within a turbidimetric aggregometer and stirred continuously at 37°C.
-
A baseline light transmission is established.
-
PRP is pre-incubated with this compound or vehicle control.
-
-
Induction of Aggregation: A P2X1 agonist, such as α,β-methylene ATP (α,β-meATP), or another aggregating agent like ADP is added to the PRP to induce platelet aggregation.[12]
-
Data Analysis: Platelet aggregation causes an increase in light transmission through the sample. This change is recorded over time to generate an aggregation curve. The maximum aggregation percentage is determined and compared between control and this compound-treated samples to quantify the inhibitory effect.
Conclusion
This compound is a highly selective and potent competitive antagonist of the P2X1 receptor.[5] Its well-defined pharmacological profile makes it an essential research tool for isolating and studying the specific functions of P2X1 receptors in diverse biological systems. The detailed experimental protocols provided herein offer a robust framework for researchers and drug development professionals to investigate P2X1 receptor pharmacology and to screen for novel modulators of this important therapeutic target. While this compound itself has off-target effects at higher concentrations, particularly on certain G-protein subunits, its selectivity for P2X1 over other P2X subtypes remains a key advantage in purinergic signaling research.
References
- 1. What are P2X1 receptor antagonists and how do they work? [synapse.patsnap.com]
- 2. The P2X1 receptor as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scbt.com [scbt.com]
- 5. Antagonistic properties of the suramin analogue this compound at heterologously expressed P2X receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C35H20N4Na6O21S6 | CID 6093160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound hexasodium | P2X Receptor | TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. The P2X1 receptor and platelet function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tonic calcium-activated chloride current sustained by ATP release and highly desensitizing human P2X1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The novel suramin analogue NF864 selectively blocks P2X1 receptors in human platelets with potency in the low nanomolar range - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide to NF023 Hexasodium: A Selective P2X1 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, pharmacological properties, and experimental evaluation of NF023 hexasodium, a potent and selective antagonist of the P2X1 purinergic receptor.
Chemical Structure and Physicochemical Properties
This compound hexasodium is a symmetrical polysulfonated naphthyl derivative and a suramin (B1662206) analogue. Its complex structure is key to its selective interaction with the P2X1 receptor.
Chemical Name: 8,8'-[Carbonylbis(imino-3,1-phenylenecarbonylimino)]bis-1,3,5-naphthalene-trisulfonic acid, hexasodium salt[1]
Synonyms: NF 023, NF-023[2]
Below is a summary of its key physicochemical properties:
| Property | Value | Reference |
| Molecular Formula | C₃₅H₂₀N₄Na₆O₂₁S₆ | [2][3] |
| Molecular Weight | 1162.88 g/mol | [3] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in water | |
| Purity | ≥95% (HPLC) |
Pharmacological Properties
This compound is a selective and competitive antagonist of the P2X1 receptor, a ligand-gated ion channel activated by extracellular adenosine (B11128) triphosphate (ATP). Its primary mechanism of action is the reversible blockade of the P2X1 receptor, thereby inhibiting ATP-mediated signaling.
P2X Receptor Antagonist Activity
This compound exhibits high selectivity for the human P2X1 receptor subtype. The inhibitory concentrations (IC₅₀) for various human P2X receptor subtypes are summarized below, highlighting its selectivity profile.
| Receptor Subtype | IC₅₀ (µM) | Reference |
| Human P2X₁ | 0.21 | [1] |
| Human P2X₂ | > 50 | [1] |
| Human P2X₃ | 28.9 | [1] |
| Human P2X₄ | > 100 | [1] |
The antagonist effect of this compound at the P2X1 receptor is competitive and reversible.[1]
Other Pharmacological Activities
Beyond its primary action on P2X1 receptors, this compound has been reported to interact with other biological targets:
-
G-proteins: It selectively inhibits the α-subunit of G₀/Gᵢ proteins with an EC₅₀ of approximately 300 nM.[1]
-
HMGA2: this compound inhibits the DNA-binding activity of High Mobility Group AT-hook 2 (HMGA2) with an IC₅₀ of 10.63 µM.[1]
Signaling Pathway of P2X1 Receptor Antagonism
The binding of ATP to the P2X1 receptor, a trimeric ion channel, induces a conformational change that opens a non-selective cation channel, leading to the influx of Na⁺ and Ca²⁺. This influx depolarizes the cell membrane and triggers various downstream cellular responses. This compound acts as a competitive antagonist, binding to the receptor to prevent ATP from binding and subsequently blocking channel activation and downstream signaling.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound.
Two-Electrode Voltage Clamp in Xenopus Oocytes
This electrophysiological technique is used to measure the ion flow across the membrane of a Xenopus oocyte expressing a specific ion channel, in this case, the P2X1 receptor.
Objective: To determine the inhibitory effect of this compound on ATP-induced currents in oocytes expressing P2X1 receptors.
Methodology:
-
Oocyte Preparation:
-
Harvest oocytes from a female Xenopus laevis.
-
Treat with collagenase to defolliculate.
-
Inject oocytes with cRNA encoding the human P2X1 receptor.
-
Incubate for 2-5 days to allow for receptor expression.
-
-
Electrophysiological Recording:
-
Place a single oocyte in a recording chamber continuously perfused with a saline solution (e.g., ND96).
-
Impale the oocyte with two microelectrodes filled with 3 M KCl, one for voltage recording and one for current injection.
-
Clamp the membrane potential at a holding potential of -70 mV.
-
Apply ATP to the perfusion solution to activate the P2X1 receptors and record the resulting inward current.
-
To test the effect of this compound, pre-incubate the oocyte with this compound for a defined period before co-applying it with ATP.
-
Record the current in the presence of this compound and compare it to the control current to determine the percentage of inhibition.
-
Perform concentration-response curves to calculate the IC₅₀ value.
-
Conclusion
This compound hexasodium is a valuable pharmacological tool for studying the physiological and pathological roles of the P2X1 receptor. Its high selectivity and well-characterized competitive antagonist properties make it a standard reference compound in purinergic signaling research. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working in this field.
References
The Suramin Analogue NF023: A Technical Guide to its Discovery, Mechanism, and Experimental Characterization
NF023 , a structural analogue of the antitrypanosomal drug suramin (B1662206), has emerged as a critical tool in pharmacology for the selective antagonism of P2X purinoceptors and the inhibition of specific G protein subtypes. This technical guide provides an in-depth overview of the discovery, history, and pharmacological profile of this compound, tailored for researchers, scientists, and drug development professionals.
Discovery and History
The development of this compound is rooted in the broader investigation of suramin and its derivatives as modulators of purinergic signaling. Suramin itself was known to be a non-selective antagonist at P2 receptors. The quest for more selective compounds led to the synthesis and characterization of a series of suramin analogues.
1994: Initial Characterization as a P2-Purinoceptor Antagonist The symmetrical urea (B33335) of 8-(benzamido)naphthalene-1,3,5-trisulfonic acid, which would later be designated this compound, was investigated for its ability to antagonize responses mediated by P2-purinoceptors. In a key study, this compound was shown to competitively antagonize P2X-purinoceptor-mediated contractions in the rabbit vas deferens with a pA2 value of 5.68.[1] This early work established this compound as a competitive antagonist at P2X receptors.
1996: Identification as a Subtype-Selective G Protein Inhibitor Further research into the mechanism of action of suramin analogues revealed their ability to directly interact with heterotrimeric G proteins. A significant 1996 study by Freissmuth et al. demonstrated that this compound acts as a selective antagonist for the α-subunits of the Go/Gi family of G proteins.[2] The compound was found to suppress [35S]GTPγS binding to recombinant Giα-1 and Goα with an EC50 value of approximately 300 nM, showcasing a selectivity distinct from suramin, which preferentially targets Gsα.[2][3] This discovery highlighted a dual mechanism of action for this compound, positioning it as a unique pharmacological tool.
1999: Detailed Characterization at P2X Receptor Subtypes A comprehensive study by Soto et al. in 1999 provided a detailed characterization of this compound's antagonistic properties at various heterologously expressed P2X receptor subtypes.[4] This research solidified this compound's reputation as a potent and selective P2X1 receptor antagonist. The study demonstrated that P2X1 receptors were the most sensitive to inhibition by this compound, with IC50 values of 0.24 μM and 0.21 μM for the rat and human homologues, respectively.[4] This high degree of selectivity for P2X1 over other P2X subtypes (P2X2, P2X3, and P2X4) established this compound as a valuable probe for elucidating the physiological and pathological roles of the P2X1 receptor.[4]
Quantitative Data
The pharmacological activity of this compound has been quantified in several key studies. The following tables summarize the inhibitory constants of this compound at various P2X receptor subtypes and its inhibitory potency on G protein α-subunits.
Table 1: Antagonistic Potency of this compound at P2X Receptor Subtypes
| Receptor Subtype | Species | Agonist | Assay System | IC50 (μM) | Reference |
| P2X1 | Human | ATP | Xenopus Oocytes | 0.21 | [4] |
| P2X1 | Rat | ATP | Xenopus Oocytes | 0.24 | [4] |
| P2X2 | Human | ATP | Xenopus Oocytes | > 50 | [4] |
| P2X3 | Human | ATP | Xenopus Oocytes | 28.9 | [4] |
| P2X3 | Rat | ATP | Xenopus Oocytes | 8.5 | [4] |
| P2X4 | Human | ATP | Xenopus Oocytes | > 100 | [4] |
| P2X2/3 (heteromer) | Rat | α,β-meATP | Xenopus Oocytes | 1.6 | [4] |
Table 2: Antagonistic Potency of this compound at P2 Purinoceptors in Native Tissues
| Receptor Type | Tissue | Agonist | pA2 | Reference |
| P2X | Rabbit Vas Deferens | α,β-mATP | 5.68 | [1] |
| P2X | Rat Mesenteric Artery | α,β-mATP | 5.54 | [1] |
| P2X | Rabbit Saphenous Artery | α,β-mATP | 5.69 | [1] |
| P2Y | Rat Duodenum | 2-MeSATP | 4.25 | [1] |
| P2Y | Guinea-Pig Taenia Coli | 2-MeSATP | 4.00 | [1] |
| P2Y | Rat Mesenteric Arterial Bed | 2-MeSATP | 4.94 | [1] |
Table 3: Inhibitory Potency of this compound on G Protein α-Subunits
| G Protein α-Subunit | Assay | EC50 (nM) | Reference |
| Giα-1 | [35S]GTPγS Binding | ~300 | [2] |
| Goα | [35S]GTPγS Binding | ~300 | [2] |
| Gsα-s | [35S]GTPγS Binding | > 1000 | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following are protocols for key experiments used in the characterization of this compound, based on the foundational studies.
Two-Electrode Voltage-Clamp Recording in Xenopus Oocytes
This protocol, adapted from Soto et al. (1999), is used to characterize the antagonistic effects of this compound on heterologously expressed P2X receptors.
1. Oocyte Preparation and Receptor Expression:
-
Harvest stage V-VI oocytes from adult female Xenopus laevis.
-
Defolliculate the oocytes by treatment with collagenase (2 mg/ml in Ca2+-free OR2 solution) for 2 hours at room temperature.
-
Inject oocytes with 50 nl of cRNA (0.1-1 ng) encoding the desired P2X receptor subunit.
-
Incubate the injected oocytes in Barth's solution at 18°C for 2-5 days before recording.
2. Electrophysiological Recording:
-
Place a single oocyte in a recording chamber continuously perfused with a standard frog Ringer's solution (115 mM NaCl, 2.5 mM KCl, 1.8 mM CaCl2, 10 mM HEPES, pH 7.2).
-
Impale the oocyte with two microelectrodes (0.5-2 MΩ resistance) filled with 3 M KCl.
-
Clamp the membrane potential at -70 mV using a two-electrode voltage-clamp amplifier.
-
Record agonist-induced currents using data acquisition software.
3. Antagonist Application and Data Analysis:
-
Apply the P2X receptor agonist (e.g., ATP or α,β-methylene ATP) at a concentration that elicits a submaximal response (e.g., EC50) via the perfusion system.
-
To test the effect of this compound, pre-incubate the oocyte with the desired concentration of this compound for at least 2 minutes before co-application with the agonist.
-
To determine the IC50 value, apply increasing concentrations of this compound and measure the inhibition of the agonist-induced current.
-
For Schild analysis, obtain agonist concentration-response curves in the absence and presence of fixed concentrations of this compound. The dissociation constant (KB) can be calculated from the rightward shift of the concentration-response curve.[4]
[35S]GTPγS Binding Assay for G Protein Inhibition
This protocol, based on the methodology described by Freissmuth et al. (1996), is used to determine the inhibitory effect of this compound on G protein α-subunits.
1. Preparation of Recombinant Gα Subunits:
-
Express recombinant Gα subunits (e.g., Giα-1, Goα, Gsα-s) in E. coli.
-
Purify the recombinant proteins to homogeneity using standard chromatographic techniques.
2. [35S]GTPγS Binding Reaction:
-
Prepare a reaction mixture containing 50 mM HEPES (pH 8.0), 1 mM EDTA, 1 mM dithiothreitol, 10 mM MgSO4, and 100 mM NaCl.
-
Add the purified recombinant Gα subunit (typically in the low nanomolar range) to the reaction mixture.
-
Add varying concentrations of this compound to the mixture.
-
Initiate the binding reaction by adding [35S]GTPγS (final concentration ~1 nM).
-
Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).
3. Termination and Quantification:
-
Terminate the reaction by rapid filtration through nitrocellulose filters.
-
Wash the filters with ice-cold buffer to remove unbound [35S]GTPγS.
-
Quantify the amount of bound [35S]GTPγS by liquid scintillation counting.
4. Data Analysis:
-
Calculate the percentage of inhibition of [35S]GTPγS binding at each concentration of this compound.
-
Determine the EC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.[2]
Signaling Pathways and Experimental Workflows
The dual action of this compound on P2X1 receptors and Go/Gi G proteins impacts distinct signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow for characterizing this compound.
Caption: Antagonism of P2X1 Receptor Signaling by this compound.
Caption: Inhibition of Go/Gi G Protein Signaling by this compound.
References
- 1. Design and pharmacology of selective P2-purinoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Suramin analogues as subtype-selective G protein inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound A suramin analog that acts as a selective and direct G-protein antagonist for α-subunits of the Go/Gi group (EC50 ~ 300 nM). | Sigma-Aldrich [sigmaaldrich.com]
- 4. Antagonistic properties of the suramin analogue this compound at heterologously expressed P2X receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
NF023: An In-depth Technical Guide to its Selectivity Profile Across Purinergic Receptors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the selectivity profile of NF023, a suramin (B1662206) analogue, across the purinergic receptor family. This compound has emerged as a valuable pharmacological tool for distinguishing between different purinergic receptor subtypes, particularly demonstrating notable selectivity for certain P2X receptors. This document consolidates quantitative data on its antagonist potency, details the experimental methodologies used for these determinations, and visualizes the relevant signaling pathways and experimental workflows.
Quantitative Selectivity Profile of this compound
The antagonist activity of this compound has been quantified across various purinergic receptor subtypes, primarily through the determination of half-maximal inhibitory concentration (IC50) values, equilibrium dissociation constants (Kb), and pA2 values. The data, summarized in the tables below, highlight the compound's preference for P2X1 receptors.
P2X Receptor Subtypes
This compound exhibits a clear selectivity for the P2X1 receptor subtype, with significantly lower potency at other P2X receptors.
| Receptor Subtype | Species | IC50 (μM) | Reference(s) |
| P2X1 | Human | 0.21 | [1] |
| Rat | 0.24 | [1] | |
| P2X2 | Human | > 50 | [1] |
| P2X3 | Human | 28.9 | [1] |
| Rat | 8.5 | [1] | |
| P2X2/3 (heteromer) | Rat | 1.4 - 1.6 | [1] |
| P2X4 | Human | > 100 | [1] |
Table 1: Inhibitory activity of this compound at homomeric and heteromeric P2X receptors.
P2Y Receptor Subtypes
While primarily characterized as a P2X antagonist, this compound has also been investigated for its activity at P2Y receptors. The available data, primarily in the form of pA2 values, suggest a much lower potency compared to its action at P2X1 receptors, indicating its selectivity over the P2Y family.
| Tissue Preparation | P2Y Agonist | pA2 Value | Implied P2Y Receptor Target | Reference(s) |
| Rat Duodenum | ADP-beta-S | 4.00 - 4.25 | P2Y1-like | |
| Guinea-pig Taenia Coli | 2-MeSATP | 4.00 - 4.25 | P2Y1-like | |
| Rat Mesenteric Arterial Bed | - | 4.94 | P2Y-purinoceptors |
Table 2: Antagonist potency (pA2) of this compound at P2Y receptors in various tissue preparations.
G-Protein Subunits
This compound has also been identified as a selective inhibitor of certain G-protein alpha subunits, demonstrating a direct interaction with components of the signaling cascade downstream of G-protein coupled receptors (GPCRs).
| G-Protein Subunit | EC50 (nM) | Reference(s) |
| Go/i (α-subunit) | ~300 |
Table 3: Inhibitory activity of this compound on G-protein alpha subunits.
Experimental Protocols
The following sections detail the methodologies employed to determine the selectivity profile of this compound.
Two-Electrode Voltage Clamp in Xenopus Oocytes
This technique is a cornerstone for characterizing the activity of antagonists at heterologously expressed ion channels, such as P2X receptors.
Objective: To determine the IC50 values of this compound for different P2X receptor subtypes.
Methodology:
-
Oocyte Preparation:
-
Harvest oocytes from mature female Xenopus laevis frogs.
-
Defolliculate the oocytes by enzymatic digestion (e.g., with collagenase).
-
Inject oocytes with cRNA encoding the specific human or rat P2X receptor subunit(s) of interest.
-
Incubate the injected oocytes for 2-5 days to allow for receptor expression on the plasma membrane.
-
-
Electrophysiological Recording:
-
Place a single oocyte in a recording chamber continuously perfused with a standard frog Ringer's solution.
-
Impale the oocyte with two microelectrodes filled with 3 M KCl, one for voltage clamping and the other for current recording.
-
Clamp the oocyte membrane potential at a holding potential of -70 mV.
-
-
Antagonist Application and Data Acquisition:
-
Establish a baseline current by applying the specific P2X receptor agonist (e.g., ATP or α,β-methylene ATP) at a concentration that elicits a submaximal response (e.g., EC50).
-
Following washout of the agonist, pre-incubate the oocyte with varying concentrations of this compound for a defined period.
-
Co-apply the agonist and the same concentration of this compound and record the peak inward current.
-
Repeat this process for a range of this compound concentrations.
-
-
Data Analysis:
-
Normalize the peak current responses in the presence of this compound to the control response (agonist alone).
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Radioligand Binding Assay for G-Protein Inhibition
This assay is employed to determine the potency of this compound in inhibiting the function of specific G-protein alpha subunits.
Objective: To determine the EC50 value of this compound for the inhibition of Go/i α-subunits.
Methodology:
-
Membrane Preparation:
-
Culture cells expressing the G-protein coupled receptor of interest that couples to Go/i.
-
Homogenize the cells and isolate the cell membranes through centrifugation.
-
-
Binding Assay:
-
In a multi-well plate, combine the prepared cell membranes, a non-hydrolyzable GTP analog radiolabeled with sulfur-35 (B81441) ([³⁵S]GTPγS), and varying concentrations of this compound.
-
Include control wells for total binding (no this compound) and non-specific binding (excess non-radiolabeled GTPγS).
-
Initiate the binding reaction by adding a specific agonist for the expressed GPCR.
-
Incubate the mixture at a controlled temperature for a specific time to allow for [³⁵S]GTPγS binding to the Gα subunits.
-
-
Separation and Detection:
-
Terminate the binding reaction by rapid filtration through a glass fiber filter, which traps the membranes with bound radioligand.
-
Wash the filters to remove unbound [³⁵S]GTPγS.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each this compound concentration by subtracting the non-specific binding from the total binding.
-
Express the specific binding as a percentage of the control (no this compound).
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve to determine the EC50 value.
-
Signaling Pathways
The following diagrams illustrate the signaling pathways of the primary purinergic receptors antagonized by this compound.
P2X1 Receptor Signaling Pathway
P2X1 receptors are ligand-gated ion channels that, upon binding to ATP, allow the influx of cations, leading to membrane depolarization and downstream cellular responses.
P2X3 Receptor Signaling Pathway
Similar to P2X1, P2X3 receptors are ATP-gated ion channels, primarily expressed on sensory neurons, and are involved in nociception.
Go/i-Coupled GPCR Signaling Pathway
This compound can directly inhibit the α-subunit of Go/i proteins, thereby interfering with the signaling cascade of GPCRs that couple to these G-proteins.
Conclusion
This compound is a potent and selective antagonist of the P2X1 receptor, with significantly lower activity at other P2X subtypes and P2Y receptors. Its additional inhibitory effect on Go/i G-protein alpha subunits provides another layer to its pharmacological profile. The data and protocols presented in this guide offer a comprehensive resource for researchers utilizing this compound to investigate the roles of purinergic signaling in various physiological and pathological processes. The provided visualizations of signaling pathways and experimental workflows serve as a clear and concise reference for understanding the context of this compound's mechanism of action and its characterization.
References
An In-depth Technical Guide on the Off-Target Effects of NF023 on G-proteins
For Researchers, Scientists, and Drug Development Professionals
Abstract
NF023 is a suramin (B1662206) analogue primarily characterized as a potent and selective antagonist of the P2X1 purinergic receptor. However, its utility as a precise pharmacological tool is contingent on a thorough understanding of its off-target activities. This technical guide provides a comprehensive overview of the off-target effects of this compound, with a core focus on its interaction with heterotrimeric G-proteins. Quantitative data from key studies are summarized, detailed experimental protocols are provided, and critical signaling and experimental workflows are visualized to offer a complete pharmacological profile of the compound.
Introduction to this compound
This compound, or 8,8'-[Carbonylbis(imino-3,1-phenylene)]bis-(1,3,5-naphthalenetrisulfonic acid), is a synthetic, non-nucleotide antagonist originally developed as a selective inhibitor for P2X purinergic receptors.[1] Its primary application in research has been to probe the function of P2X1 receptors in various physiological processes. Despite its selectivity for P2X1, a growing body of evidence has revealed significant interactions with other molecular targets, most notably the α-subunits of heterotrimeric G-proteins.[2] This off-target activity, particularly its selective inhibition of the Gαi/o subfamily, makes this compound a complex but also potentially useful tool for dissecting G-protein signaling pathways, provided its full activity profile is considered.
Pharmacological Profile of this compound
The pharmacological activity of this compound is multifaceted. It interacts with several distinct classes of proteins, including ion channels, G-proteins, and DNA-binding proteins.
Primary Target: P2X Receptors
This compound is a competitive and reversible antagonist of P2X receptors, with a marked preference for the P2X1 subtype.[1][3] Its potency varies significantly across different P2X subtypes, making it a subtype-selective antagonist.[1][3] The inhibitory concentrations (IC50) for various human P2X receptors are detailed in Table 1.
Table 1: this compound Activity at Human P2X Receptor Subtypes
| Receptor Subtype | Activity (IC50) | Reference(s) |
| P2X1 | 0.21 µM | [1][3] |
| P2X3 | 28.9 µM | [1][3] |
| P2X2 | > 50 µM | [1][3] |
| P2X4 | > 100 µM | [1][3] |
Off-Target Profile: G-Proteins
A critical off-target activity of this compound is its direct antagonism of G-protein α-subunits. It demonstrates notable selectivity for the Gαi/o family over other G-protein subfamilies.[2]
Mechanism of Action: this compound inhibits G-protein activation by targeting the Gα subunit. Its mechanism involves:
-
Inhibition of GDP Release: this compound and other suramin analogues block the rate-limiting step of G-protein activation—the dissociation of GDP from the Gα subunit.[2][4]
-
Disruption of Receptor Coupling: It inhibits the formation of the high-affinity agonist-receptor-G-protein ternary complex. This action is quasi-competitive, meaning it can be overcome by increasing agonist concentrations, but it does not involve direct binding to the agonist pocket of the receptor.[4]
-
Competition with Effectors: The binding site for this compound on the Gα subunit overlaps with the binding site for downstream effectors, such as adenylyl cyclase.[2] It does not, however, interfere with the interaction between the Gα and Gβγ subunits.[2]
The selectivity of this compound for Gαi/o is a key feature of its off-target profile. Studies using recombinant G-protein α-subunits have established its potency and preference.[2] In cellular assays, intracellular application of this compound was shown to reduce signaling through Gαi/o-coupled receptors (α2-adrenergic and muscarinic) but did not affect signaling through the Gαs-coupled vasoactive intestinal peptide (VIP) receptor.[2]
Table 2: this compound Activity at G-Protein α-Subunits
| G-Protein Subfamily | Gα Subtype(s) | Activity (EC50) | Reference(s) |
| Gαi/o | Gαi-1, Gαo | ~300 nM | [2] |
| Gαs | Gαs | Less potent than suramin; rank order suramin > NF037 > this compound | [2] |
| Gαq | Data not explicitly available, but selectivity for Gαi/o is noted | - |
Other Off-Target Activities
Beyond G-proteins, this compound has been shown to interact with other proteins, which should be considered during experimental design.
Table 3: Other Known Off-Target Activities of this compound
| Target | Activity (IC50) | Reference(s) |
| HMGA2 (DNA-binding activity) | 10.63 µM | [3] |
Key Experimental Protocols
The characterization of this compound's activity at G-proteins and P2X receptors relies on specific biochemical and electrophysiological assays. Detailed methodologies for these key experiments are provided below.
[³⁵S]GTPγS Binding Assay for G-Protein Activation
This functional assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon GPCR activation. It is used to determine the potency and efficacy of ligands and the inhibitory effect of compounds like this compound.[5][6]
Objective: To quantify the inhibition of agonist-stimulated G-protein activation by this compound.
Materials:
-
Cell membranes expressing the GPCR and G-protein of interest.
-
Assay Buffer: e.g., 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 1 mM DTT.
-
GDP (final concentration ~10-30 µM).
-
[³⁵S]GTPγS (final concentration ~0.1-0.5 nM).
-
Agonist for the GPCR of interest.
-
This compound at various concentrations.
-
Unlabeled GTPγS (for non-specific binding determination).
-
Glass fiber filter mats (e.g., Whatman GF/C) or Scintillation Proximity Assay (SPA) beads.[5][7]
-
Scintillation counter.
Procedure (Filtration Method):
-
Preparation: Prepare cell membranes from tissue or cultured cells expressing the target receptor. Determine protein concentration via a BCA or Bradford assay.
-
Reaction Setup: In a 96-well plate, combine the following in order: assay buffer, GDP, cell membranes (5-20 µg protein/well), and the desired concentrations of this compound (or vehicle).
-
Pre-incubation: Incubate the plate for 15-30 minutes on ice to allow this compound to bind.
-
Initiation: Add the GPCR agonist followed immediately by [³⁵S]GTPγS to initiate the reaction. For antagonist studies, this compound is added before the agonist.
-
Incubation: Incubate the plate at 30°C for 30-60 minutes with gentle agitation.
-
Termination: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Quantification: Dry the filters, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding (wells with excess unlabeled GTPγS) from total binding. Plot the concentration-response curves to determine EC50 values for agonists and IC50/EC50 values for this compound's inhibitory effect.[2]
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This electrophysiological technique is used to study the activity of ion channels, such as P2X receptors, expressed heterologously in Xenopus laevis oocytes.[8][9] It was the primary method used to determine the IC50 values of this compound for P2X subtypes.[1]
Objective: To measure the inhibitory effect of this compound on ATP-gated currents through expressed P2X receptors.
Materials:
-
Xenopus laevis oocytes (Stage V-VI).
-
cRNA for the P2X receptor subtype of interest.
-
Microinjection setup (nanoliter injector).
-
TEVC amplifier, headstages, and data acquisition system.[10]
-
Glass microelectrodes (resistance 0.5-1.5 MΩ when filled).[9]
-
3 M KCl for filling electrodes.
-
Recording chamber and perfusion system.
-
Recording solution (e.g., ND96 buffer).
-
ATP (agonist) and this compound (antagonist) solutions.
Procedure:
-
Oocyte Preparation: Surgically harvest oocytes from an anesthetized female Xenopus laevis. Defolliculate the oocytes using collagenase treatment.
-
cRNA Injection: Inject 20-50 nL of cRNA encoding the desired P2X receptor into each oocyte.[9]
-
Incubation: Incubate the injected oocytes for 2-5 days at 16-18°C in ND96 buffer to allow for receptor expression.[10]
-
Recording Setup: Place an oocyte in the recording chamber and perfuse with recording solution. Impale the oocyte with two microelectrodes: one for voltage sensing and one for current injection.[10]
-
Voltage Clamp: Clamp the oocyte membrane potential at a holding potential, typically -50 to -70 mV.
-
Agonist Application: Apply a concentration of ATP that elicits a submaximal response (e.g., EC20) to establish a baseline current.
-
Antagonist Application: Perfuse the chamber with solutions containing increasing concentrations of this compound, followed by co-application of the same concentration of ATP.
-
Data Acquisition: Record the peak inward current elicited by ATP in the absence and presence of different concentrations of this compound.
-
Data Analysis: Normalize the current responses in the presence of this compound to the control response. Plot the percent inhibition against the this compound concentration and fit the data to a logistic equation to determine the IC50 value.[1]
Limited Proteolysis Assay
This biochemical method probes protein conformation and ligand binding by assessing changes in a protein's susceptibility to digestion by a protease.[11][12] It has been used to demonstrate that this compound binds to and stabilizes a conformation of the Gαi3 subunit.[13]
Objective: To determine if this compound binding to Gαi3 induces a conformational change that protects it from trypsin digestion.
Materials:
-
Purified His-tagged Gαi3 protein.
-
Trypsin (sequencing grade).
-
This compound solution and vehicle control (e.g., DMSO).
-
Reaction Buffer: e.g., 20 mM HEPES (pH 7.5), 100 mM NaCl, 1 mM MgCl₂.
-
SDS-PAGE gels and Coomassie Blue stain.
-
Densitometry software for quantification.
Procedure:
-
Reaction Setup: In separate tubes, incubate purified His-Gαi3 with either this compound (e.g., 25 µM) or vehicle for 15 minutes at 4°C.[13]
-
Initiate Digestion: Add a low concentration of trypsin to each tube to start the proteolytic reaction.
-
Time Course: At various time points (e.g., 0, 5, 15, 30, 60 minutes), remove an aliquot of the reaction and immediately stop the digestion by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
Electrophoresis: Run the samples from each time point on an SDS-PAGE gel.
-
Visualization: Stain the gel with Coomassie Blue to visualize the protein fragments.
-
Analysis: Monitor the disappearance of the full-length Gαi3 band over time. The principle is that unstructured or flexible regions, like the Switch II (SwII) region of Gαi3-GDP, are more susceptible to cleavage. Binding of a ligand like this compound can stabilize this region, making it more resistant to trypsin and thus slowing the rate of digestion.[13]
-
Quantification: Use densitometry to quantify the intensity of the full-length Gαi3 band at each time point for both the this compound-treated and control samples. Plot the percentage of remaining full-length protein against time to compare digestion rates.
Visualizations of Pathways and Workflows
GPCR Signaling and this compound Inhibition
The following diagram illustrates the canonical Gαi-coupled signaling pathway and highlights the point of inhibition by this compound.
Caption: this compound inhibits Gαi-protein activation by preventing GDP release.
Experimental Workflow for [³⁵S]GTPγS Binding Assay
This flowchart outlines the key steps in the [³⁵S]GTPγS binding assay used to measure G-protein inhibition.
Caption: Workflow for the [³⁵S]GTPγS filtration assay.
This compound Target Selectivity Profile
This diagram illustrates the logical relationships between this compound and its various molecular targets, highlighting its selectivity.
Caption: Pharmacological selectivity profile of this compound.
Conclusion and Recommendations
This compound is a valuable pharmacological tool, but its utility is predicated on a clear understanding of its complex target profile. While it is a potent and selective antagonist for the P2X1 receptor, its significant off-target activity as a selective inhibitor of the Gαi/o protein subfamily cannot be ignored.[2][3] With an EC50 of approximately 300 nM for Gαi/o, this off-target effect occurs within a concentration range similar to its primary P2X1 antagonism.
For researchers, this dual activity requires careful experimental design. When using this compound to study P2X1 receptors, it is crucial to include control experiments to rule out contributions from Gαi/o inhibition, especially in systems where Gαi/o-coupled receptors are active. Conversely, its selectivity for Gαi/o over Gαs makes it a more precise tool than its parent compound, suramin, for studies aimed at isolating Gαi/o-dependent signaling pathways.[2] The data and protocols presented in this guide are intended to equip researchers and drug development professionals with the necessary information to use this compound effectively and interpret their results with a comprehensive understanding of its molecular actions.
References
- 1. Antagonistic properties of the suramin analogue this compound at heterologously expressed P2X receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Suramin analogues as subtype-selective G protein inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NF 023 | Purinergic (P2X) Receptors | Tocris Bioscience [tocris.com]
- 4. Inhibition of receptor/G protein coupling by suramin analogues [pubmed.ncbi.nlm.nih.gov]
- 5. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 7. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Two-electrode Voltage-clamp Recordings in Xenopus laevis Oocytes: Reconstitution of Abscisic Acid Activation of SLAC1 Anion Channel via PYL9 ABA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]
- 11. Limited proteolysis – P4EU [p4eu.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
The Role of NF023 in Elucidating P2X1 Receptor Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of NF023, a crucial pharmacological tool for studying the function of the P2X1 receptor. P2X1 receptors are ATP-gated ion channels that play a significant role in various physiological processes, including platelet aggregation, smooth muscle contraction, and neurotransmission.[1][2] Understanding the function of these receptors is paramount for the development of novel therapeutics for a range of conditions, from cardiovascular diseases to chronic pain. This compound, as a selective antagonist, has been instrumental in dissecting the specific contributions of the P2X1 receptor in these processes.
This compound: A Selective and Competitive Antagonist of the P2X1 Receptor
This compound is a suramin (B1662206) analogue that acts as a selective and competitive antagonist at P2X1 receptors.[3] Its mechanism of action involves binding to the receptor in a manner that prevents its activation by the endogenous agonist, adenosine (B11128) triphosphate (ATP).[3] This inhibition is surmountable, meaning that increasing the concentration of the agonist can overcome the blocking effect of this compound. This characteristic is a hallmark of competitive antagonism and allows for detailed pharmacological studies, such as Schild analysis, to determine the affinity of the antagonist for the receptor.
Quantitative Data on this compound Potency and Selectivity
The utility of this compound as a research tool is underscored by its selectivity for the P2X1 receptor subtype over other P2X and P2Y receptors. The following tables summarize the quantitative data regarding the potency and selectivity of this compound.
| Receptor Subtype | Species | IC50 (µM) | Reference |
| P2X1 | Human | 0.21 | [1] |
| P2X1 | Rat | 0.24 | [4] |
| P2X2 | Human | > 50 | [1] |
| P2X3 | Human | 28.9 | [1] |
| P2X3 | Rat | 8.5 | [4] |
| P2X4 | Human | > 100 | [1] |
Table 1: Potency (IC50) of this compound at various P2X receptor subtypes. The IC50 value represents the concentration of this compound required to inhibit 50% of the maximal response to an agonist. Lower values indicate higher potency.
| Off-Target | EC50/IC50 (µM) | Effect | Reference |
| Gαo/i subunits | ~0.3 | Inhibition | [1] |
| HMGA2 | 10.63 | Inhibition of DNA-binding | [1] |
Table 2: Known off-target activities of this compound. While highly selective for P2X1, it is important to be aware of potential off-target effects, especially at higher concentrations.
P2X1 Receptor Signaling Pathway
Activation of the P2X1 receptor by ATP leads to the opening of a non-selective cation channel, resulting in the influx of Na+ and Ca2+ into the cell.[5][6] This influx of positive ions causes membrane depolarization and an increase in intracellular calcium concentration, which in turn triggers a variety of downstream cellular responses.
Experimental Protocols for Studying P2X1 Receptor Function with this compound
This compound is widely used in a variety of experimental paradigms to investigate the physiological and pathophysiological roles of the P2X1 receptor. Below are detailed methodologies for key experiments.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This technique is used to study the electrophysiological properties of ion channels, like the P2X1 receptor, expressed in a heterologous system. It allows for the precise control of the cell membrane potential and the measurement of ion currents.
1. Oocyte Preparation:
-
Harvest stage V-VI oocytes from a female Xenopus laevis.
-
Defolliculate the oocytes by incubation in a collagenase solution (e.g., 2 mg/mL in Ca2+-free OR2 solution) for 1-2 hours with gentle agitation.
-
Wash the oocytes thoroughly with OR2 solution and select healthy, uniform oocytes.
2. cRNA Injection:
-
Linearize the plasmid DNA containing the human or rat P2X1 receptor cDNA and in vitro transcribe cRNA using a commercially available kit.
-
Inject approximately 50 nL of P2X1 receptor cRNA (at a concentration of 0.1-1 µg/µL) into the cytoplasm of each oocyte.
-
Incubate the injected oocytes at 16-18°C for 2-5 days to allow for receptor expression.
3. Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with a standard frog Ringer's solution (e.g., in mM: 115 NaCl, 2.5 KCl, 1.8 CaCl2, 10 HEPES, pH 7.4).
-
Impale the oocyte with two glass microelectrodes (filled with 3 M KCl, resistance 0.5-2 MΩ), one for voltage sensing and one for current injection.
-
Clamp the oocyte membrane potential at a holding potential of -60 mV.
-
Apply ATP (agonist) at various concentrations to elicit inward currents.
-
To study the effect of this compound, pre-incubate the oocyte with the desired concentration of this compound for a defined period (e.g., 1-5 minutes) before co-application with ATP.
-
Record and analyze the current responses to determine the inhibitory effect of this compound and to perform Schild analysis for competitive antagonism.
Platelet Aggregometry
This assay measures the aggregation of platelets in response to various agonists and is a key method for studying the role of P2X1 receptors in thrombosis and hemostasis.
1. Preparation of Platelet-Rich Plasma (PRP):
-
Collect whole human blood into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP from red and white blood cells.
-
Carefully collect the upper PRP layer. Platelet-poor plasma (PPP) can be prepared by further centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes.
2. Aggregation Measurement:
-
Use a light transmission aggregometer, which measures the change in light transmission through a platelet suspension as aggregation occurs.
-
Pipette a known volume of PRP into a cuvette with a stir bar and place it in the aggregometer at 37°C.
-
Establish a baseline (0% aggregation) with PRP and a 100% aggregation reference with PPP.
-
To assess the inhibitory effect of this compound, pre-incubate the PRP with various concentrations of this compound for a specified time (e.g., 2-5 minutes).
-
Initiate platelet aggregation by adding a P2X1 receptor agonist, such as α,β-methylene ATP (a stable ATP analogue), or a low concentration of a general platelet agonist like ADP or collagen, which causes ATP release from dense granules.[7]
-
Record the change in light transmission over time to generate an aggregation curve.
-
Quantify the extent of aggregation and the inhibitory effect of this compound.
Intracellular Calcium Imaging
This technique allows for the visualization and quantification of changes in intracellular calcium concentration ([Ca2+]i) in response to P2X1 receptor activation.
1. Cell Preparation and Dye Loading:
-
Culture cells endogenously expressing or transfected with P2X1 receptors on glass coverslips.
-
Wash the cells with a physiological salt solution (e.g., HEPES-buffered saline).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM) by incubating them in a solution containing the dye for 30-60 minutes at room temperature or 37°C.
-
After loading, wash the cells to remove excess extracellular dye and allow for de-esterification of the dye within the cells.
2. Calcium Measurement:
-
Mount the coverslip onto a perfusion chamber on the stage of a fluorescence microscope equipped for live-cell imaging.
-
Continuously perfuse the cells with the physiological salt solution.
-
Excite the cells at the appropriate wavelength(s) for the chosen dye and record the emitted fluorescence using a sensitive camera.
-
Establish a stable baseline fluorescence recording.
-
To investigate the effect of this compound, perfuse the cells with a solution containing the desired concentration of this compound for a few minutes.
-
Stimulate the cells by adding ATP or another P2X1 agonist to the perfusion solution.
-
Record the changes in fluorescence intensity, which correspond to changes in [Ca2+]i.
-
Analyze the data by calculating the change in fluorescence ratio (for ratiometric dyes like Fura-2) or the relative change in fluorescence (for single-wavelength dyes like Fluo-4) to quantify the calcium response and the inhibitory effect of this compound.
Experimental Workflow for Characterizing P2X1 Antagonists
The following diagram illustrates a typical experimental workflow for the characterization of a novel P2X1 receptor antagonist, using this compound as a reference compound.
Conclusion
This compound remains an indispensable tool for researchers investigating the multifaceted roles of the P2X1 receptor. Its well-characterized potency, selectivity, and competitive mechanism of action provide a solid foundation for designing and interpreting experiments. By employing the detailed methodologies outlined in this guide, scientists and drug development professionals can effectively utilize this compound to further unravel the complexities of P2X1 receptor signaling and to identify and validate novel therapeutic targets. As with any pharmacological tool, a thorough understanding of its properties, including potential off-target effects, is crucial for obtaining robust and reliable data.
References
- 1. What are P2X1 receptor antagonists and how do they work? [synapse.patsnap.com]
- 2. What are P2X1 receptor agonists and how do they work? [synapse.patsnap.com]
- 3. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]
- 4. Estimation of competitive antagonist affinity from functional inhibition curves using the Gaddum, Schild and Cheng-Prusoff equations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The P2X1 receptor and platelet function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Two-electrode Voltage-clamp Recordings in Xenopus laevis Oocytes: Reconstitution of Abscisic Acid Activation of SLAC1 Anion Channel via PYL9 ABA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Interaction of NF023 with the XIAP-BIR1 Dimerization Interface
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the interaction between the small molecule NF023 and the Baculoviral IAP Repeat 1 (BIR1) domain of the X-linked inhibitor of apoptosis protein (XIAP). This interaction is of significant interest in the fields of cancer biology and drug discovery due to its potential to modulate the NF-κB signaling pathway, a critical regulator of cell survival. This document details the underlying signaling pathway, quantitative binding data for this compound and its analogs, and step-by-step protocols for key experimental assays to study this interaction.
The XIAP-BIR1 Signaling Pathway and the Role of this compound
X-linked inhibitor of apoptosis protein (XIAP) is a crucial regulator of apoptosis and immune signaling. Beyond its well-characterized role in caspase inhibition via its BIR2 and BIR3 domains, the BIR1 domain of XIAP plays a pivotal role in the activation of the NF-κB survival pathway.[1][2] This process is initiated by the dimerization of the XIAP-BIR1 domain, which then serves as a scaffold to recruit TGF-β-activated kinase 1 (TAK1) binding protein 1 (TAB1).[2][3] The proximity-induced assembly of this complex leads to the activation of TAK1 kinase, which in turn phosphorylates and activates the IκB kinase (IKK) complex.[3][4] Activated IKK phosphorylates the inhibitor of κB (IκB), targeting it for ubiquitination and subsequent proteasomal degradation. The degradation of IκB releases the NF-κB transcription factor, allowing it to translocate to the nucleus and activate the transcription of target genes involved in cell survival, inflammation, and proliferation.[4][5]
The compound this compound, a suramin (B1662206) analog, was identified as a molecule capable of impairing the assembly of the XIAP-BIR1/TAB1 complex.[6] Structural and biophysical studies have revealed that this compound binds to the dimerization interface of XIAP-BIR1.[5][7] By occupying this interface, this compound is proposed to prevent the necessary dimerization of XIAP-BIR1, thereby inhibiting the downstream activation of TAK1 and subsequent NF-κB signaling.[6] This makes this compound and its derivatives promising lead compounds for the development of novel cancer therapeutics that can sensitize tumor cells to apoptosis.
Quantitative Data: Binding of this compound and Analogs to XIAP-BIR1
The affinity of this compound and its derivatives for the XIAP-BIR1 domain has been quantified using various biophysical techniques, primarily MicroScale Thermophoresis (MST) and tryptophan fluorescence quenching. The dissociation constant (Kd) is a measure of binding affinity, with lower values indicating a stronger interaction.
| Compound | XIAP-BIR1 Variant | Method | Kd (µM) | Reference |
| This compound | Wild-type | MST | 25 ± 5 | [5] |
| Wild-type | Tryptophan Fluorescence | 24 ± 4 | [5] | |
| R62S Mutant | MST | 118 ± 15 | [5] | |
| D71A Mutant | MST | > 1000 | [5] | |
| R82S Mutant | MST | 130 ± 20 | [5] | |
| V86E Mutant | MST | 70 ± 10 | [5] | |
| Analog 5a | Wild-type | Tryptophan Fluorescence | 9 ± 2 | [5] |
| Analog 5b | Wild-type | Tryptophan Fluorescence | 11 ± 2 | [5] |
| Analog 6 | Wild-type | Tryptophan Fluorescence | 537 ± 60 | [5] |
| D71A Mutant | Tryptophan Fluorescence | 537 ± 60 | [5] |
Note: The mutations R62S, D71A, R82S, and V86E are located at the XIAP-BIR1 dimerization interface. The significantly reduced binding affinity of this compound to these mutants supports the hypothesis that it binds to this surface.[5]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction between this compound and XIAP-BIR1.
Protein Expression and Purification of XIAP-BIR1
A robust protocol for obtaining pure, recombinant XIAP-BIR1 is essential for in vitro binding and structural studies.
Workflow:
Materials:
-
Expression vector containing the sequence for human XIAP-BIR1 (e.g., pET vector with an N-terminal His-tag and a TEV protease cleavage site).
-
E. coli expression strain (e.g., BL21(DE3)).
-
LB Broth and appropriate antibiotic.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, protease inhibitors).
-
Wash Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT).
-
Elution Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT).
-
Dialysis Buffer (e.g., 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT).
-
Ni-NTA affinity resin.
-
TEV protease.
-
Size exclusion chromatography (SEC) column (e.g., Superdex 75).
Procedure:
-
Transformation: Transform the XIAP-BIR1 expression vector into competent E. coli cells and plate on selective media.
-
Cell Culture and Induction: Inoculate a starter culture and grow overnight. Use the starter culture to inoculate a larger volume of LB broth and grow at 37°C to an OD600 of 0.6-0.8. Cool the culture to 18°C and induce protein expression with IPTG (e.g., 0.5 mM) overnight.
-
Cell Harvest: Pellet the cells by centrifugation.
-
Lysis: Resuspend the cell pellet in Lysis Buffer and lyse the cells by sonication on ice.
-
Clarification: Remove cell debris by centrifugation.
-
Affinity Chromatography: Load the clarified lysate onto a pre-equilibrated Ni-NTA column. Wash the column with Wash Buffer and elute the His-tagged XIAP-BIR1 with Elution Buffer.
-
Tag Cleavage: Dialyze the eluted protein against Dialysis Buffer and add TEV protease to cleave the His-tag.
-
Reverse Affinity Chromatography: Pass the cleaved protein solution through the Ni-NTA column again to remove the cleaved tag and any uncleaved protein.
-
Size Exclusion Chromatography: Further purify the protein using a size exclusion chromatography column equilibrated with a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).
-
Quality Control: Assess the purity and homogeneity of the final protein product by SDS-PAGE and dynamic light scattering (DLS).
MicroScale Thermophoresis (MST) for Binding Affinity Determination
MST is a powerful technique to quantify biomolecular interactions in solution by measuring the motion of molecules in a microscopic temperature gradient.
Materials:
-
Purified XIAP-BIR1 protein.
-
This compound or analog compounds.
-
MST Buffer (e.g., 50 mM Tris-HCl pH 8.0, 200 mM NaCl, 10% glycerol, 10 mM DTT, 0.05% Tween-20).[5]
-
Fluorescent labeling kit for proteins (e.g., NHS-ester dye).
-
MST instrument and capillaries.
Procedure:
-
Protein Labeling: Label the purified XIAP-BIR1 with a fluorescent dye according to the manufacturer's protocol. Remove excess dye using a desalting column.
-
Serial Dilution: Prepare a serial dilution of the unlabeled ligand (this compound) in MST Buffer.
-
Binding Reaction: Mix the labeled XIAP-BIR1 (at a constant concentration, e.g., 100 nM) with each concentration of the ligand.[5]
-
Capillary Loading: Load the mixtures into MST capillaries.
-
MST Measurement: Measure the thermophoresis of the labeled protein in the presence of varying ligand concentrations using an MST instrument.
-
Data Analysis: Plot the change in thermophoresis as a function of the ligand concentration and fit the data to a binding model to determine the dissociation constant (Kd).
AlphaLISA Assay for XIAP-BIR1/TAB1 Interaction
The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based immunoassay suitable for high-throughput screening of inhibitors of protein-protein interactions. While a specific kit for XIAP-BIR1/TAB1 is not commercially available, a custom assay can be developed.
Workflow:
Materials:
-
Purified GST-tagged XIAP-BIR1.
-
Purified biotinylated TAB1.
-
This compound or other test compounds.
-
AlphaLISA Glutathione Donor Beads.
-
AlphaLISA Streptavidin Acceptor Beads.
-
AlphaLISA PPI Buffer.[1]
-
384-well microplates.
-
Alpha-compatible plate reader.
Procedure:
-
Reagent Preparation: Reconstitute and dilute all reagents in AlphaLISA PPI Buffer as per the manufacturer's recommendations.
-
Compound Plating: Dispense test compounds (e.g., this compound) at various concentrations into the microplate wells.
-
Protein Addition: Add a mixture of GST-XIAP-BIR1 and biotinylated TAB1 to the wells.
-
Bead Addition: Add a mixture of Glutathione Donor Beads and Streptavidin Acceptor Beads.
-
Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 60 minutes) to allow for binding and signal generation.
-
Signal Detection: Read the plate on an Alpha-compatible plate reader. A decrease in signal indicates inhibition of the XIAP-BIR1/TAB1 interaction.
-
Data Analysis: Plot the signal intensity against the compound concentration and fit to a dose-response curve to determine the IC50 value.
NF-κB Luciferase Reporter Assay
This cell-based assay measures the transcriptional activity of NF-κB and can be used to assess the downstream cellular effects of this compound.
Materials:
-
HEK293 cells (or other suitable cell line).
-
NF-κB luciferase reporter plasmid.
-
Renilla luciferase control plasmid (for normalization).
-
Transfection reagent.
-
Cell culture medium and supplements.
-
This compound.
-
Dual-luciferase reporter assay system.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed HEK293 cells in a multi-well plate.
-
Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.
-
Compound Treatment: After transfection, treat the cells with varying concentrations of this compound for a defined period.
-
Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) to activate the NF-κB pathway.[5] Include unstimulated and vehicle-treated controls.
-
Cell Lysis: Lyse the cells using the passive lysis buffer provided with the dual-luciferase assay kit.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of NF-κB inhibition for each this compound concentration relative to the TNF-α stimulated control. Determine the IC50 value from the dose-response curve.
Western Blot for Phospho-TAK1
This assay directly measures the activation of TAK1, a key downstream kinase in the XIAP-BIR1 signaling pathway.
Materials:
-
Cell line expressing XIAP (e.g., HEK293T cells).
-
Plasmids for overexpression of XIAP-BIR1-3.
-
This compound.
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% BSA in TBST).
-
Primary antibodies: anti-phospho-TAK1 (Thr184/187) and anti-total-TAK1.[2][5]
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Culture and Transfection: Culture and transfect cells with the XIAP-BIR1-3 expression plasmid to induce TAK1 activation.
-
Compound Treatment: Treat the transfected cells with this compound at various concentrations.
-
Cell Lysis: Lyse the cells and determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody against phospho-TAK1 overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Signal Detection: Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Stripping and Reprobing: Strip the membrane and reprobe with an antibody against total TAK1 to confirm equal protein loading.
-
Densitometry Analysis: Quantify the band intensities to determine the ratio of phospho-TAK1 to total TAK1.
This guide provides a foundational understanding and practical protocols for investigating the interaction between this compound and the XIAP-BIR1 dimerization interface. The provided information is intended to support researchers in the design and execution of experiments aimed at further characterizing this promising therapeutic target.
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. Phospho-TAK1 (Thr184) Antibody (#4537) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 3. researchgate.net [researchgate.net]
- 4. bitesizebio.com [bitesizebio.com]
- 5. Phospho-TAK1 (Thr184/187) Antibody | Cell Signaling Technology [cellsignal.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Tumor Necrosis Factor Alpha Induction of NF-κB Requires the Novel Coactivator SIMPL - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the IC50 Value of NF023 for the P2X1 Receptor
This technical guide provides a comprehensive overview of the pharmacological antagonist NF023 and its interaction with the P2X1 receptor, a key player in purinergic signaling. Designed for researchers, scientists, and professionals in drug development, this document details the inhibitory potency of this compound, the experimental procedures used for its determination, and the underlying signaling pathways.
Quantitative Analysis of this compound's Inhibitory Potency
This compound is a selective and competitive antagonist of the P2X1 receptor. Its inhibitory potency is quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the antagonist required to inhibit 50% of the receptor's response to an agonist. The IC50 values for this compound against various P2X receptor subtypes are summarized below, highlighting its selectivity for the P2X1 receptor.
| Receptor Subtype | Species | IC50 Value (µM) | Reference |
| P2X1 | Human | 0.21 | [1][2][3][4] |
| P2X1 | Rat | 0.24 | [5] |
| P2X2 | Human | > 50 | [1][2][3][4] |
| P2X2 | Rat | > 50 | [5] |
| P2X3 | Human | 28.9 | [1][2][3][4] |
| P2X3 | Rat | 8.5 | [5][6] |
| P2X4 | Human | > 100 | [1][2][3][4] |
| P2X4 | Rat | > 100 | [5] |
Table 1: IC50 values of this compound for various P2X receptor subtypes. Data compiled from multiple sources, demonstrating the selectivity of this compound for the P2X1 receptor.
This compound also exhibits activity as a G-protein antagonist, specifically for the α-subunits of the Go/Gi group, with an EC50 of approximately 300 nM.[6] It is important to note that this compound acts as a competitive and reversible antagonist at P2X1 receptors.[1]
Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
The determination of the IC50 value of this compound for the P2X1 receptor is commonly performed using the two-electrode voltage clamp (TEVC) technique in Xenopus laevis oocytes heterologously expressing the receptor. This method allows for the precise measurement of ion channel activity in response to agonists and antagonists.
Oocyte Preparation and Receptor Expression
-
Oocyte Harvesting: Oocytes are surgically harvested from mature female Xenopus laevis frogs.
-
Defolliculation: The follicular membrane surrounding the oocytes is removed, typically through a combination of enzymatic digestion (e.g., with collagenase) and mechanical stripping.
-
cRNA Injection: Complementary RNA (cRNA) encoding the P2X1 receptor subunit is microinjected into the cytoplasm of the oocytes.
-
Incubation: The injected oocytes are incubated for 2-7 days in a suitable medium (e.g., Barth's solution) to allow for the expression and insertion of the P2X1 receptors into the oocyte membrane.
Two-Electrode Voltage Clamp Electrophysiology
-
Oocyte Placement: An oocyte expressing P2X1 receptors is placed in a recording chamber and continuously perfused with a recording solution (e.g., a saline solution).
-
Electrode Impalement: Two microelectrodes, filled with a high-concentration salt solution (e.g., 3 M KCl), are impaled into the oocyte. One electrode serves to measure the membrane potential, while the other injects current to clamp the membrane potential at a desired holding potential (typically between -50 mV and -70 mV).
-
Agonist Application: The P2X1 receptor agonist, typically adenosine (B11128) 5'-triphosphate (ATP) or the more stable analog α,β-methylene ATP, is applied to the oocyte via the perfusion system. This activates the P2X1 receptors, which are ligand-gated ion channels, leading to an inward current of cations (primarily Na⁺ and Ca²⁺).
-
Antagonist Application and IC50 Determination:
-
A stable baseline response to a fixed concentration of the agonist is established.
-
Increasing concentrations of this compound are then co-applied with the agonist.
-
The inward current elicited by the agonist is measured at each concentration of this compound.
-
The percentage of inhibition of the agonist-induced current is calculated for each this compound concentration.
-
The IC50 value is determined by fitting the concentration-response data to a sigmoidal curve.
-
Visualizing the Methodologies and Pathways
To further elucidate the experimental process and the biological context, the following diagrams are provided.
Concluding Remarks
The suramin (B1662206) analog this compound is a potent and selective antagonist of the P2X1 receptor, with a consistently reported IC50 value in the low micromolar range. The two-electrode voltage clamp technique in Xenopus oocytes provides a robust system for characterizing the inhibitory effects of compounds like this compound on this ligand-gated ion channel. Understanding the quantitative pharmacology and the underlying signaling mechanisms of P2X1 antagonists is crucial for the development of novel therapeutics targeting purinergic signaling pathways, which are implicated in a variety of physiological and pathological processes, including thrombosis, inflammation, and chronic pain.
References
- 1. The P2X1 receptor and platelet function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. P2X Electrophysiology and Surface Trafficking in Xenopus Oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulation of P2X1 receptors by modulators of the cAMP effectors PKA and EPAC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation and Regulation of Purinergic P2X Receptor Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are P2X1 receptor agonists and how do they work? [synapse.patsnap.com]
In-depth Technical Guide: NF023 as an Inhibitor of HMGA2 DNA-Binding Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
High Mobility Group AT-hook 2 (HMGA2) is a non-histone architectural protein that plays a critical role in regulating gene expression by binding to AT-rich regions of DNA and altering chromatin structure. Its re-expression in numerous human malignancies is associated with tumorigenesis, metastasis, and poor prognosis, making it a compelling target for cancer therapy. This technical guide provides a comprehensive overview of NF023, a small molecule identified as an inhibitor of the HMGA2-DNA interaction. We present quantitative data on its inhibitory activity, detailed protocols for key experimental assays, and visualizations of the relevant biological pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers investigating HMGA2 as a therapeutic target and for those developing novel inhibitors of its function.
Introduction to HMGA2 and its Role in Cancer
HMGA2 is a member of the high mobility group A family of proteins, characterized by the presence of three DNA-binding domains known as "AT-hooks." These domains enable HMGA2 to bind to the minor groove of AT-rich DNA sequences, leading to conformational changes in the DNA and the recruitment of transcription factors. While HMGA2 expression is abundant during embryonic development, it is typically silenced in adult tissues. However, its re-expression is a common feature in a wide range of cancers, where it contributes to malignant progression by influencing several key cellular processes.
HMGA2 has been shown to promote cancer cell proliferation by driving cell cycle entry and inhibiting apoptosis.[1] Furthermore, it is implicated in promoting epithelial-to-mesenchymal transition (EMT), a process critical for cancer cell invasion and metastasis, through the activation of signaling pathways such as the MAPK/ERK, TGFβ/Smad, and PI3K/AKT/mTOR pathways.[1][2] Given its multifaceted role in tumorigenesis, the inhibition of HMGA2's DNA-binding activity presents a promising strategy for cancer intervention.
This compound: An Inhibitor of HMGA2-DNA Interaction
This compound is a suramin (B1662206) analogue that has been identified as an inhibitor of the interaction between HMGA2 and DNA. Suramin and its derivatives are known to interact with the "AT-hook" DNA-binding motifs of HMGA proteins.[3] This interaction is thought to be driven by charge-charge interactions and hydrogen bonding between the sulfonate groups of the inhibitor and the arginine/lysine residues within the AT-hooks. By binding to these critical DNA-binding domains, this compound effectively prevents HMGA2 from engaging with its target DNA sequences, thereby abrogating its downstream effects on gene expression and cellular function.
Quantitative Data for this compound Inhibition of HMGA2
The inhibitory potential of this compound on the HMGA2-DNA interaction has been quantified using various biochemical and biophysical assays. The following table summarizes the key quantitative data available.
| Assay Type | Parameter | Value | Reference |
| AlphaScreen Assay | IC50 | 10.63 ± 0.46 μM | [3] |
Table 1: Quantitative Inhibitory Activity of this compound against HMGA2-DNA Interaction. The IC50 value represents the concentration of this compound required to inhibit 50% of the HMGA2-DNA binding activity as measured by the AlphaScreen assay.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound as an inhibitor of HMGA2.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) for High-Throughput Screening
The AlphaScreen assay is a bead-based technology used for the high-throughput screening of inhibitors of protein-DNA interactions.[3][4]
Principle: The assay involves two types of beads: donor beads and acceptor beads. In this application, streptavidin-coated donor beads are used to capture a biotinylated DNA oligomer containing an HMGA2 binding site. Nickel chelate (Ni-NTA) acceptor beads are used to capture His-tagged HMGA2 protein. When HMGA2 binds to the DNA, the donor and acceptor beads are brought into close proximity. Upon excitation of the donor beads with a laser at 680 nm, singlet oxygen is generated, which diffuses to the nearby acceptor beads, triggering a chemiluminescent signal at 520-620 nm. An inhibitor like this compound disrupts the HMGA2-DNA interaction, separating the beads and leading to a decrease in the AlphaScreen signal.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., 25 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA).
-
His-tagged HMGA2: Dilute to the desired final concentration (e.g., 62.5 nM) in assay buffer.
-
Biotinylated DNA Probe: Dilute a biotinylated, double-stranded DNA oligonucleotide containing a high-affinity HMGA2 binding site (e.g., 5'-biotin-AAT TCG AAT ATT CGC GAA TTA ATT-3') to the desired final concentration (e.g., 12.5 nM) in assay buffer.
-
This compound: Prepare a stock solution in a suitable solvent (e.g., DMSO) and create a serial dilution series.
-
AlphaScreen Beads: Reconstitute Streptavidin Donor beads and Ni-NTA Acceptor beads in the dark according to the manufacturer's instructions.
-
-
Assay Procedure (384-well plate format):
-
Add 2.5 µL of the this compound dilution or vehicle control to each well.
-
Add 5 µL of the diluted His-tagged HMGA2 solution to each well.
-
Add 5 µL of the diluted biotinylated DNA probe to each well.
-
Incubate the plate at room temperature for 30 minutes in the dark.
-
Add 12.5 µL of a pre-mixed solution of Streptavidin Donor and Ni-NTA Acceptor beads to each well.
-
Incubate the plate at room temperature for 60 minutes in the dark.
-
Read the plate on an AlphaScreen-compatible plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the controls.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to qualitatively and quantitatively assess the binding of proteins to DNA.[5]
Principle: This technique is based on the principle that a protein-DNA complex will migrate more slowly through a non-denaturing polyacrylamide gel than the free DNA probe. The binding of HMGA2 to a labeled DNA probe results in a "shifted" band. The addition of an inhibitor like this compound will compete with this binding, leading to a decrease in the intensity of the shifted band and an increase in the intensity of the free probe band.
Protocol:
-
Probe Labeling:
-
Synthesize or obtain a double-stranded DNA oligonucleotide containing a consensus HMGA2 binding site.
-
Label the probe with a radioactive isotope (e.g., ³²P) using T4 polynucleotide kinase or with a non-radioactive label (e.g., biotin, fluorescent dye).
-
Purify the labeled probe.
-
-
Binding Reaction:
-
In a microcentrifuge tube, combine the following in order:
-
Binding Buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol)
-
Poly(dI-dC) (a non-specific competitor DNA)
-
Recombinant HMGA2 protein
-
Varying concentrations of this compound or vehicle control
-
-
Incubate at room temperature for 15 minutes.
-
Add the labeled DNA probe and incubate for an additional 20 minutes at room temperature.
-
-
Electrophoresis:
-
Load the samples onto a pre-run non-denaturing polyacrylamide gel (e.g., 6% TBE gel).
-
Run the gel in 0.5x TBE buffer at a constant voltage until the dye front reaches the bottom.
-
-
Detection:
-
If using a radioactive probe, dry the gel and expose it to X-ray film or a phosphorimager screen.
-
If using a non-radioactive probe, transfer the DNA to a nylon membrane and detect using a streptavidin-HRP conjugate and chemiluminescence, or visualize directly if using a fluorescent label.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the kinetics and affinity of molecular interactions in real-time.[6]
Principle: One molecule (the ligand, e.g., biotinylated DNA) is immobilized on a sensor chip surface. The other molecule (the analyte, e.g., HMGA2) is flowed over the surface. The binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in Resonance Units, RU). To test an inhibitor, this compound would be pre-incubated with HMGA2 before flowing it over the DNA-coated sensor chip.
Protocol:
-
Chip Preparation:
-
Immobilize a biotinylated DNA oligonucleotide containing an HMGA2 binding site onto a streptavidin-coated sensor chip.
-
-
Binding Analysis:
-
Prepare a series of dilutions of recombinant HMGA2 protein in running buffer (e.g., HBS-EP).
-
Inject the HMGA2 dilutions over the sensor surface at a constant flow rate and record the association phase.
-
Inject running buffer to record the dissociation phase.
-
Regenerate the sensor surface between cycles if necessary.
-
-
Inhibition Assay:
-
Prepare solutions of HMGA2 at a constant concentration mixed with varying concentrations of this compound.
-
Inject these mixtures over the DNA-functionalized sensor surface.
-
Monitor the decrease in the binding response as a function of this compound concentration.
-
-
Data Analysis:
-
Determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD) from the sensorgrams.
-
Analyze the inhibition data to determine the mechanism of inhibition and the inhibitory constant (Ki).
-
Luciferase Reporter Assay
This cell-based assay is used to measure the effect of an inhibitor on the transcriptional activity of a target protein.
Principle: A reporter plasmid is constructed containing the firefly luciferase gene under the control of a promoter that is known to be regulated by HMGA2. This plasmid is transfected into cells that express HMGA2. The binding of HMGA2 to the promoter drives the expression of luciferase. The addition of this compound is expected to inhibit HMGA2's binding to the promoter, leading to a decrease in luciferase expression and, consequently, a reduction in light emission upon addition of the luciferase substrate. A second reporter, such as Renilla luciferase driven by a constitutive promoter, is often co-transfected to normalize for transfection efficiency and cell viability.
Protocol:
-
Cell Culture and Transfection:
-
Plate cells that endogenously express HMGA2 (or are engineered to overexpress it) in a multi-well plate.
-
Co-transfect the cells with the HMGA2-responsive firefly luciferase reporter plasmid and a control Renilla luciferase plasmid using a suitable transfection reagent.
-
-
Treatment:
-
After 24 hours, treat the transfected cells with varying concentrations of this compound or a vehicle control.
-
Incubate for an appropriate period (e.g., 24-48 hours).
-
-
Luciferase Assay:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the percentage of inhibition of HMGA2-mediated transcription for each concentration of this compound.
-
Determine the IC50 value for the inhibition of transcriptional activity.
-
Visualizations
Signaling Pathways Involving HMGA2
HMGA2 is a key node in several signaling pathways that are frequently dysregulated in cancer. Understanding these pathways is crucial for elucidating the downstream consequences of HMGA2 inhibition by this compound.
Caption: HMGA2 is a downstream effector of multiple oncogenic signaling pathways.
Experimental Workflow for this compound Characterization
The following diagram illustrates a typical workflow for the identification and characterization of an HMGA2 inhibitor like this compound.
Caption: A multi-step workflow for identifying and validating HMGA2 inhibitors.
Mechanism of this compound Inhibition
This diagram illustrates the proposed mechanism by which this compound inhibits the DNA-binding activity of HMGA2.
References
- 1. Identification of HMGA2 inhibitors by AlphaScreen-based ultra-high-throughput screening assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Electrophoretic Mobility Shift Assay (EMSA) for Detecting Protein-Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ris.utwente.nl [ris.utwente.nl]
- 6. static.fishersci.eu [static.fishersci.eu]
The Biological Significance of NF023's Effect on Gαi/o: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
NF023, a suramin (B1662206) analog, has emerged as a valuable pharmacological tool for the selective inhibition of the Gαi/o family of G proteins. By directly targeting the Gα subunit, this compound prevents the exchange of GDP for GTP, thereby locking the G protein in its inactive state and effectively uncoupling it from its upstream G protein-coupled receptors (GPCRs) and downstream effectors. This inhibitory action provides a powerful mechanism to dissect the intricate roles of Gαi/o signaling in a multitude of physiological and pathophysiological processes. This technical guide provides a comprehensive overview of the biological significance of this compound's effect on Gαi/o, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols for its characterization, and its application in understanding Gαi/o-mediated cellular functions.
Introduction to this compound and Gαi/o Signaling
Heterotrimeric G proteins, composed of α, β, and γ subunits, are crucial molecular switches that transduce signals from GPCRs to intracellular effectors. The Gα subunit, which binds and hydrolyzes GTP, determines the specificity of the downstream signaling cascade. The Gαi/o family, which includes Gαi1, Gαi2, Gαi3, and Gαo, is primarily involved in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, the βγ subunits released upon Gαi/o activation can modulate the activity of various effectors, including ion channels and phospholipases.
This compound is a water-soluble, non-cell-permeable suramin analog that acts as a selective and direct antagonist of Gαi/o proteins.[1] Its utility lies in its ability to specifically block Gαi/o activation without affecting the interaction between the Gα subunit and the Gβγ dimer. This makes this compound an invaluable tool for studying the specific contributions of the Gαi/o pathway in complex biological systems.
Mechanism of Action of this compound
This compound exerts its inhibitory effect by directly interacting with the Gαi/o subunit and preventing the dissociation of GDP, a critical and rate-limiting step in G protein activation. By stabilizing the GDP-bound, inactive conformation of the Gαi/o subunit, this compound effectively blocks the receptor-catalyzed guanine (B1146940) nucleotide exchange.[2] This mechanism of action is distinct from that of receptor antagonists, which block the binding of agonists to the GPCR. This compound's direct action on the G protein itself allows for the investigation of G protein signaling independent of specific receptor interactions, including non-receptor-mediated G protein activation.[3] Computational docking and biochemical studies suggest that this compound binds to a site on the Gαi subunit that overlaps with the binding site for effector proteins.[3]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound's interaction with Gαi/o and its off-target effects.
Table 1: Potency of this compound on Gαi/o Subunits
| Parameter | Value | G Protein Subtype | Reference |
| EC50 | ~300 nM | Recombinant Gαi1 and Gαo | [1] |
Table 2: Off-Target Activity of this compound on P2X Receptors
| Parameter | Value | Receptor Subtype | Species | Reference |
| IC50 | 240 nM | P2X1 | Not Specified | |
| IC50 | 8.5 µM | P2X3 | Rat |
Experimental Protocols
[³⁵S]GTPγS Binding Assay
This assay directly measures the activation of G proteins by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit. Inhibition of agonist-stimulated [³⁵S]GTPγS binding is a direct measure of this compound's inhibitory activity on Gαi/o.
Materials:
-
Membranes prepared from cells or tissues expressing the Gαi/o-coupled receptor of interest.
-
Recombinant Gαi/o proteins (optional, for direct binding studies).
-
[³⁵S]GTPγS (specific activity >1000 Ci/mmol).
-
This compound.
-
Agonist for the GPCR of interest.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 1 µM GDP.
-
Scintillation cocktail.
-
Glass fiber filters.
-
96-well plates.
Procedure:
-
Reaction Setup: In a 96-well plate, add the following in order:
-
Assay Buffer.
-
This compound at various concentrations.
-
Agonist at a fixed concentration (typically EC₈₀).
-
Cell membranes (10-20 µg of protein per well).
-
Pre-incubate for 15 minutes at 30°C.
-
-
Initiate Reaction: Add [³⁵S]GTPγS to a final concentration of 0.1 nM to each well to start the binding reaction.
-
Incubation: Incubate the plate for 60 minutes at 30°C with gentle agitation.
-
Termination: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Washing: Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of unlabeled GTPγS). Plot the percentage of inhibition of agonist-stimulated [³⁵S]GTPγS binding against the concentration of this compound to determine the IC₅₀ value.
cAMP Accumulation Assay
This assay measures the functional consequence of Gαi/o inhibition, which is the disinhibition of adenylyl cyclase and a subsequent increase in intracellular cAMP levels.
Materials:
-
Cells expressing the Gαi/o-coupled receptor of interest.
-
This compound.
-
Agonist for the GPCR of interest.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cell culture medium.
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
-
96-well cell culture plates.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and grow to 80-90% confluency.
-
Pre-treatment: Wash the cells with serum-free medium and pre-incubate with a PDE inhibitor (e.g., 0.5 mM IBMX) for 20-30 minutes at 37°C.
-
This compound and Agonist Addition: Add this compound at various concentrations, followed by the Gαi/o-coupled receptor agonist at a fixed concentration (typically EC₅₀).
-
Adenylyl Cyclase Stimulation: Add forskolin to a final concentration that elicits a submaximal stimulation of cAMP production (e.g., 1-10 µM).
-
Incubation: Incubate the plate for 15-30 minutes at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions of the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the concentration of this compound to determine the dose-dependent effect of this compound on agonist-induced inhibition of cAMP accumulation.
Mandatory Visualizations
Caption: Gαi/o Signaling Pathway and the Point of this compound Inhibition.
Caption: Experimental Workflow for the [³⁵S]GTPγS Binding Assay.
Caption: Experimental Workflow for the cAMP Accumulation Assay.
Biological Significance of this compound's Effect on Gαi/o
The selective inhibition of Gαi/o signaling by this compound has provided significant insights into the diverse roles of this pathway in cellular physiology and disease.
Elucidating Neuronal Signaling
In the nervous system, Gαi/o-coupled receptors are abundant and play critical roles in neurotransmission and neuronal excitability. For instance, α2-adrenergic and muscarinic receptors in sympathetic neurons mediate their inhibitory effects on voltage-sensitive calcium channels through Gαi/o. Intracellular application of this compound has been shown to greatly reduce this inhibition, demonstrating the direct involvement of Gαi/o in modulating ion channel activity. This makes this compound a valuable tool for dissecting the specific contributions of Gαi/o pathways in complex neuronal circuits.
Investigating Cell Migration
Cell migration is a fundamental process in development, immune responses, and cancer metastasis, and is often regulated by GPCRs. Several studies have implicated Gαi/o signaling in promoting cell migration. By using this compound, researchers can specifically block the Gαi/o-dependent migratory pathways to understand their downstream effectors and their role in directed cell movement.
Studying GPCR-Independent G Protein Activation
Recent evidence has shown that G proteins can be activated by non-receptor guanine nucleotide exchange factors (GEFs), such as GIV/Girdin.[3] this compound has been instrumental in studying this non-canonical G protein activation. As this compound directly targets the Gαi subunit, it can inhibit its activation regardless of whether the stimulus originates from a GPCR or a non-receptor GEF.[3] This allows for the specific investigation of the physiological roles of these alternative G protein activation mechanisms.
Conclusion
This compound is a potent and selective inhibitor of Gαi/o proteins that has become an indispensable tool in pharmacology and cell biology. Its well-defined mechanism of action, involving the direct inhibition of GDP release from the Gαi/o subunit, allows for the precise dissection of Gαi/o-mediated signaling pathways. The experimental protocols detailed in this guide provide a framework for characterizing the effects of this compound and similar compounds. The continued use of this compound in diverse biological contexts will undoubtedly further our understanding of the critical roles of Gαi/o signaling in health and disease, and may pave the way for the development of novel therapeutics targeting this important pathway.
References
Investigating the Role of P2X1 Receptors Using NF023: A Technical Guide
This guide provides an in-depth overview for researchers, scientists, and drug development professionals on utilizing NF023, a selective antagonist, to investigate the function and signaling pathways of the P2X1 purinergic receptor. P2X1 receptors are ATP-gated, non-selective cation channels that play crucial roles in a variety of physiological processes, including hemostasis, thrombosis, inflammation, and smooth muscle contraction.[1][2][3][4] Understanding their function is paramount for developing novel therapeutics, and this compound serves as a critical pharmacological tool in this endeavor.
This compound: A Pharmacological Probe for the P2X1 Receptor
This compound is a competitive, reversible, and subtype-selective P2X1 receptor antagonist.[5][6] It functions by blocking the binding of the endogenous agonist, adenosine (B11128) triphosphate (ATP), to the P2X1 receptor, thereby preventing channel opening and subsequent intracellular signaling.[3]
This compound exhibits a high affinity for the P2X1 receptor subtype, making it a valuable tool for distinguishing P2X1-mediated responses from those initiated by other P2X or P2Y receptors.[5] Its selectivity, however, is concentration-dependent, and at higher concentrations, it may affect other receptors or signaling proteins. A notable off-target effect is the inhibition of the α-subunit of G o/i proteins at nanomolar concentrations.[6] Therefore, careful dose-response studies are essential for interpreting experimental results accurately.
The following table summarizes the inhibitory potency (IC50) of this compound across various P2X receptor subtypes, highlighting its selectivity for P2X1.
| Receptor Subtype | Species | IC50 Value (μM) | Reference |
| P2X1 | Human | 0.21 | [5][7] |
| P2X1 | Rat | 0.24 | [5][8] |
| P2X2 | Human | > 50 | [5][7] |
| P2X3 | Human | 28.9 | [5][7] |
| P2X3 | Rat | 8.5 | [5][8] |
| P2X2/3 (heteromer) | Rat | 1.4 - 1.6 | [5][9] |
| P2X4 | Human | > 100 | [5][7] |
Table 1: Comparative inhibitory concentrations (IC50) of this compound on different P2X receptor subtypes. Data compiled from heterologous expression systems.
P2X1 Receptor Signaling Pathway and Inhibition by this compound
Activation of the trimeric P2X1 receptor by ATP binding leads to a rapid conformational change, opening a central pore that is permeable to cations, primarily Na+ and Ca2+.[4][10][11][12] This influx of positive ions causes depolarization of the cell membrane and a swift, transient increase in the cytosolic free calcium concentration ([Ca2+]i).[10][11] This calcium signal is the primary trigger for downstream cellular responses, such as platelet shape change and aggregation, or smooth muscle contraction.[3][11] In some cells, this initial Ca2+ influx can be amplified by a secondary Ca2+-induced Ca2+ release from intracellular stores like the sarcoplasmic reticulum via ryanodine (B192298) receptors.[13][14] this compound competitively blocks the initial ATP binding step, thus preventing channel activation and all subsequent downstream events.
Caption: P2X1 signaling cascade and the inhibitory action of this compound.
Experimental Protocols for Investigating P2X1 Function
Detailed methodologies are provided for key experiments to characterize the role of P2X1 receptors using this compound.
This protocol uses Light Transmission Aggregometry (LTA) to measure the effect of this compound on platelet aggregation, a key function modulated by P2X1 receptors.[15][16]
Objective: To determine if P2X1 receptor activation contributes to platelet aggregation induced by a specific agonist and to quantify the inhibitory effect of this compound.
Materials:
-
Fresh human whole blood collected in 3.2% sodium citrate.
-
Aggregometer (e.g., PAP-8E).
-
Refrigerated centrifuge.
-
Agonist: α,β-methylene ATP (P2X1-selective) or Collagen (P2X1 amplifies response).
-
This compound stock solution.
-
Vehicle control (e.g., saline).
-
Pipettes and aggregometer cuvettes with stir bars.
Methodology:
-
Preparation of Platelet-Rich and Platelet-Poor Plasma:
-
Centrifuge whole blood at 200 x g for 15 minutes at room temperature with no brake to obtain Platelet-Rich Plasma (PRP).
-
Transfer the upper PRP layer to a new tube.
-
Centrifuge the remaining blood at 2000 x g for 20 minutes to obtain Platelet-Poor Plasma (PPP), which will be used as the blank.[16][17]
-
-
Aggregometer Setup:
-
Aggregation Measurement:
-
Pipette PRP into aggregometer cuvettes containing a stir bar and allow it to equilibrate to 37°C for 5 minutes.
-
Add this compound (at desired final concentrations) or vehicle to the PRP and pre-incubate for 2-5 minutes.[17]
-
Add the agonist to initiate platelet aggregation and start recording light transmission for 5-10 minutes.
-
-
Data Analysis:
-
The aggregation is measured as the maximum percentage change in light transmission.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Plot a dose-response curve to determine the IC50 of this compound for the specific agonist used.
-
Caption: A stepwise workflow for the Light Transmission Aggregometry experiment.
This protocol measures changes in intracellular calcium ([Ca2+]i) using fluorescent indicators to assess P2X1 receptor function and its inhibition by this compound.
Objective: To quantify the ATP-induced calcium influx mediated by P2X1 receptors and the antagonistic effect of this compound.
Materials:
-
P2X1-expressing cells (e.g., HEK293-P2X1 stable cell line, primary smooth muscle cells, or platelets).
-
Fluorescent Ca2+ indicator (e.g., Fura-2 AM, Fluo-4 AM).
-
Physiological salt solution (e.g., Krebs-Ringer-HEPES buffer).
-
ATP or other P2X1 agonist.
-
This compound stock solution and vehicle control.
-
Fluorescence plate reader or fluorescence microscope equipped for ratiometric imaging or single-wavelength measurement.
Methodology:
-
Cell Preparation and Dye Loading:
-
Culture cells on appropriate plates (e.g., 96-well black-walled plates for plate reader assays).
-
Load cells with a Ca2+ indicator dye (e.g., 2-5 µM Fura-2 AM) in physiological buffer for 30-60 minutes at 37°C, according to the dye manufacturer's instructions.[19]
-
Wash the cells twice with the buffer to remove extracellular dye.
-
-
Measurement of Calcium Response:
-
Place the plate in the fluorescence reader/microscope and record a stable baseline fluorescence signal.
-
Add this compound or vehicle to the wells and incubate for the desired time (e.g., 15-30 minutes).[19]
-
Add the P2X1 agonist (e.g., ATP) and immediately begin recording the change in fluorescence intensity over time.
-
-
Data Analysis:
-
For ratiometric dyes like Fura-2, calculate the ratio of fluorescence emission at two excitation wavelengths (e.g., 340/380 nm). For single-wavelength dyes like Fluo-4, use the change in fluorescence intensity (ΔF/F0).
-
Quantify the peak calcium response for each condition.
-
Calculate the percent inhibition of the agonist-induced calcium signal by this compound.
-
Applications in Research and Drug Development
The use of this compound has been instrumental in defining the role of P2X1 receptors in several key pathophysiological areas:
-
Thrombosis and Hemostasis: Studies using this compound have confirmed that P2X1 receptors on platelets act to amplify activation and aggregation signals, contributing significantly to thrombus formation, especially under conditions of high arterial shear stress.[1][20][21] This makes the P2X1 receptor a potential target for anti-thrombotic therapies.
-
Inflammation: P2X1 receptors are expressed on neutrophils and mediate chemotaxis.[1][20] this compound has helped elucidate the receptor's role in thrombo-inflammation, the critical interplay between thrombosis and the immune response.[2][22]
-
Urogenital and Smooth Muscle Function: The P2X1 receptor is vital for contractions in the vas deferens and urinary bladder.[23] Research involving P2X1 antagonists is actively exploring non-hormonal male contraceptives and treatments for overactive bladder syndrome.[4]
References
- 1. Purinergic control of inflammation and thrombosis: Role of P2X1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. What are P2X1 receptor antagonists and how do they work? [synapse.patsnap.com]
- 4. The P2X1 receptor as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antagonistic properties of the suramin analogue this compound at heterologously expressed P2X receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rndsystems.com [rndsystems.com]
- 7. This compound hexasodium | P2X Receptor | TargetMol [targetmol.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. dovepress.com [dovepress.com]
- 10. What are P2X1 receptor agonists and how do they work? [synapse.patsnap.com]
- 11. The P2X1 receptor and platelet function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Calcium signalling through nucleotide receptor P2X1 in rat portal vein myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Calcium signalling through nucleotide receptor P2X1 in rat portal vein myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Determination of Antibody Activity by Platelet Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Identification of P2X3 and P2X7 Purinergic Receptors Activated by ATP in Rat Lacrimal Gland - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Purinergic control of inflammation and thrombosis: Role of P2X1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ahajournals.org [ahajournals.org]
- 22. tandfonline.com [tandfonline.com]
- 23. pnas.org [pnas.org]
NF023: A Comprehensive Pharmacological Guide for Purinergic Signaling Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of NF023, a valuable pharmacological tool for studying purinergic signaling. This compound is a potent and selective antagonist of the P2X1 receptor, a ligand-gated ion channel activated by extracellular adenosine (B11128) triphosphate (ATP). This document details its mechanism of action, pharmacological properties, experimental protocols, and key signaling pathways, serving as a comprehensive resource for researchers in purinergic pharmacology and drug discovery.
Mechanism of Action and Pharmacological Profile
This compound acts as a selective and competitive antagonist at P2X1 receptors.[1] Its antagonism is reversible and surmountable.[2] By binding to the P2X1 receptor, this compound blocks the influx of cations, primarily Ca²⁺ and Na⁺, that is normally triggered by ATP binding.[3][4][5] This inhibition of ion flux prevents the subsequent cellular depolarization and downstream signaling events.[3]
Beyond its primary action on P2X1 receptors, this compound has been shown to exhibit other activities at higher concentrations. It can also selectively inhibit the α-subunit of Gαo/i proteins and the DNA-binding activity of High Mobility Group AT-hook 2 (HMGA2).
Quantitative Pharmacological Data
The following tables summarize the key quantitative parameters of this compound, providing a clear comparison of its activity across different purinergic receptor subtypes and other molecular targets.
| Target | Species | Assay | Parameter | Value | Reference |
| P2X1 | Human | Voltage Clamp | IC₅₀ | 0.21 µM | [1] |
| P2X1 | Rat | Voltage Clamp | IC₅₀ | 0.24 µM | [2] |
| P2X2 | Human | Voltage Clamp | IC₅₀ | > 50 µM | [1] |
| P2X3 | Human | Voltage Clamp | IC₅₀ | 28.9 µM | [1] |
| P2X3 | Rat | Voltage Clamp | IC₅₀ | 8.5 µM | [2] |
| P2X2/3 | Rat | Voltage Clamp | IC₅₀ | 1.4 - 1.6 µM | [2] |
| P2X4 | Human | Voltage Clamp | IC₅₀ | > 100 µM | [1] |
| P2X1 | Xenopus Oocytes | Schild Analysis | Kₑ | 1.1 ± 0.2 µM | [2] |
| Gαo/i (α-subunit) | Recombinant | GTPγS Binding | EC₅₀ | ~300 nM | |
| HMGA2 | - | AlphaScreen | IC₅₀ | 10.63 µM |
Key Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to characterize the pharmacological effects of this compound.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This technique is fundamental for characterizing the effect of compounds on ion channels expressed in a heterologous system.
Objective: To determine the inhibitory concentration (IC₅₀) of this compound on P2X receptors expressed in Xenopus oocytes.
Materials:
-
Xenopus laevis oocytes
-
cRNA for the desired P2X receptor subtype
-
Collagenase solution
-
ND96 solution (96 mM NaCl, 2 mM KCl, 1 mM MgCl₂, 1.8 mM CaCl₂, 5 mM HEPES, pH 7.5)
-
Two-electrode voltage clamp amplifier and data acquisition system
-
Microelectrode puller and glass capillaries
-
Microinjection setup
-
ATP and this compound solutions
Protocol:
-
Oocyte Preparation: Surgically remove oocytes from a female Xenopus laevis and treat with collagenase to defolliculate. Isolate stage V-VI oocytes and incubate in ND96 solution.[6]
-
cRNA Injection: Inject oocytes with the cRNA of the target P2X receptor. Incubate the injected oocytes for 2-5 days at 16-18°C to allow for receptor expression.[6]
-
Electrophysiological Recording:
-
Data Acquisition:
-
Apply ATP at a concentration that elicits a submaximal response (e.g., EC₅₀) to establish a baseline current.
-
Co-apply the same concentration of ATP with increasing concentrations of this compound.
-
Record the peak inward current in response to each application.
-
-
Data Analysis: Plot the percentage of inhibition of the ATP-evoked current against the concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Intracellular Calcium Imaging
This assay measures changes in intracellular calcium concentration ([Ca²⁺]i) in response to receptor activation.
Objective: To assess the ability of this compound to block ATP-induced increases in intracellular calcium.
Materials:
-
Cells expressing the target P2X receptor (e.g., HEK293 cells)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM)
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
Fluorescence microscope or plate reader with appropriate filters
-
ATP and this compound solutions
Protocol:
-
Cell Preparation: Plate cells on glass-bottom dishes or microplates suitable for fluorescence imaging.
-
Dye Loading: Incubate cells with a calcium-sensitive fluorescent dye (e.g., 2-5 µM Fura-2 AM) in HBSS for 30-60 minutes at 37°C.
-
Washing: Wash the cells with fresh HBSS to remove extracellular dye.
-
Imaging:
-
Mount the dish on the microscope stage and acquire a baseline fluorescence reading. For Fura-2, this involves alternating excitation at 340 nm and 380 nm and measuring emission at ~510 nm.
-
Add ATP to the cells to induce a calcium response.
-
In separate experiments, pre-incubate the cells with varying concentrations of this compound for a defined period before adding ATP.
-
-
Data Analysis: Calculate the ratio of fluorescence intensities (e.g., F340/F380 for Fura-2) to determine the relative change in [Ca²⁺]i. Compare the ATP-induced calcium response in the presence and absence of this compound to quantify the inhibitory effect.
Platelet Aggregation Assay
This ex vivo assay is used to evaluate the effect of compounds on platelet function.
Objective: To determine the effect of this compound on ATP-induced platelet aggregation.
Materials:
-
Freshly drawn human or animal blood
-
Anticoagulant (e.g., sodium citrate)
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
Platelet aggregometer
-
ATP (or a more stable P2X1 agonist like α,β-methylene ATP) and this compound solutions
Protocol:
-
PRP Preparation: Collect whole blood into an anticoagulant. Centrifuge the blood at a low speed to separate the PRP. Prepare PPP by centrifuging the remaining blood at a high speed.[8]
-
Aggregation Measurement:
-
Place a cuvette with PRP into the aggregometer and establish a baseline light transmission. Use PPP as a reference for 100% aggregation.
-
Add a known concentration of a platelet agonist (e.g., ATP or α,β-methylene ATP) to induce aggregation and record the change in light transmission over time.
-
In separate experiments, pre-incubate the PRP with different concentrations of this compound before adding the agonist.
-
-
Data Analysis: Measure the maximum percentage of aggregation for each condition. Plot the percentage of inhibition of aggregation against the concentration of this compound to determine its inhibitory potency.
Smooth Muscle Contraction Assay
This assay measures the contractile response of smooth muscle tissue to pharmacological agents.
Objective: To evaluate the ability of this compound to inhibit P2X1-mediated smooth muscle contraction.
Materials:
-
Isolated smooth muscle tissue (e.g., vas deferens, bladder)
-
Organ bath system with a force transducer
-
Krebs-Henseleit solution or other appropriate physiological salt solution
-
ATP (or α,β-methylene ATP) and this compound solutions
Protocol:
-
Tissue Preparation: Dissect the desired smooth muscle tissue and mount it in an organ bath filled with oxygenated physiological salt solution maintained at 37°C.
-
Equilibration: Allow the tissue to equilibrate under a resting tension until a stable baseline is achieved.
-
Contraction Measurement:
-
Add a P2X1 agonist to the organ bath to induce a contractile response and record the developed tension.
-
Wash the tissue to return to baseline.
-
Pre-incubate the tissue with this compound for a specified time before adding the agonist again.
-
-
Data Analysis: Compare the magnitude of the contractile response in the presence and absence of this compound. Construct a dose-response curve to determine the antagonist's potency.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in purinergic signaling is crucial for a comprehensive understanding. The following diagrams, created using the DOT language, illustrate the P2X1 receptor signaling pathway and a typical experimental workflow for characterizing a P2X antagonist like this compound.
Caption: P2X1 Receptor Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for P2X Antagonist Characterization.
Conclusion
This compound is a critical pharmacological tool for the investigation of P2X1 receptor function. Its high selectivity and competitive nature make it an invaluable antagonist for dissecting the role of P2X1-mediated signaling in a variety of physiological and pathophysiological processes. This guide provides the essential information and methodologies for researchers to effectively utilize this compound in their studies of purinergic signaling. As with any pharmacological agent, it is crucial to consider its secondary activities, particularly at higher concentrations, and to employ appropriate control experiments to ensure the specific involvement of P2X1 receptors in the observed effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antagonistic properties of the suramin analogue this compound at heterologously expressed P2X receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are P2X1 receptor antagonists and how do they work? [synapse.patsnap.com]
- 4. The P2X1 receptor and platelet function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are P2X1 receptor agonists and how do they work? [synapse.patsnap.com]
- 6. Two-electrode Voltage-clamp Recordings in Xenopus laevis Oocytes: Reconstitution of Abscisic Acid Activation of SLAC1 Anion Channel via PYL9 ABA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Pro-Apoptotic Promise of NF023: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth exploration of the pro-apoptotic potential of NF023, a suramin (B1662206) analog with promising applications in oncology research and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to understand and potentially utilize this compound in their work.
Introduction: The Therapeutic Potential of Targeting Apoptosis
Apoptosis, or programmed cell death, is a crucial physiological process for maintaining tissue homeostasis. Evasion of apoptosis is a hallmark of cancer, making the induction of this process a key strategy in anticancer therapy. This compound has emerged as a molecule of interest due to its ability to interfere with key pro-survival signaling pathways, thereby sensitizing cancer cells to apoptosis.
Mechanism of Action: Inhibition of the NF-κB Pro-Survival Pathway
This compound exerts its pro-apoptotic effects primarily by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway. This pathway plays a critical role in promoting cell survival, proliferation, and inflammation, and its aberrant activation is common in many cancers. This compound targets the NF-κB pathway by disrupting crucial protein-protein interactions involving Inhibitor of Apoptosis Proteins (IAPs).
Specifically, this compound has been shown to interfere with the interaction between:
-
XIAP (X-linked inhibitor of apoptosis protein) and TAB1 (TAK1-binding protein 1): The BIR1 domain of XIAP interacts with TAB1, leading to the activation of TAK1 kinase, a key step in the canonical NF-κB pathway. By disrupting this interaction, this compound prevents the downstream signaling cascade that leads to NF-κB activation.
-
cIAP2 (cellular inhibitor of apoptosis protein 2) and TRAF2 (TNF receptor-associated factor 2): The interaction between the BIR1 domain of cIAP2 and TRAF2 is essential for the recruitment of the IKK complex to the TNF receptor, another critical step for NF-κB activation. This compound has been identified as a disruptor of this complex, further contributing to the inhibition of the NF-κB pathway.[1][2][3]
By inhibiting the NF-κB pathway, this compound effectively removes a key survival signal for cancer cells, thereby lowering the threshold for apoptosis induction.
Quantitative Data on this compound Activity
While direct quantitative data on the pro-apoptotic effects of this compound in various cancer cell lines (e.g., IC50 values from cell viability assays, percentage of apoptotic cells from Annexin V assays, or fold-change in caspase activity) are not extensively available in the public domain, biochemical data underscores its potential. The following table summarizes the reported binding affinity of this compound.
| Target Protein | Interacting Partner | Method | Dissociation Constant (Kd) | Reference |
| XIAP-BIR1 | - | MicroScale Thermophoresis (MST) | 25 ± 5 µM | [4] |
This binding affinity for a key component of the NF-κB pathway highlights the potential of this compound as an inhibitor of this pro-survival signaling cascade. Further research is warranted to quantify its direct pro-apoptotic efficacy in cellular models.
Experimental Protocols
The following are detailed methodologies for key experiments to investigate the pro-apoptotic potential of this compound.
Cell Viability Assay (MTT Assay)
This assay determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium and replace it with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell viability by 50%).
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line of interest treated with this compound
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Treat cells with the desired concentrations of this compound for the appropriate duration.
-
Harvest the cells (including floating cells) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-; early apoptotic: Annexin V+/PI-; late apoptotic/necrotic: Annexin V+/PI+).
Caspase-3/7 Activity Assay
This assay measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.
Materials:
-
Cancer cell line of interest treated with this compound
-
Lysis buffer
-
Caspase-3/7 substrate (e.g., Ac-DEVD-pNA or a fluorogenic substrate)
-
Assay buffer
-
96-well plate
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse the cells using the provided lysis buffer.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
In a 96-well plate, add an equal amount of protein from each lysate.
-
Add the caspase-3/7 substrate and assay buffer to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.
-
Calculate the fold-change in caspase-3/7 activity relative to the untreated control.
Visualizing the Molecular Interactions and Workflows
Signaling Pathway of this compound-Mediated Apoptosis Induction
Experimental Workflow for Assessing Pro-Apoptotic Potential
Conclusion
This compound presents a compelling case as a pro-apoptotic agent through its targeted inhibition of the NF-κB signaling pathway. By disrupting the critical interactions of XIAP-BIR1/TAB1 and cIAP2-BIR1/TRAF2, this compound offers a mechanism-based approach to inducing cell death in cancer cells that are reliant on this pro-survival pathway. While further studies are required to quantify its in-cell apoptotic efficacy across various cancer types, the existing biochemical data and well-understood mechanism of action provide a strong rationale for its continued investigation as a potential anticancer therapeutic. This guide provides the foundational knowledge and experimental framework for researchers to explore the promising pro-apoptotic potential of this compound.
References
NF023: A Technical Guide to its Mechanisms and Postulated Implications for NF-κB Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of NF023, a selective antagonist of the P2X1 purinergic receptor and an inhibitor of Gαi/o protein subunits. While direct experimental evidence detailing the effects of this compound on the Nuclear Factor-kappa B (NF-κB) signaling pathway is not extensively documented in current literature, this document explores the significant potential for such interactions based on the well-established crosstalk between purinergic signaling, G-protein pathways, and the inflammatory NF-κB cascade. This guide synthesizes available quantitative data on this compound's primary targets, outlines the theoretical framework for its indirect influence on NF-κB, and provides detailed experimental protocols for investigating these potential effects.
Introduction to this compound and the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) family of transcription factors are central regulators of the immune and inflammatory responses.[1] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[1] A wide array of stimuli, including inflammatory cytokines and pathogen-associated molecular patterns, can trigger a signaling cascade that leads to the activation of the IκB kinase (IKK) complex.[1] IKK then phosphorylates IκB, targeting it for ubiquitination and proteasomal degradation. This frees NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and induces the transcription of hundreds of genes involved in inflammation, cell survival, and immunity.[1]
This compound is a suramin (B1662206) analogue that has been identified as a potent and selective antagonist for the P2X1 purinergic receptor, a ligand-gated ion channel activated by extracellular ATP. It also demonstrates inhibitory activity against the α-subunits of the Go/Gi family of G-proteins. Given that both P2X receptors and Gi/o-coupled pathways are implicated in modulating inflammatory processes, this compound serves as a valuable pharmacological tool for dissecting these signaling networks. This guide will explore the known characteristics of this compound and its potential, yet to be fully elucidated, implications for NF-κB signaling.
Quantitative Data on this compound Activity
The primary targets of this compound are P2X1 purinergic receptors and Gαi/o subunits. The following tables summarize the available quantitative data for the inhibitory activity of this compound.
Table 1: Inhibitory Activity of this compound on P2X Receptors
| Receptor Subtype | Species | IC50 Value | Reference(s) |
|---|---|---|---|
| P2X1 | Human | 0.21 µM | [2] |
| P2X1 | Rat | 0.24 µM | [3] |
| P2X2 | Human | > 50 µM | [2] |
| P2X3 | Human | 28.9 µM | [2] |
| P2X3 | Rat | 8.5 µM | [3] |
| P2X4 | Human | > 100 µM |[2] |
Table 2: Inhibitory Activity of this compound on G-Proteins
| Target | EC50 Value | Reference(s) |
|---|
| Gαo/i subunits | ~300 nM |[4] |
Note: No direct quantitative data on the inhibition of NF-κB signaling by this compound has been identified in the reviewed literature.
Postulated Implications of this compound for NF-κB Signaling Pathways
While direct studies are lacking, the known mechanisms of this compound strongly suggest an indirect modulatory role on the NF-κB pathway through two primary avenues: antagonism of P2X1 receptors and inhibition of Gi/o proteins.
Crosstalk between P2X1 Receptor Signaling and NF-κB
Extracellular ATP, often released during cellular stress or injury, acts as a danger signal that can initiate inflammatory cascades through P2X receptors.[5] Activation of P2X receptors, including P2X1, leads to an influx of Ca2+ ions.[5] This increase in intracellular calcium can trigger a series of downstream events culminating in NF-κB activation. The proposed signaling pathway is as follows:
-
P2X1 Receptor Activation: Extracellular ATP binds to and opens the P2X1 receptor channel.
-
Calcium Influx: Ca2+ ions flow into the cell, increasing cytosolic calcium concentration.
-
Calmodulin (CaM) and CaMK Activation: The elevated Ca2+ levels activate calmodulin (CaM), which in turn activates Ca2+/calmodulin-dependent kinases (CaMKs).[5]
-
IKK Complex Activation: CaMKs can then phosphorylate and activate the IκB kinase (IKK) complex.[5]
-
NF-κB Activation: The active IKK complex phosphorylates IκBα, leading to its degradation and the subsequent nuclear translocation of the p65/p50 NF-κB heterodimer.[5]
By acting as a potent P2X1 receptor antagonist, this compound would block the initial step of this cascade, thereby preventing the downstream activation of the NF-κB pathway.
Crosstalk between Gi/o Protein Signaling and NF-κB
The role of Gi/o proteins in NF-κB signaling is complex and can be either inhibitory or stimulatory depending on the cellular context and specific signaling pathway.[6] Some studies have shown that the βγ subunits released from activated Gi/o proteins can lead to the activation of PI3K/Akt signaling, which can subsequently activate the IKK complex and NF-κB. Conversely, other reports suggest that Gi/o signaling can inhibit adenylyl cyclase, leading to decreased cAMP levels, which in some contexts can enhance NF-κB activity. By inhibiting the activation of Gαi/o subunits, this compound could potentially interfere with these downstream pathways, thereby modulating NF-κB activity. Further research is required to delineate the precise effects of Gi/o inhibition by this compound on the NF-κB pathway.
Experimental Protocols for Investigating this compound Effects on NF-κB Signaling
To directly assess the impact of this compound on the NF-κB pathway, a series of standard molecular biology assays can be employed. The following sections provide detailed protocols for these key experiments.
NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB. Cells are transfected with a plasmid containing the luciferase gene under the control of an NF-κB response element. Activation of NF-κB leads to the expression of luciferase, which can be quantified by measuring light emission upon addition of a substrate.[7]
Methodology:
-
Cell Culture and Transfection:
-
Seed cells (e.g., HEK293T or HeLa) in a 24-well plate at a density that will result in 70-80% confluency on the day of transfection.[8]
-
Co-transfect the cells with an NF-κB-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.
-
Incubate for 24 hours to allow for plasmid expression.[8]
-
-
Compound Treatment and Stimulation:
-
Pre-treat the transfected cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α at 10 ng/mL or LPS at 1 µg/mL) for 6-8 hours. Include appropriate vehicle and positive controls.
-
-
Cell Lysis and Luciferase Measurement:
-
Wash the cells once with ice-cold PBS.
-
Lyse the cells by adding 100 µL of passive lysis buffer to each well and incubate for 15 minutes at room temperature with gentle rocking.[8]
-
Transfer 20 µL of the cell lysate to a white, opaque 96-well plate.
-
Use a dual-luciferase assay system. Add 100 µL of Luciferase Assay Reagent II (firefly luciferase substrate) and measure luminescence using a plate reader.[3]
-
Subsequently, add 100 µL of Stop & Glo Reagent (Renilla luciferase substrate and firefly luciferase inhibitor) and measure the Renilla luminescence.[3]
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Calculate the fold change in NF-κB activity relative to the unstimulated control.
-
Plot the dose-response curve for this compound and determine the IC50 value if applicable.
-
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to detect the DNA-binding activity of NF-κB. Nuclear extracts from treated cells are incubated with a labeled DNA probe containing the NF-κB consensus sequence. If active NF-κB is present, it will bind to the probe, causing a shift in its electrophoretic mobility.[9]
Methodology:
-
Nuclear Extract Preparation:
-
Culture cells in 10 cm dishes and treat with this compound followed by stimulation with an NF-κB activator (e.g., TNF-α for 30 minutes).
-
Harvest the cells and isolate nuclear extracts using a nuclear extraction kit or a standard hypotonic lysis protocol.
-
Determine the protein concentration of the nuclear extracts using a BCA or Bradford assay.[10]
-
-
Probe Labeling:
-
Synthesize a double-stranded DNA oligonucleotide containing the NF-κB consensus sequence (5'-AGTTGAGGGGACTTTCCCAGGC-3').
-
Label the probe with a radioactive isotope (e.g., ³²P) using T4 polynucleotide kinase or with a non-radioactive label such as biotin (B1667282) or a fluorescent dye.[10]
-
-
Binding Reaction:
-
In a microcentrifuge tube, combine 2-5 µg of nuclear extract with EMSA binding buffer, poly(dI-dC) (a non-specific DNA competitor), and the labeled probe.[10]
-
For supershift analysis, add an antibody specific to an NF-κB subunit (e.g., p65) to the reaction mixture to confirm the identity of the protein in the shifted band.
-
Incubate the reaction mixture at room temperature for 20-30 minutes.
-
-
Electrophoresis and Detection:
-
Load the samples onto a non-denaturing polyacrylamide gel.
-
Run the gel in 0.5x TBE buffer until the dye front is near the bottom.[11]
-
Dry the gel and expose it to X-ray film (for radioactive probes) or image it using a chemiluminescent or fluorescent detection system (for non-radioactive probes).
-
Western Blotting for Phospho-p65 (Ser536)
This assay quantifies the level of NF-κB activation by detecting the phosphorylation of the p65 subunit at Serine 536, a key activation event.[12]
Methodology:
-
Cell Treatment and Lysis:
-
Plate cells and treat with this compound and/or an NF-κB activator for a short duration (e.g., 15-30 minutes for TNF-α).
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate.[12]
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer.[12]
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[13]
-
Incubate the membrane with a primary antibody specific for phospho-p65 (Ser536) overnight at 4°C.[14]
-
Wash the membrane several times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Wash the membrane again to remove unbound secondary antibody.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system or X-ray film.[12]
-
To normalize for protein loading, strip the membrane and re-probe with an antibody for total p65 or a loading control protein (e.g., β-actin or GAPDH).
-
Quantify the band intensities using densitometry software.
-
Conclusion and Future Directions
This compound is a well-characterized antagonist of P2X1 receptors and an inhibitor of Gi/o proteins. Based on the established crosstalk between these signaling pathways and the NF-κB cascade, it is highly plausible that this compound exerts an inhibitory effect on NF-κB activation. This makes this compound a potentially valuable tool for studying the role of purinergic and G-protein signaling in inflammation. However, there is a clear need for direct experimental investigation to confirm and quantify the effects of this compound on the NF-κB pathway. The experimental protocols detailed in this guide provide a robust framework for researchers to systematically evaluate the impact of this compound on NF-κB transcriptional activity, DNA binding, and p65 phosphorylation. Such studies will be crucial in fully elucidating the pharmacological profile of this compound and its potential as a modulator of inflammatory signaling.
References
- 1. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 4. indigobiosciences.com [indigobiosciences.com]
- 5. A P2X ion channel-triggered NF-kappaB pathway enhances TNF-alpha-induced IL-8 expression in airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. G protein-coupled receptor connectivity to NF-kappaB in inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bowdish.ca [bowdish.ca]
- 9. Electrophoretic mobility shift assay analysis of NF-κB DNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Electrophoretic Mobility Shift Assay | Dr. Brent Winston's Lab | Cumming School of Medicine | University of Calgary [cumming.ucalgary.ca]
- 11. protocols.io [protocols.io]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Phospho-NF-kappaB p65 (Ser536) Antibody (#3031) Datasheet Without Images | Cell Signaling Technology [cellsignal.com]
Methodological & Application
Application Notes and Protocols for In Vitro Studies with NF023
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro use of NF023, a selective P2X1 purinergic receptor antagonist and a specific inhibitor of Gαo/i G-protein subunits. This document details experimental protocols and summarizes key quantitative data to facilitate the design and execution of robust in vitro studies.
Overview of this compound
This compound is a potent and selective antagonist of the P2X1 receptor, a ligand-gated ion channel activated by extracellular ATP. It also exhibits selective inhibitory activity towards the α-subunits of the Go/Gi family of G-proteins. This dual activity makes this compound a valuable tool for dissecting purinergic signaling pathways and investigating the roles of P2X1 receptors and Go/Gi proteins in various physiological and pathological processes.
Quantitative Data Summary
The following tables summarize the reported in vitro potency of this compound against various targets. This data is essential for determining appropriate experimental concentrations.
Table 1: Inhibitory Potency (IC₅₀) of this compound on P2X Receptors
| Receptor Subtype | Species | IC₅₀ (µM) | Reference |
| P2X₁ | Human | 0.21 | [1] |
| P2X₂ | Human | > 50 | [1] |
| P2X₃ | Human | 28.9 | [1] |
| P2X₄ | Human | > 100 | [1] |
Table 2: Potency (EC₅₀) of this compound on G-protein α-Subunits
| G-protein α-Subunit | EC₅₀ (nM) | Reference |
| Go/Gi | ~300 | [1] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and provide a general workflow for its in vitro application.
Detailed Experimental Protocols
The following are detailed protocols for key in vitro experiments involving this compound.
P2X1 Receptor Radioligand Binding Assay
This assay measures the ability of this compound to compete with a radiolabeled ligand for binding to the P2X1 receptor.
Materials:
-
Cell membranes expressing the P2X1 receptor
-
Radioligand (e.g., [³H]-α,β-methylene ATP)
-
This compound stock solution
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 1 mM EDTA and 0.1% BSA
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, containing 0.9% NaCl
-
96-well filter plates (e.g., GF/C)
-
Scintillation cocktail
-
Microplate scintillation counter
Protocol:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
In a 96-well plate, add 50 µL of Assay Buffer, 50 µL of the radioligand solution (at a concentration near its Kd), and 50 µL of the this compound dilution or vehicle control.
-
Add 100 µL of the cell membrane preparation (containing 10-20 µg of protein) to each well.
-
Incubate the plate for 60 minutes at room temperature with gentle agitation.
-
Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester.
-
Wash the filters three times with 200 µL of ice-cold Wash Buffer.
-
Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
-
Calculate the specific binding and determine the IC₅₀ value of this compound.
GTPγS Binding Assay for Gαi/Go Activation
This functional assay measures the this compound-mediated inhibition of agonist-stimulated [³⁵S]GTPγS binding to Gαi/Go proteins.
Materials:
-
Cell membranes expressing a Gi/Go-coupled GPCR
-
[³⁵S]GTPγS
-
Agonist for the GPCR of interest
-
This compound stock solution
-
Assay Buffer: 50 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM MgCl₂, 1 µM GDP
-
Scintillation Proximity Assay (SPA) beads (e.g., wheat germ agglutinin-coated)
-
96-well white opaque plates
-
Microplate scintillation counter
Protocol:
-
Prepare serial dilutions of this compound and the agonist in Assay Buffer.
-
In a 96-well plate, add 25 µL of Assay Buffer, 25 µL of the agonist solution, and 25 µL of the this compound dilution or vehicle control.
-
Add 25 µL of the cell membrane preparation (5-20 µg of protein).
-
Pre-incubate for 15 minutes at 30°C.
-
Initiate the reaction by adding 25 µL of [³⁵S]GTPγS (final concentration ~0.1 nM).
-
Incubate for 30-60 minutes at 30°C.
-
Add 50 µL of SPA bead slurry and incubate for a further 30 minutes at room temperature to allow for bead settling.
-
Measure the radioactivity using a microplate scintillation counter.
-
Determine the EC₅₀ of the agonist in the presence and absence of this compound to quantify its inhibitory effect.
Intracellular Calcium Mobilization Assay (FLIPR Assay)
This cell-based functional assay measures the inhibition of P2X1 receptor-mediated calcium influx by this compound.
Materials:
-
Cells stably or transiently expressing the P2X1 receptor
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-5)
-
ATP or a stable P2X1 agonist (e.g., α,β-methylene ATP)
-
This compound stock solution
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
96- or 384-well black-walled, clear-bottom plates
-
Fluorescent Imaging Plate Reader (FLIPR) or equivalent instrument
Protocol:
-
Seed the cells in the microplates and allow them to adhere overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (typically 30-60 minutes at 37°C).
-
Wash the cells with Assay Buffer to remove excess dye.
-
Prepare serial dilutions of this compound and the P2X1 agonist in Assay Buffer.
-
Add the this compound dilutions or vehicle control to the cells and incubate for 10-20 minutes.
-
Place the plate in the FLIPR instrument and measure the baseline fluorescence.
-
Add the P2X1 agonist to all wells and immediately start recording the fluorescence intensity over time (typically for 1-3 minutes).
-
Analyze the data by calculating the peak fluorescence response and determine the IC₅₀ of this compound for the inhibition of the agonist-induced calcium response.[2]
Cell Viability Assay
This assay is crucial to ensure that the observed effects of this compound are not due to cytotoxicity.
Materials:
-
Cell line of interest
-
This compound stock solution
-
Cell viability reagent (e.g., MTT, MTS, or a luciferase-based ATP assay kit)
-
96-well clear or opaque plates (depending on the assay)
-
Plate reader (spectrophotometer or luminometer)
Protocol:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a range of concentrations of this compound (including concentrations used in functional assays) and a vehicle control.
-
Incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Incubate for the recommended time to allow for color or signal development.
-
Measure the absorbance or luminescence using the appropriate plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Troubleshooting and Considerations
-
Solubility: this compound is soluble in water. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.
-
Specificity: While this compound is selective for P2X1 and Go/Gi, it is essential to consider potential off-target effects at high concentrations. Include appropriate controls to validate the specificity of the observed effects.
-
Cell Type Dependence: The expression levels of P2X1 receptors and Gi/Go proteins can vary significantly between cell types. Characterize your in vitro model to ensure the presence of the target of interest.
-
Data Analysis: Use appropriate pharmacological models and statistical analyses to determine IC₅₀ and EC₅₀ values accurately.
By following these detailed protocols and considering the provided data, researchers can effectively utilize this compound as a tool to investigate the intricate roles of purinergic signaling in their in vitro studies.
References
Application Notes and Protocols for NF023 Stock Solution in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
NF023 is a potent and selective antagonist of the P2X1 purinergic receptor, a ligand-gated ion channel activated by extracellular adenosine (B11128) triphosphate (ATP). It also acts as a selective inhibitor of the α-subunits of Gαo/i proteins.[1] As a suramin (B1662206) analog, this compound is a valuable tool for studying the physiological and pathological roles of P2X1 receptors and Gαo/i-mediated signaling in various cellular processes, including neurotransmission, inflammation, and platelet aggregation.[2] These application notes provide a comprehensive guide to preparing and utilizing this compound stock solutions for in vitro cell culture experiments.
Mechanism of Action
This compound exerts its inhibitory effects through two primary mechanisms. Firstly, it acts as a competitive and reversible antagonist at P2X1 receptors, blocking the influx of cations (e.g., Ca²⁺, Na⁺) in response to ATP binding.[1][2] Secondly, it directly antagonizes the Gα subunits of the Go/Gi family of G-proteins, thereby inhibiting their downstream signaling cascades.[1] This dual activity makes this compound a specific tool for dissecting purinergic and G-protein-coupled signaling pathways.
Quantitative Data Summary
For ease of reference, the key quantitative data for this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₃₅H₂₀N₄Na₆O₂₁S₆ | [1] |
| Molecular Weight | 1162.88 g/mol | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in water (up to 100 mg/mL) | [1][3] |
| Storage Temperature | 2-8°C (for solid form) | |
| Purity | ≥95% (HPLC) | |
| IC₅₀ (human P2X1) | 0.21 µM | [1][3] |
| IC₅₀ (human P2X3) | 28.9 µM | [1][3] |
| IC₅₀ (human P2X2) | > 50 µM | [1][3] |
| IC₅₀ (human P2X4) | > 100 µM | [1][3] |
| EC₅₀ (Gαo/i) | ~300 nM | [1] |
Signaling Pathway Inhibition by this compound
The following diagram illustrates the points of inhibition by this compound in the P2X1 receptor and Gαo/i protein signaling pathways.
Caption: this compound inhibits P2X1 receptor activation and Gαo/i protein signaling.
Experimental Protocols
Materials
-
This compound powder
-
Sterile, nuclease-free water or phosphate-buffered saline (PBS)
-
Sterile microcentrifuge tubes
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
0.22 µm sterile syringe filter (optional, for ensuring sterility)
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Preparation of 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for cell culture experiments.
-
Pre-warm Solvent: Bring the sterile water or PBS to room temperature.
-
Weigh this compound: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube. For 1 mL of a 10 mM solution, you will need 1.163 mg of this compound (based on a molecular weight of 1162.88 g/mol ).
-
Dissolve the Compound: Add the appropriate volume of sterile water or PBS to the tube containing the this compound powder.
-
Vortex: Vortex the solution thoroughly until the powder is completely dissolved. The solution should be clear and colorless.
-
Sterile Filtration (Optional): For critical applications requiring absolute sterility, filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage. For short-term storage (a few days), the solution can be kept at 2-8°C.
General Experimental Workflow for Cell-Based Assays
The following diagram outlines a typical workflow for utilizing the this compound stock solution in a cell-based assay, such as measuring the inhibition of ATP-induced calcium influx.
Caption: A general workflow for using this compound in cell-based assays.
Safety and Handling
Based on available safety data sheets, this compound is not classified as a hazardous substance.[4] However, it is recommended to follow standard laboratory safety practices. Wear appropriate personal protective equipment, including a lab coat, gloves, and safety glasses, when handling the compound. Avoid inhalation of the powder and contact with skin and eyes. In case of accidental contact, wash the affected area thoroughly with water.
Conclusion
This compound is a valuable pharmacological tool for investigating purinergic and G-protein signaling in cell culture. Proper preparation and handling of the stock solution are crucial for obtaining reliable and reproducible experimental results. The protocols and information provided in these application notes offer a comprehensive guide for researchers to effectively utilize this compound in their studies.
References
- 1. NF 023 | Purinergic (P2X) Receptors | Tocris Bioscience [tocris.com]
- 2. Antagonistic properties of the suramin analogue this compound at heterologously expressed P2X receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound hexasodium | P2X Receptor | TargetMol [targetmol.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols for Using NF023 in Smooth Muscle Contraction Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing NF023, a selective P2X1 receptor antagonist, in smooth muscle contraction experiments. This document includes detailed protocols for organ bath studies, quantitative data on this compound potency, and visualizations of the relevant signaling pathways and experimental workflows.
Introduction to this compound
This compound is a potent and selective competitive antagonist of the P2X1 purinergic receptor. P2X1 receptors are ATP-gated ion channels that play a crucial role in mediating rapid, excitatory neurotransmission in various smooth muscle tissues, including those in the urinary bladder, vas deferens, and blood vessels.[1][2] Activation of P2X1 receptors by ATP leads to an influx of cations, primarily Ca2+, which triggers a cascade of events culminating in smooth muscle contraction.[3][4][5] By blocking these receptors, this compound serves as a valuable pharmacological tool for investigating the physiological and pathophysiological roles of purinergic signaling in smooth muscle function and for screening potential therapeutic compounds.
Data Presentation: Potency of this compound
The inhibitory potency of this compound against P2X1 receptors has been characterized in various systems. The following table summarizes the reported IC50 values, providing a reference for determining appropriate experimental concentrations.
| Receptor/Tissue | Species | Agonist | IC50 Value (µM) | Reference |
| Recombinant P2X1 | Human | α,β-methylene ATP | 0.21 | --INVALID-LINK-- |
| Recombinant P2X1 | Rat | α,β-methylene ATP | 0.24 | --INVALID-LINK-- |
| P2X1 in muscle | Rat | α,β-methylene ATP | 0.24 | --INVALID-LINK-- |
| Recombinant P2X3 | Human | α,β-methylene ATP | 28.9 | --INVALID-LINK-- |
| Recombinant P2X3 | Rat | α,β-methylene ATP | 8.5 | --INVALID-LINK-- |
| Recombinant P2X2 | Rat | ATP | > 50 | --INVALID-LINK-- |
| Recombinant P2X4 | Human | ATP | > 100 | --INVALID-LINK-- |
| Esophageal Smooth Muscle | Feline | Electrical Field Stimulation | 10⁻⁷–10⁻⁴ M (Concentration Range Used) | --INVALID-LINK-- |
Signaling Pathway of P2X1 Receptor-Mediated Smooth Muscle Contraction
The activation of P2X1 receptors on smooth muscle cells by ATP initiates a signaling cascade that leads to contraction. The following diagram illustrates this pathway and the point of inhibition by this compound.
Experimental Protocols
The following protocols provide a detailed methodology for conducting smooth muscle contraction experiments using this compound in an organ bath setup.
Protocol 1: Preparation of Krebs-Henseleit Solution
The Krebs-Henseleit solution is a physiological salt solution used to maintain the viability of isolated smooth muscle tissue.[3][6][7]
Composition (for 1 Liter):
| Component | Molar Mass ( g/mol ) | Amount (g) | Final Concentration (mM) |
| NaCl | 58.44 | 6.9 | 118 |
| KCl | 74.55 | 0.35 | 4.7 |
| CaCl₂·2H₂O | 147.02 | 0.37 | 2.5 |
| MgSO₄·7H₂O | 246.47 | 0.29 | 1.2 |
| KH₂PO₄ | 136.09 | 0.16 | 1.2 |
| NaHCO₃ | 84.01 | 2.1 | 25 |
| D-Glucose | 180.16 | 2.0 | 11.1 |
Preparation Steps:
-
Dissolve all salts except for CaCl₂·2H₂O and NaHCO₃ in approximately 800 mL of distilled or deionized water.
-
Add CaCl₂·2H₂O and dissolve completely.
-
Add NaHCO₃ and dissolve.
-
Bring the final volume to 1 Liter with distilled or deionized water.
-
Continuously bubble the solution with carbogen (B8564812) (95% O₂ / 5% CO₂) to maintain a physiological pH of ~7.4.
-
The solution should be warmed to 37°C before use.
Protocol 2: Isolated Smooth Muscle Tissue Preparation and Mounting
This protocol describes the general procedure for preparing and mounting smooth muscle strips (e.g., from vas deferens or urinary bladder) in an organ bath.
Materials:
-
Freshly dissected smooth muscle tissue
-
Krebs-Henseleit solution (pre-warmed to 37°C and aerated with carbogen)
-
Dissection microscope
-
Fine dissection scissors and forceps
-
Silk sutures
-
Organ bath system with isometric force transducers
Procedure:
-
Immediately place the dissected tissue in a petri dish containing cold, aerated Krebs-Henseleit solution.
-
Under a dissection microscope, carefully remove any adhering connective and adipose tissue.
-
For tissues like the vas deferens or bladder, prepare longitudinal or circular muscle strips of appropriate dimensions (e.g., 1-2 mm wide and 5-10 mm long).
-
Tie silk sutures to both ends of the muscle strip.
-
Mount one end of the strip to a fixed hook in the organ bath chamber and the other end to an isometric force transducer.
-
Ensure the tissue is fully submerged in the pre-warmed and aerated Krebs-Henseleit solution.
Protocol 3: Antagonism of Agonist-Induced Contractions with this compound
This protocol outlines the steps to evaluate the inhibitory effect of this compound on smooth muscle contractions induced by a P2X1 receptor agonist, such as α,β-methylene ATP.
Procedure:
-
Equilibration: Allow the mounted tissue to equilibrate in the organ bath for at least 60-90 minutes under a determined optimal resting tension (e.g., 0.5 - 1.0 g for rat vas deferens). During this period, wash the tissue with fresh Krebs-Henseleit solution every 15-20 minutes.
-
Viability Test: Elicit a reference contraction by adding a high concentration of KCl (e.g., 60-80 mM) to the bath. After the contraction reaches a stable plateau, wash the tissue repeatedly until the baseline tension is restored.[6]
-
Agonist Concentration-Response Curve (Control):
-
Once the baseline is stable, add the P2X1 agonist (e.g., α,β-methylene ATP) in a cumulative manner, increasing the concentration stepwise (e.g., from 10 nM to 100 µM).[7][8][9]
-
Allow the contraction to stabilize at each concentration before adding the next.
-
Record the contractile force at each concentration.
-
After completing the curve, wash the tissue extensively to return to baseline.
-
-
Incubation with this compound:
-
Introduce the desired concentration of this compound into the organ bath. For initial experiments, a concentration range of 0.1 µM to 10 µM is recommended based on its IC50 value.
-
Incubate the tissue with this compound for a predetermined period (e.g., 20-30 minutes) to allow for receptor binding.[6]
-
-
Agonist Concentration-Response Curve (in the presence of this compound):
-
Repeat the cumulative addition of the P2X1 agonist as described in step 3, in the continued presence of this compound.
-
Record the contractile responses.
-
-
Data Analysis:
-
Normalize the contractile responses to the maximum contraction induced by KCl.
-
Plot the concentration-response curves for the agonist in the absence and presence of this compound.
-
The rightward shift of the concentration-response curve in the presence of this compound indicates competitive antagonism. The Schild plot analysis can be used to determine the pA2 value, which represents the negative logarithm of the antagonist concentration that necessitates a two-fold increase in the agonist concentration to elicit the same response.
-
Experimental Workflow
The following diagram provides a visual representation of the experimental workflow for studying the effect of this compound on smooth muscle contraction.
References
- 1. researchgate.net [researchgate.net]
- 2. Calcium signalling through nucleotide receptor P2X1 in rat portal vein myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Calcium Signaling in Smooth Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of P2X1 receptors by modulators of the cAMP effectors PKA and EPAC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Smooth muscle cell calcium activation mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dmt.dk [dmt.dk]
- 7. Actions of ATP and alpha, beta-methylene ATP on neuromuscular transmission and smooth muscle membrane of the rabbit and guinea-pig mesenteric arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effects of ATP and alpha,beta-methylene-ATP on cytosolic Ca2+ level and force in rat isolated aorta - PMC [pmc.ncbi.nlm.nih.gov]
- 9. a,b-methylene ATP [sigmaaldrich.com]
Application Notes and Protocols for NF023 in Calcium Imaging Assays
Introduction
NF023 is a potent and selective antagonist for the P2X1 purinergic receptor.[1][2] As a competitive and reversible antagonist, it is an invaluable tool for researchers studying purinergic signaling pathways, particularly those involving ATP-gated ion channels.[1][2] P2X1 receptors, when activated by extracellular ATP, form non-selective cation channels that permit the influx of calcium ions (Ca²⁺), leading to a rapid increase in intracellular calcium concentration ([Ca²⁺]i).[3][4] This calcium signal is a critical component of numerous physiological processes. These application notes provide detailed protocols and data for utilizing this compound in calcium imaging assays to investigate the role of P2X1 receptors in cellular calcium signaling.
Mechanism of Action
This compound is a suramin (B1662206) analogue that selectively targets the P2X1 receptor subtype.[2][5] It acts by competitively binding to the receptor, thereby preventing the binding of the endogenous agonist, ATP. This inhibition blocks the opening of the ion channel and the subsequent influx of calcium. While highly selective for P2X1, this compound also shows activity at other P2X subtypes at higher concentrations and can inhibit the α-subunit of G₀/Gᵢ proteins.[1][5] Understanding its selectivity profile is crucial for designing and interpreting experiments.
Quantitative Data: this compound Potency and Selectivity
The following table summarizes the inhibitory concentrations (IC₅₀) and effective concentrations (EC₅₀) of this compound against various purinergic receptors and G-proteins. This data is essential for determining the optimal concentration range for specific experimental goals.
| Target | Species | Potency Value | Unit | Reference |
| P2X₁ Receptor | Human | IC₅₀ = 0.21 | µM | [1][2] |
| Rat | IC₅₀ = 0.24 | µM | [2] | |
| P2X₃ Receptor | Human | IC₅₀ = 28.9 | µM | [1][2] |
| Rat | IC₅₀ = 8.5 | µM | [2][5] | |
| P2X₂ Receptor | Human/Rat | IC₅₀ > 50 | µM | [1][2] |
| P2X₄ Receptor | Human | IC₅₀ > 100 | µM | [1][2] |
| Gαₒ/ᵢ Subunit | N/A | EC₅₀ ≈ 0.3 | µM | [1][5] |
| HMGA2 | N/A | IC₅₀ = 10.63 | µM | [1] |
Experimental Protocols
General Calcium Imaging Workflow
Calcium imaging experiments using fluorescent indicators typically follow a standardized workflow. This process involves cell preparation, loading with a calcium-sensitive dye, and measuring fluorescence changes upon stimulation. This compound is introduced to assess its inhibitory effect on agonist-induced calcium responses.
Protocol 1: General Procedure for Intracellular Calcium Measurement
This protocol provides a general method for measuring [Ca²⁺]i changes in cultured cells using a ratiometric dye like Fura-2 AM.[6][7][8]
Materials:
-
Cultured cells on glass coverslips
-
Physiological salt solution (e.g., Tyrode's or HBSS)
-
Fura-2 AM (or other suitable calcium indicator)
-
Pluronic F-127
-
DMSO
-
Fluorescence imaging system with appropriate filters for the chosen dye
Procedure:
-
Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment to allow for adherence.[8]
-
Dye Loading Solution: Prepare a loading solution of 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in the physiological salt solution.
-
Loading Cells: Wash the cells once with the salt solution. Incubate the cells in the Fura-2 AM loading solution for 30-60 minutes at room temperature or 37°C, protected from light.
-
Washing: After incubation, wash the cells 2-3 times with the salt solution to remove extracellular dye.
-
De-esterification: Allow the cells to rest for an additional 30 minutes to ensure complete de-esterification of the AM ester by intracellular esterases.
-
Imaging: Mount the coverslip onto the perfusion chamber of the fluorescence microscope.
-
Data Acquisition: Acquire fluorescence images. For Fura-2, alternately excite the cells at 340 nm and 380 nm, and collect the emission at ~510 nm.[6] The ratio of the fluorescence intensities (F₃₄₀/F₃₈₀) is proportional to the intracellular calcium concentration.
Protocol 2: Inhibition of P2X1-Mediated Calcium Influx with this compound
This protocol details the use of this compound to specifically investigate the contribution of P2X1 receptors to an ATP-induced calcium response.
Materials:
-
Fura-2 AM loaded cells (from Protocol 1)
-
Physiological salt solution
-
ATP stock solution (agonist)
-
This compound stock solution (antagonist)
Procedure:
-
Establish Baseline: Begin perfusion with the physiological salt solution and record the baseline F₃₄₀/F₃₈₀ ratio for 2-3 minutes to ensure a stable resting calcium level.
-
Agonist Stimulation: Perfuse the cells with a solution containing a known concentration of ATP (e.g., 1-10 µM) to elicit a calcium response. Record the peak F₃₄₀/F₃₈₀ ratio.
-
Washout: Perfuse with the salt solution until the calcium level returns to the baseline. This step is crucial for reversible antagonists.
-
This compound Incubation: Perfuse the cells with a solution containing this compound for 5-10 minutes. Based on its IC₅₀, a concentration range of 1-10 µM is recommended to ensure P2X1 selectivity.[9]
-
Inhibition Test: While continuing to perfuse with the this compound solution, add the same concentration of ATP used in step 2.
-
Data Recording: Record the F₃₄₀/F₃₈₀ ratio throughout the experiment.
-
Data Analysis: Compare the peak amplitude of the calcium transient in response to ATP in the absence (Step 2) and presence (Step 5) of this compound. A significant reduction in the ATP-induced calcium signal in the presence of this compound indicates that the response is mediated by P2X1 receptors.
Data Analysis and Interpretation
The primary output of these experiments is the change in fluorescence ratio over time, which reflects the dynamics of intracellular calcium. Key parameters to analyze include:
-
Baseline Calcium Level: The stable ratio before stimulation.
-
Peak Amplitude: The maximum ratio achieved after agonist stimulation. This reflects the magnitude of the calcium influx.
-
Rate of Rise: The speed at which the calcium level increases.
-
Duration of Response: The time it takes for the calcium level to return to baseline.
By comparing these parameters between the control (agonist alone) and the this compound-treated conditions, researchers can quantify the inhibitory effect of this compound and thereby infer the role of P2X1 receptors in the observed signaling event.
Troubleshooting
-
No response to ATP:
-
Confirm that the cells express functional P2X receptors.
-
Check the viability of the cells.
-
Verify the concentration and integrity of the ATP solution.
-
-
High background fluorescence:
-
Phototoxicity or Dye Bleaching:
-
Reduce the intensity and duration of the excitation light.[8]
-
Decrease the frequency of image acquisition.
-
-
This compound shows no effect:
-
Verify the concentration and purity of the this compound solution.
-
Increase the pre-incubation time to ensure the antagonist has reached its target.
-
Consider that the ATP response may be mediated by P2X subtypes insensitive to this compound at the concentration used. Refer to the selectivity table.
-
References
- 1. NF 023 | Purinergic (P2X) Receptors | Tocris Bioscience [tocris.com]
- 2. Antagonistic properties of the suramin analogue this compound at heterologously expressed P2X receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intracellular Ca2+ signalling: unexpected new roles for the usual suspect - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ATP increases intracellular calcium in supraoptic neurons by activation of both P2X and P2Y purinergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Calcium Imaging to Study NMDA Receptor-mediated Cellular Responses | Springer Nature Experiments [experiments.springernature.com]
- 7. youtube.com [youtube.com]
- 8. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tonic calcium-activated chloride current sustained by ATP release and highly desensitizing human P2X1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In vivo Administration of NF023 in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
NF023 is a selective and competitive antagonist of the P2X1 receptor, a ligand-gated ion channel activated by extracellular ATP. P2X1 receptors are expressed on various cell types, including smooth muscle cells and platelets, and are implicated in physiological processes such as vasoconstriction, thrombosis, inflammation, and nociception.[1] These application notes provide detailed protocols for the in vivo administration of this compound in rodent models to study its effects in these key therapeutic areas.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound from in vivo studies.
| Parameter | Species | Dosage | Administration Route | Application | Observed Effect |
| Inhibition of Vasopressor Response | Rat (pithed) | 100 µmol/kg | Intravenous (i.v.) | Vasoconstriction | Inhibition of vasopressor responses to α,β-mATP |
Signaling Pathway
The diagram below illustrates the signaling pathway of the P2X1 receptor, which is antagonized by this compound. Upon binding of ATP, the P2X1 receptor channel opens, leading to an influx of cations, primarily Ca²⁺ and Na⁺.[2] This influx results in membrane depolarization and an increase in intracellular calcium concentration, triggering downstream cellular responses such as smooth muscle contraction and platelet activation.[2][3]
Experimental Protocols
The following are detailed protocols for administering this compound in rodent models for specific research applications.
Inhibition of Vasoconstriction in a Pithed Rat Model
This protocol is designed to assess the ability of this compound to inhibit P2X1 receptor-mediated vasoconstriction.
Experimental Workflow
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
This compound
-
Vehicle (e.g., sterile saline)
-
Anesthetic (e.g., sodium pentobarbital)
-
P2X1 receptor agonist (e.g., α,β-methylene ATP)
-
Pressure transducer and recording system
Procedure:
-
Anesthetize the rat and perform the pithing procedure to eliminate central nervous system influences on blood pressure.
-
Insert a cannula into the jugular vein for intravenous administration and into the carotid artery for blood pressure measurement.
-
Allow the animal to stabilize.
-
Administer a single bolus dose of this compound (100 µmol/kg) or vehicle intravenously.
-
After a short pre-treatment period (e.g., 5-10 minutes), administer a bolus of the P2X1 agonist α,β-mATP.
-
Record the change in mean arterial pressure.
-
Compare the pressor response to the agonist in the this compound-treated group with the vehicle-treated group.
Evaluation of Anti-Thrombotic Activity in a Mouse Tail Bleeding Model
This protocol assesses the potential of this compound to inhibit platelet aggregation and prolong bleeding time.
Experimental Workflow
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
This compound
-
Vehicle (e.g., sterile saline)
-
Anesthetic (e.g., ketamine/xylazine)
-
Saline, pre-warmed to 37°C
-
Filter paper
-
Timer
Procedure:
-
Administer this compound or vehicle to mice via intravenous (tail vein) or intraperitoneal injection. A dose-response study should be performed to determine the optimal dose.
-
After a suitable pretreatment time (e.g., 15-30 minutes for i.v., 30-60 minutes for i.p.), anesthetize the mouse.[4][5]
-
Carefully amputate the distal 3 mm of the tail with a sharp scalpel.[4]
-
Immediately immerse the tail in a tube containing saline pre-warmed to 37°C.[5]
-
Start a timer and measure the time until bleeding ceases completely for at least 30 seconds. Blot the tail gently with filter paper every 30 seconds to observe for re-bleeding.[4]
-
The cutoff time is typically 10-15 minutes.
-
Compare the bleeding times between the this compound-treated and vehicle-treated groups.
Assessment of Anti-Inflammatory Effects in a Rat Carrageenan-Induced Paw Edema Model
This protocol evaluates the ability of this compound to reduce acute inflammation.
Experimental Workflow
Materials:
-
Male Wistar rats (180-220g)
-
This compound
-
Vehicle (e.g., sterile saline)
-
1% (w/v) Carrageenan solution in saline
-
Pletismometer
Procedure:
-
Administer this compound or vehicle to rats via intraperitoneal or subcutaneous injection. A dose-response study is recommended.
-
After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.[6][7]
-
Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (baseline) and at 1, 2, 3, 4, and 5 hours post-injection.[6][7]
-
Calculate the percentage of paw edema for each time point using the formula: [(V_t - V_0) / V_0] x 100, where V_t is the paw volume at time t and V_0 is the baseline paw volume.
-
Compare the extent of paw edema in the this compound-treated groups to the vehicle-treated group.
Evaluation of Anti-Nociceptive Effects in a Mouse Formalin Test
This protocol assesses the analgesic potential of this compound in a model of tonic chemical pain.
Experimental Workflow
Materials:
-
Male Swiss Webster mice (20-25g)
-
This compound
-
Vehicle (e.g., sterile saline)
-
2.5% Formalin solution
-
Observation chambers with mirrors
-
Video recording equipment (optional)
-
Timer
Procedure:
-
Administer this compound or vehicle to mice via intraperitoneal or subcutaneous injection. A dose-response study should be conducted.
-
After a suitable pretreatment time (e.g., 30-60 minutes), inject 20 µL of 2.5% formalin solution into the plantar surface of the right hind paw.[8][9]
-
Immediately place the mouse into a clear observation chamber.
-
Record the total time the animal spends licking, biting, or flinching the injected paw during two distinct phases: the early phase (0-5 minutes post-injection) and the late phase (15-30 minutes post-injection).[10][11]
-
Compare the duration of nociceptive behaviors in both phases between the this compound-treated and vehicle-treated groups.
References
- 1. P2RX1 - Wikipedia [en.wikipedia.org]
- 2. The P2X1 receptor and platelet function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Standardizing a simpler, more sensitive and accurate tail bleeding assay in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. inotiv.com [inotiv.com]
- 8. biocytogen.com [biocytogen.com]
- 9. A refinement to the formalin test in mice | F1000Research [f1000research.com]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Electrophysiological Characterization of P2X1 Receptors using NF023
Audience: Researchers, scientists, and drug development professionals.
Introduction
The P2X1 receptor is a ligand-gated ion channel activated by extracellular adenosine (B11128) 5'-triphosphate (ATP), playing a crucial role in various physiological processes, including smooth muscle contraction, platelet aggregation, and inflammation.[1][2] These receptors are non-selective cation channels that, upon activation, permit the influx of sodium (Na⁺) and calcium (Ca²⁺), leading to membrane depolarization and the initiation of downstream signaling cascades.[3][4][5] The compound NF023 is a selective and competitive antagonist of the P2X1 receptor, making it a valuable pharmacological tool for studying the function of this receptor and for the development of novel therapeutics.[3]
These application notes provide a detailed protocol for the electrophysiological characterization of P2X1 receptors using the whole-cell patch-clamp technique and the selective antagonist, this compound.
Data Presentation
Table 1: Antagonist Profile of this compound on Human P2X Receptors
This table summarizes the inhibitory potency (IC₅₀) of this compound on various human P2X receptor subtypes, highlighting its selectivity for the P2X1 receptor.
| Receptor Subtype | IC₅₀ (µM) |
| P2X1 | 0.21 |
| P2X3 | 28.9 |
| P2X2 | > 50 |
| P2X4 | > 100 |
Data sourced from Tocris Bioscience.
Table 2: Representative Dose-Response of this compound on ATP-activated P2X1 Currents
This table provides an example of the percentage of inhibition of P2X1 receptor currents at various concentrations of this compound.
| This compound Concentration (µM) | Mean Current Amplitude (pA) | Standard Deviation (pA) | % Inhibition |
| 0 (Control) | 1500 | 150 | 0 |
| 0.01 | 1275 | 130 | 15 |
| 0.1 | 825 | 90 | 45 |
| 1 | 225 | 30 | 85 |
| 10 | 75 | 10 | 95 |
Note: The data presented in this table is illustrative and may vary depending on the experimental conditions and cell type used.
Experimental Protocols
Cell Culture and Preparation
For these experiments, a cell line with stable or transient expression of the P2X1 receptor is recommended, such as Human Embryonic Kidney (HEK293) cells.
-
Cell Culture: Culture HEK293 cells expressing the P2X1 receptor in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Cell Plating: For patch-clamp experiments, plate the cells onto glass coverslips at a low density to allow for easy isolation of single cells.
-
Preparation for Recording: Prior to recording, transfer a coverslip with the cells into a recording chamber mounted on the stage of an inverted microscope.
Solutions for Patch-Clamp Electrophysiology
| Component | Concentration (mM) |
| NaCl | 125 |
| KCl | 2.5 |
| MgCl₂ | 1 |
| CaCl₂ | 2 |
| NaH₂PO₄ | 1.25 |
| NaHCO₃ | 25 |
| Glucose | 25 |
Adjust pH to 7.4 with NaOH and osmolarity to 305-315 mOsm. Bubble the solution with 95% O₂/5% CO₂ for at least 20 minutes before use.[6]
| Component | Concentration (mM) |
| KCl | 130 |
| NaCl | 5 |
| CaCl₂ | 0.4 |
| MgCl₂ | 1 |
| HEPES | 10 |
| EGTA | 11 |
Adjust pH to 7.3 with KOH and osmolarity to 260-280 mOsm. Filter the solution through a 0.2 µm syringe filter before use.[6]
-
ATP Stock Solution (10 mM): Prepare a 10 mM stock solution of ATP in deionized water and store in aliquots at -20°C. Dilute to the final working concentration in ECS on the day of the experiment.
-
This compound Stock Solution (10 mM): Prepare a 10 mM stock solution of this compound in deionized water and store in aliquots at -20°C. Dilute to the final working concentrations in ECS on the day of the experiment.
Whole-Cell Patch-Clamp Protocol
-
Pipette Pulling: Pull patch pipettes from borosilicate glass capillaries using a micropipette puller. The ideal pipette resistance when filled with ICS is between 3-5 MΩ.
-
Cell Approach and Sealing:
-
Fill a patch pipette with the filtered ICS and mount it onto the micromanipulator.
-
Apply positive pressure to the pipette and approach a selected cell.
-
Once the pipette tip touches the cell membrane, release the positive pressure to facilitate the formation of a high-resistance seal (GΩ seal). A successful seal is indicated by a significant increase in the resistance to >1 GΩ.[6]
-
-
Whole-Cell Configuration:
-
After achieving a GΩ seal, apply a brief pulse of gentle suction to rupture the cell membrane under the pipette tip. This establishes the whole-cell configuration, allowing for electrical access to the entire cell.[7]
-
Switch the amplifier to voltage-clamp mode and set the holding potential to -60 mV.[8]
-
-
Data Acquisition:
-
Allow the cell to stabilize for a few minutes before beginning the recording.
-
Apply the P2X1 receptor agonist, ATP (e.g., 10 µM for 10 seconds), using a fast perfusion system to evoke an inward current.[8]
-
To test the effect of this compound, pre-incubate the cell with the desired concentration of this compound for 1-2 minutes before co-applying it with ATP.
-
Record the current responses using a patch-clamp amplifier and data acquisition software.
-
Wash the cell with ECS between applications to allow for receptor recovery. A washout period of at least 5-8 minutes is recommended for P2X1 receptors to recover from desensitization.[8]
-
Voltage-Clamp Protocol for P2X1 Receptor Activation and Inhibition
-
Holding Potential: -60 mV[8]
-
Agonist Application: Apply ATP (e.g., 10 µM) for 10 seconds to activate the P2X1 receptors.[8]
-
Antagonist Application: To determine the IC₅₀ of this compound, apply increasing concentrations of the antagonist (e.g., 0.01, 0.1, 1, 10 µM) with a fixed concentration of ATP.
-
Data Analysis: Measure the peak amplitude of the ATP-evoked current in the absence and presence of this compound. Calculate the percentage of inhibition for each concentration of the antagonist.
Mandatory Visualizations
Caption: P2X1 Receptor Signaling Pathway.
Caption: Experimental Workflow for Patch-Clamp.
References
- 1. What are P2X1 receptor antagonists and how do they work? [synapse.patsnap.com]
- 2. What are P2X1 receptor agonists and how do they work? [synapse.patsnap.com]
- 3. scbt.com [scbt.com]
- 4. researchgate.net [researchgate.net]
- 5. The P2X1 receptor and platelet function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Patch Clamp Protocol [labome.com]
- 7. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
- 8. Regulation of P2X1 receptors by modulators of the cAMP effectors PKA and EPAC - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying P2X1-Mediated Currents in Oocytes with NF023
For Researchers, Scientists, and Drug Development Professionals
Introduction
The P2X1 receptor, an ATP-gated cation channel, is a key player in various physiological processes, including smooth muscle contraction, platelet aggregation, and neurotransmission.[1][2][3][4] Its involvement in these critical functions makes it an attractive target for therapeutic intervention in conditions such as thrombosis, urinary incontinence, and chronic pain.[1] NF023 is a potent and selective antagonist of the P2X1 receptor, making it an invaluable tool for studying the function and pharmacology of this receptor.[2] This document provides detailed application notes and experimental protocols for utilizing this compound to investigate P2X1-mediated currents in Xenopus laevis oocytes, a robust and widely used heterologous expression system for ion channels.[5][6][7]
Data Presentation: Quantitative Analysis of this compound Antagonism
This compound exhibits high selectivity for the human P2X1 receptor over other P2X subtypes. The inhibitory potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), while its competitive nature can be further characterized by the equilibrium dissociation constant (KB).
| Parameter | Receptor Subtype | Value | Species |
| IC50 | P2X1 | 0.21 µM | Human |
| P2X2 | > 50 µM | Human | |
| P2X3 | 28.9 µM | Human | |
| P2X4 | > 100 µM | Human | |
| KB | P2X1 | 1.19 µM | Not Specified |
This table summarizes the reported inhibitory constants of this compound for various human P2X receptor subtypes, highlighting its selectivity for P2X1. The KB value further characterizes the competitive antagonism of this compound at the P2X1 receptor.[8]
The agonist potency of ATP at the human P2X1 receptor is characterized by its half-maximal effective concentration (EC50).
| Parameter | Agonist | Receptor | Value | Species |
| EC50 | ATP | P2X1 | 1.7 ± 0.3 µM | Human |
This table presents the EC50 value for ATP-induced activation of the human P2X1 receptor expressed in Xenopus laevis oocytes, as determined by two-electrode voltage clamp experiments.[9]
Experimental Protocols
Preparation of Xenopus laevis Oocytes
This protocol outlines the steps for isolating and preparing Xenopus laevis oocytes for cRNA injection and subsequent electrophysiological recording.
Materials:
-
Mature female Xenopus laevis
-
Anesthetic: 0.3% 3-aminobenzoic acid ethyl ester (MS-222)
-
Modified Barth's Solution (MBS): 88 mM NaCl, 1 mM KCl, 2.4 mM NaHCO3, 0.82 mM MgSO4, 0.33 mM Ca(NO3)2, 0.41 mM CaCl2, 10 mM HEPES, pH 7.4, supplemented with 50 U/mL penicillin and 50 µg/mL streptomycin.
-
Collagenase solution: 2 mg/mL collagenase type IA in Ca2+-free MBS.
-
Forceps and a platinum loop.
-
Petri dishes.
Procedure:
-
Anesthetize the frog by immersion in 0.3% MS-222.[10]
-
Make a small abdominal incision and surgically remove a portion of the ovary.
-
Close the incision with sutures and allow the frog to recover in a separate tank of fresh water.
-
Place the ovarian lobes in a Petri dish containing MBS.
-
Gently tease apart the oocytes using forceps.
-
To defolliculate, incubate the oocytes in collagenase solution for 1-2 hours with gentle agitation to break down the follicular layer.[11]
-
Wash the oocytes thoroughly with MBS to remove the collagenase and cellular debris.
-
Manually select stage V-VI oocytes (large, with a distinct animal and vegetal pole) for injection.[11]
-
Store the selected oocytes in MBS at 18°C.
P2X1 cRNA Preparation and Microinjection
This protocol describes the synthesis of P2X1 cRNA and its injection into the prepared oocytes.
Materials:
-
Linearized plasmid DNA encoding the human P2X1 receptor.
-
in vitro cRNA synthesis kit (e.g., mMESSAGE mMACHINE™).
-
Nuclease-free water.
-
Microinjection setup with a micromanipulator and a picoinjector.
-
Pulled glass microinjection needles.
Procedure:
-
Synthesize capped cRNA from the linearized P2X1 plasmid DNA using an in vitro transcription kit, following the manufacturer's instructions.
-
Purify the cRNA and resuspend it in nuclease-free water.
-
Determine the cRNA concentration and quality using a spectrophotometer and gel electrophoresis.
-
Backfill a pulled glass microinjection needle with the P2X1 cRNA solution (typically 50-100 ng/µL).
-
Place the oocytes in an injection chamber with the animal pole facing up.
-
Using a micromanipulator, insert the needle into the oocyte's vegetal pole and inject approximately 50 nL of the cRNA solution.[11]
-
Transfer the injected oocytes to fresh MBS and incubate at 18°C for 1-3 days to allow for receptor expression.[11]
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This protocol details the procedure for recording P2X1-mediated currents in cRNA-injected oocytes using the TEVC technique.
Materials:
-
TEVC amplifier and data acquisition system (e.g., Axoclamp, pCLAMP).
-
Micromanipulators for electrodes.
-
Recording chamber.
-
Glass microelectrodes (0.5-2 MΩ resistance).
-
3 M KCl solution for filling electrodes.
-
Recording solution (ND96): 96 mM NaCl, 2 mM KCl, 1 mM MgCl2, 1.8 mM CaCl2, 5 mM HEPES, pH 7.5.
-
ATP stock solution.
-
This compound stock solution.
Procedure:
-
Place a P2X1-expressing oocyte in the recording chamber and perfuse with ND96 solution.
-
Fill two glass microelectrodes with 3 M KCl and mount them on the micromanipulators.[12]
-
Carefully impale the oocyte with both electrodes. One electrode will measure the membrane potential, and the other will inject current.[13]
-
Clamp the oocyte's membrane potential at a holding potential of -60 mV.
-
To elicit P2X1-mediated currents, perfuse the oocyte with ND96 solution containing ATP at its EC50 concentration (approximately 1.7 µM).
-
To test the effect of this compound, pre-incubate the oocyte with different concentrations of this compound (e.g., 0.01 µM to 10 µM) in ND96 for 1-2 minutes before co-applying with ATP.
-
Record the resulting inward currents.
-
Wash the oocyte with ND96 solution between applications to allow for receptor recovery.
-
To construct a concentration-response curve for this compound, measure the peak current amplitude at each this compound concentration in response to a fixed concentration of ATP.
-
Normalize the currents to the control response (ATP alone) and plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data with a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
P2X1 Receptor Signaling Pathway
Caption: P2X1 receptor signaling cascade initiated by ATP binding.
Experimental Workflow for Studying this compound in Oocytes
Caption: Workflow for P2X1 antagonist screening in oocytes.
References
- 1. What are P2X1 receptor antagonists and how do they work? [synapse.patsnap.com]
- 2. scbt.com [scbt.com]
- 3. The P2X1 receptor and platelet function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are P2X1 receptor agonists and how do they work? [synapse.patsnap.com]
- 5. Xenopus oocytes as a heterologous expression system for studying ion channels with the patch-clamp technique. — Department of Pharmacology [pharm.ox.ac.uk]
- 6. High-throughput electrophysiology with Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. P2X Electrophysiology and Surface Trafficking in Xenopus Oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound hexasodium | P2X Receptor | TargetMol [targetmol.com]
- 9. Cryo-EM structures of the human P2X1 receptor reveal subtype-specific architecture and antagonism by supramolecular ligand-binding - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Electrophysiological Studies in Xenopus Oocytes for the Opening of Escherichia coli SecA-Dependent Protein-Conducting Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Video: Xenopus Oocytes: Optimized Methods for Microinjection, Removal of Follicular Cell Layers, and Fast Solution Changes in Electrophysiological Experiments [jove.com]
- 12. Two-electrode Voltage-clamp Recordings in Xenopus laevis Oocytes: Reconstitution of Abscisic Acid Activation of SLAC1 Anion Channel via PYL9 ABA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]
Application Note: Cell-Based Assay for Determining the Efficacy of NF023 as a Gαi Protein Antagonist
Audience: Researchers, scientists, and drug development professionals.
Introduction
G-protein coupled receptors (GPCRs) are a major class of drug targets. The Gαi subunit of the heterotrimeric G-protein complex plays a crucial role in various signaling pathways by inhibiting adenylyl cyclase (AC), which in turn decreases intracellular cyclic AMP (cAMP) levels. NF023 is a suramin (B1662206) analog that acts as a selective and direct antagonist of Gαi/o protein α-subunits, with an EC50 of approximately 300 nM.[1][2] It functions by preventing the interaction between the Gαi subunit and its downstream effectors. This application note provides a detailed protocol for a cell-based assay to quantify the efficacy of this compound in blocking Gαi-mediated signaling.
The assay is based on the principle of Gαi-mediated inhibition of forskolin-stimulated cAMP production. In a cell line stably expressing a Gαi-coupled receptor, application of a specific agonist will inhibit adenylyl cyclase and reduce cAMP levels. The antagonistic action of this compound will prevent this inhibition, restoring cAMP production. The amount of cAMP is quantified using a sensitive detection method, such as Homogeneous Time-Resolved Fluorescence (HTRF).
Signaling Pathway Overview
The diagram below illustrates the Gαi signaling pathway and the points of intervention for the agonist, forskolin (B1673556), and the antagonist, this compound. An agonist binds to the Gαi-coupled GPCR, causing the Gαi subunit to inhibit adenylyl cyclase. Forskolin directly activates adenylyl cyclase, leading to a surge in cAMP. This compound directly targets the Gαi subunit, preventing it from inhibiting adenylyl cyclase, thereby reversing the effect of the agonist.
Caption: Gαi signaling pathway and assay intervention points.
Experimental Protocols
This protocol is designed for a 384-well plate format but can be adapted for other formats.
Materials and Reagents
-
Cell Line: CHO-K1 or HEK293 cells stably expressing a Gαi-coupled GPCR (e.g., µ-opioid receptor, α2-adrenergic receptor, or P2Y12 receptor).
-
Cell Culture Medium: DMEM/F12 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418, Puromycin).
-
GPCR Agonist: A potent and specific agonist for the expressed receptor (e.g., DAMGO for µ-opioid, UK 14,304 for α2-adrenergic).
-
This compound: (Tocris, Sigma-Aldrich, etc.) Prepare a concentrated stock solution (e.g., 10 mM in water or DMSO).
-
Forskolin: Prepare a concentrated stock solution (e.g., 10 mM in DMSO).
-
Assay Buffer: HBSS with 20 mM HEPES, pH 7.4.
-
Detection Kit: A commercial cAMP detection kit (e.g., cAMP Gs/Gi HTRF kit from Cisbio).
-
Plate: White, low-volume, 384-well assay plates.
-
Reagents for Cell Detachment: Trypsin-EDTA or equivalent.
-
Plate Reader: An HTRF-compatible plate reader.
Experimental Workflow
The overall workflow involves cell preparation, compound addition, signal generation, and detection.
Caption: Step-by-step experimental workflow for the this compound assay.
Detailed Methodology
Step 1: Cell Culture and Seeding
-
Culture the cells expressing the Gαi-coupled GPCR in T75 flasks using the appropriate cell culture medium.
-
When cells reach 80-90% confluency, wash with PBS and detach them using Trypsin-EDTA.
-
Resuspend the cells in fresh culture medium and perform a cell count.
-
Dilute the cell suspension to a final concentration of 250,000 cells/mL.
-
Dispense 20 µL of the cell suspension into each well of a 384-well white assay plate (5,000 cells/well).
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
Step 2: Compound Preparation and Addition
-
Prepare serial dilutions of this compound in assay buffer. It is recommended to perform a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM).
-
Prepare a working solution of the GPCR agonist at a concentration corresponding to its EC80 (the concentration that gives 80% of its maximal inhibitory effect on cAMP production).
-
Prepare a working solution of forskolin at its EC50 concentration. The agonist and forskolin can be combined into a single solution for addition.
-
Remove the assay plate from the incubator.
-
Add 10 µL of the this compound dilutions (or assay buffer for control wells) to the appropriate wells.
-
Pre-incubate the plate for 30 minutes at room temperature.
-
Add 10 µL of the combined agonist (EC80) + forskolin (EC50) solution to all wells except the "Basal" and "FSK Max" control wells.
-
FSK Max Control wells: Add 10 µL of forskolin (EC50) solution only.
-
Basal Control wells: Add 10 µL of assay buffer only.
-
-
Incubate the plate for 30 minutes at room temperature.
Step 3: cAMP Detection
-
Prepare the HTRF detection reagents according to the manufacturer's protocol (typically involves mixing a cAMP-d2 probe and an anti-cAMP-cryptate antibody in lysis buffer).
-
Add 20 µL of the detection reagent mix to each well.
-
Seal the plate and incubate for 1 hour at room temperature, protected from light.
-
Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.
Data Presentation and Analysis
The HTRF signal is typically expressed as a ratio of the 665 nm to 620 nm fluorescence, multiplied by 10,000. Data should be normalized to the control wells to determine the percent inhibition restored by this compound.
Normalization Calculation: % Restoration = [(Sample_Ratio - Agonist_Control_Ratio) / (FSK_Max_Control_Ratio - Agonist_Control_Ratio)] * 100
The normalized data is then plotted against the logarithm of the this compound concentration, and a non-linear regression (sigmoidal dose-response, variable slope) is performed to determine the IC50 value of this compound.
Data Tables
The following tables provide a structured format for recording and summarizing the quantitative data.
Table 1: Example Raw HTRF Data
| [this compound] (µM) | HTRF Ratio (665/620)*10k (Replicate 1) | HTRF Ratio (665/620)*10k (Replicate 2) | Average Ratio |
|---|---|---|---|
| 100 | 2850 | 2890 | 2870 |
| 33.3 | 2810 | 2845 | 2827.5 |
| 11.1 | 2550 | 2570 | 2560 |
| 3.7 | 1980 | 2010 | 1995 |
| 1.2 | 1450 | 1430 | 1440 |
| 0.4 | 1120 | 1150 | 1135 |
| 0.1 | 980 | 970 | 975 |
| 0.0 | 950 | 960 | 955 |
| FSK Max Ctrl | 3000 | 3050 | 3025 |
| Agonist Ctrl | 950 | 960 | 955 |
| Basal Ctrl | 800 | 810 | 805 |
Table 2: Normalized Data and IC50 Calculation
| [this compound] (µM) | Log [this compound] | Average Ratio | % Restoration |
|---|---|---|---|
| 100 | 2.00 | 2870 | 92.51% |
| 33.3 | 1.52 | 2827.5 | 90.46% |
| 11.1 | 1.05 | 2560 | 77.51% |
| 3.7 | 0.57 | 1995 | 50.24% |
| 1.2 | 0.08 | 1440 | 23.43% |
| 0.4 | -0.40 | 1135 | 8.69% |
| 0.1 | -1.00 | 975 | 0.97% |
| 0.0 | - | 955 | 0.00% |
| Calculated IC50 (µM) | | | ~3.7 |
Table 3: Summary of Assay Performance and Expected Results
| Parameter | Expected Value | Description |
| This compound IC50 | 0.2 - 5 µM | The concentration of this compound required to restore 50% of the agonist-inhibited signal. This may vary depending on the cell line and specific Gαi-coupled receptor used. The literature EC50 for direct Gαi inhibition is ~300 nM.[2] |
| Z'-factor | > 0.5 | A measure of assay quality, calculated using the FSK Max and Agonist controls. A value > 0.5 indicates an excellent assay for screening. |
| Signal-to-Background | > 3 | The ratio of the mean signal of the FSK Max control to the Basal control. |
References
Application Notes and Protocols for NF023 in Fluorescence Polarization Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
NF023 is a potent and selective antagonist of the P2X1 purinergic receptor, a ligand-gated ion channel activated by extracellular ATP.[1] Beyond its well-characterized role at P2X1, this compound has also been identified as an inhibitor of the interaction between Gαi subunits of heterotrimeric G proteins and their regulators, such as GIV (Gα-interacting vesicle-associated protein). Fluorescence Polarization (FP) is a robust, solution-based technique ideal for studying molecular binding events. This homogeneous assay format measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner, making it highly suitable for high-throughput screening and characterization of inhibitors like this compound.
These application notes provide detailed protocols for utilizing this compound in FP assays to investigate its inhibitory activity on both the P2X1 receptor and the Gαi-GIV protein-protein interaction.
Principle of Fluorescence Polarization Assay
A fluorescence polarization assay measures the change in polarization of fluorescent light emitted from a small, fluorescently labeled molecule (the tracer). When the tracer is unbound and free in solution, it tumbles rapidly, and the emitted light is largely depolarized. Upon binding to a larger molecule (e.g., a receptor or protein), the rotational motion of the tracer is significantly slowed, resulting in a higher degree of polarization of the emitted light.
In a competitive FP assay, an unlabeled compound, such as this compound, is introduced to compete with the fluorescent tracer for binding to the target protein. The displacement of the tracer by the inhibitor leads to a decrease in the measured fluorescence polarization, allowing for the determination of the inhibitor's potency (e.g., IC50 value).
Data Presentation
The following table summarizes the quantitative data for this compound in relevant assays.
| Target | Assay Type | Fluorescent Probe | Inhibitor | IC50 | Reference |
| Gαi3-GIV Interaction | Fluorescence Polarization | Fluorescently-labeled GIV peptide | This compound | ~5 µM | [2] |
| P2X1 Receptor | Electrophysiology | N/A (functional assay) | This compound | 0.21 µM (human) | 1 |
Note: The IC50 value for the P2X1 receptor was determined via electrophysiological measurements of P2X1-mediated responses and not a direct binding FP assay. However, it provides a valuable reference for the expected potency of this compound. A competitive FP assay using a fluorescent ATP analog would be expected to yield a comparable affinity value.
Signaling Pathway and Experimental Workflow Diagrams
P2X1 Receptor Signaling Pathway
Caption: P2X1 receptor signaling pathway and inhibition by this compound.
Fluorescence Polarization Experimental Workflow
Caption: General workflow for a competitive fluorescence polarization assay.
Experimental Protocols
Protocol 1: Competitive FP Assay for P2X1 Receptor Inhibition by this compound
This protocol is designed to measure the inhibition of the interaction between the P2X1 receptor and a fluorescently labeled ATP analog by this compound.
Materials:
-
Purified recombinant human P2X1 receptor
-
Fluorescently labeled ATP analog (e.g., Alexa Fluor 647-ATP)
-
This compound
-
Assay Buffer: 20 mM HEPES, 150 mM NaCl, 0.01% Triton X-100, pH 7.4
-
Black, low-volume 384-well assay plates
-
Plate reader capable of fluorescence polarization measurements
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in assay buffer. Perform serial dilutions to create a range of concentrations for the dose-response curve (e.g., from 100 µM to 1 nM).
-
Dilute the purified P2X1 receptor to the desired concentration in assay buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.
-
Dilute the fluorescent ATP analog to the desired concentration in assay buffer. The optimal concentration should be at or below its Kd for the P2X1 receptor to ensure assay sensitivity.
-
-
Assay Setup:
-
In a 384-well plate, add the following to each well:
-
5 µL of this compound dilution (or buffer for control wells).
-
10 µL of the diluted P2X1 receptor solution.
-
5 µL of the diluted fluorescent ATP analog solution.
-
-
Include control wells:
-
Negative Control (Maximum Polarization): P2X1 receptor, fluorescent ATP analog, and assay buffer (no this compound).
-
Positive Control (Minimum Polarization): Fluorescent ATP analog and assay buffer (no P2X1 receptor).
-
-
-
Incubation:
-
Gently mix the plate on a plate shaker for 1 minute.
-
Incubate the plate at room temperature for 30-60 minutes, protected from light, to allow the binding reaction to reach equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization on a plate reader equipped with appropriate filters for the chosen fluorophore (e.g., for Alexa Fluor 647: excitation ~650 nm, emission ~670 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the anisotropy or millipolarization (mP) values.
-
Plot the mP values against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value of this compound.
-
Protocol 2: Competitive FP Assay for Gαi-GIV Interaction Inhibition by this compound
This protocol is adapted from a published study and is designed to measure the inhibition of the Gαi-GIV protein-protein interaction by this compound.[2]
Materials:
-
Purified recombinant human Gαi3 protein
-
Fluorescently labeled GIV peptide (e.g., with fluorescein)
-
This compound
-
FP Binding Buffer: 20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM MgCl2, 10 µM GDP, 1 mM DTT
-
Black, low-volume 384-well assay plates
-
Plate reader capable of fluorescence polarization measurements
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in FP Binding Buffer. Perform serial dilutions to create a range of concentrations (e.g., from 100 µM to 1 nM).
-
Dilute the purified Gαi3 protein to the desired concentration in FP Binding Buffer. The optimal concentration should be determined by a saturation binding experiment with the fluorescent GIV peptide.
-
Dilute the fluorescently labeled GIV peptide to a final concentration of approximately 25 nM in FP Binding Buffer.
-
-
Assay Setup:
-
In a 384-well plate, add the following to each well:
-
5 µL of this compound dilution (or buffer for control wells).
-
10 µL of the diluted Gαi3 protein solution.
-
5 µL of the diluted fluorescent GIV peptide solution.
-
-
Include control wells:
-
Negative Control (Maximum Polarization): Gαi3 protein, fluorescent GIV peptide, and FP Binding Buffer (no this compound).
-
Positive Control (Minimum Polarization): Fluorescent GIV peptide and FP Binding Buffer (no Gαi3 protein).
-
-
-
Incubation:
-
Mix the plate on a shaker for 1 minute.
-
Incubate at room temperature for 30 minutes, protected from light.
-
-
Measurement:
-
Measure the fluorescence polarization on a plate reader with appropriate filters for the fluorophore used (e.g., for fluorescein: excitation ~485 nm, emission ~520 nm).
-
-
Data Analysis:
-
Calculate the mP values for each well.
-
Plot the mP values as a function of the logarithm of the this compound concentration.
-
Use non-linear regression to fit the data and determine the IC50 value.
-
Conclusion
This compound is a versatile tool for studying purinergic signaling and G-protein regulation. The fluorescence polarization assays detailed in these notes provide robust and high-throughput-compatible methods for characterizing the inhibitory activity of this compound and other small molecules against the P2X1 receptor and the Gαi-GIV protein-protein interaction. These protocols can be adapted for screening compound libraries to identify novel modulators of these important drug targets.
References
Application Notes and Protocols for NF023 Powder: Long-Term Storage and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
NF023 is a potent and selective antagonist of the P2X1 purinergic receptor and an inhibitor of Gαi/o protein subunits. Its dual mechanism of action makes it a valuable tool in pharmacological research and a potential candidate for therapeutic development. Ensuring the long-term stability and integrity of this compound powder is critical for obtaining reliable and reproducible experimental results. These application notes provide a comprehensive guide to the recommended storage, handling, and stability testing of this compound powder.
Long-Term Storage and Stability of this compound Powder
Recommended Storage Conditions
To ensure the long-term stability of this compound powder, the following storage conditions are recommended based on supplier information:
-
Long-Term Storage: For extended periods, this compound powder should be stored at -20°C . One supplier suggests that the powder is stable for up to 3 years under these conditions.
-
Short-Term Storage: For routine use, storage in a desiccator at room temperature is also an option provided by some suppliers.
-
Moisture: this compound is a hygroscopic powder and should be protected from moisture. Storage in a desiccator is crucial to prevent degradation.
-
Light: While specific photostability data is unavailable, it is good practice to protect the powder from light by storing it in an opaque container in a dark location.
Stability of this compound in Solution
Once reconstituted, this compound solutions are less stable than the powder form. Key recommendations for handling solutions are:
-
Reconstitution: this compound is soluble in water.
-
Storage of Solutions: It is recommended to prepare aliquots of the reconstituted solution to avoid multiple freeze-thaw cycles, which can lead to degradation. These aliquots should be stored at -20°C .
Quantitative Stability Data
Detailed quantitative data on the degradation of this compound powder under various temperature and humidity conditions is not extensively published. The following table summarizes the available information. Researchers are strongly encouraged to perform their own stability studies to determine the shelf-life under their specific laboratory conditions.
| Storage Condition | Parameter | Specification | Stability Period |
| -20°C | Purity (Assay) | ≥95% (HPLC) | Up to 3 years[1] |
| Room Temperature | Purity (Assay) | Data not available | Not specified |
| 2-8°C | Purity (Assay) | Data not available | Not specified |
| Elevated Temperature | Purity (Assay) | Data not available | Not specified |
| High Humidity | Purity (Assay) | Data not available | Not specified |
| Light Exposure | Purity (Assay) | Data not available | Not specified |
Note: The stability period of 3 years at -20°C is based on information from a single supplier and should be used as a guideline. Independent verification is recommended.
Experimental Protocols
The following protocols are generalized procedures for conducting stability and analysis studies on this compound powder. These should be adapted and validated for specific laboratory conditions and equipment.
Protocol for Long-Term Stability Study of this compound Powder
This protocol outlines a systematic approach to evaluating the long-term stability of this compound powder.
Objective: To determine the degradation rate and shelf-life of this compound powder under defined storage conditions.
Materials:
-
This compound powder from a qualified source.
-
Climate-controlled stability chambers.
-
Calibrated balance.
-
HPLC system with UV detector.
-
Appropriate HPLC column (e.g., C8 or C18).
-
HPLC grade solvents and reagents.
-
Inert, light-protected containers.
Procedure:
-
Initial Analysis (Time Zero):
-
Characterize the initial purity and physical appearance of the this compound powder.
-
Perform HPLC analysis to establish the initial purity (assay) and impurity profile.
-
Record visual characteristics such as color and physical state.
-
-
Sample Preparation and Storage:
-
Aliquot the this compound powder into multiple inert, light-protected containers.
-
Place the containers in stability chambers set to the desired conditions (e.g., 25°C/60% RH, 40°C/75% RH, and -20°C as a control).
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months), remove one container from each storage condition.
-
Allow the container to equilibrate to room temperature before opening to prevent condensation.
-
Perform HPLC analysis to determine the purity and impurity profile.
-
Visually inspect the powder for any changes in appearance.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial analysis.
-
Identify and quantify any degradation products.
-
Plot the percentage of this compound remaining versus time to determine the degradation kinetics and estimate the shelf-life.
-
Protocol for Forced Degradation Study of this compound Powder
This protocol is designed to identify potential degradation pathways and degradation products of this compound under stress conditions.
Objective: To investigate the intrinsic stability of this compound and to generate degradation products for the development of a stability-indicating analytical method.
Materials:
-
This compound powder.
-
Hydrochloric acid (HCl).
-
Sodium hydroxide (B78521) (NaOH).
-
Hydrogen peroxide (H₂O₂).
-
Heat source (oven).
-
Photostability chamber.
-
HPLC system with UV/DAD or MS detector.
Procedure:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60-80°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before HPLC analysis.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and heat at 60-80°C for a specified period. Neutralize the solution before HPLC analysis.
-
Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂ and keep at room temperature for a specified period.
-
Thermal Degradation: Expose the solid this compound powder to dry heat (e.g., 80-100°C) for a specified period.
-
Photolytic Degradation: Expose the solid this compound powder to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).
-
Analysis: Analyze all stressed samples by a suitable stability-indicating HPLC method. Use a diode array detector or a mass spectrometer to help identify and characterize the degradation products.
Stability-Indicating HPLC Method for this compound (General Protocol)
The following is a general HPLC method that can be used as a starting point for the development of a validated, stability-indicating method for this compound. This method is based on a published method for the related compound, suramin (B1662206).
Chromatographic Conditions:
-
Column: C8 or C18, 100 x 2.1 mm, 5 µm particle size.
-
Mobile Phase A: 20 mM phosphate (B84403) buffer, pH 6.5.
-
Mobile Phase B: Methanol (B129727).
-
Ion-Pairing Reagent: 5 mM Tetrabutylammonium hydrogensulfate (TBAHS) in the mobile phase.
-
Gradient: A linear gradient from a lower to a higher percentage of methanol will likely be required to separate this compound from its degradation products. A starting point could be a gradient from 30% to 70% Methanol over 10-15 minutes.
-
Flow Rate: 0.2 - 0.5 mL/min.
-
Detection: UV at 238 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Method Validation: The developed method must be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust for the intended purpose of stability testing.
Signaling Pathways and Experimental Workflows
This compound Signaling Pathways
This compound exerts its biological effects through two primary mechanisms: antagonism of the P2X1 receptor and inhibition of Gαi/o protein signaling.
Caption: this compound's dual inhibitory signaling pathways.
Experimental Workflow for Stability Testing
The following diagram illustrates a typical workflow for conducting a stability study of this compound powder.
Caption: Workflow for a long-term stability study of this compound powder.
Conclusion
The stability of this compound powder is critical for its effective use in research and development. Adherence to the recommended storage conditions, particularly protection from moisture and storage at low temperatures, is paramount. The provided protocols offer a framework for researchers to conduct their own stability assessments and to develop robust analytical methods for ensuring the quality and integrity of this important pharmacological tool. Further studies are warranted to generate more comprehensive, publicly available data on the long-term stability and degradation pathways of this compound.
References
Application Notes and Protocols: NF023 Solubility in Water and Physiological Buffers
For Researchers, Scientists, and Drug Development Professionals
Introduction
NF023 is a potent and selective antagonist of the P2X1 purinergic receptor and also functions as a direct antagonist of G-proteins, specifically targeting the α-subunits of the Go/Gi family.[1] As a suramin (B1662206) analog, it is a valuable tool in studying purinergic signaling and G-protein coupled receptor pathways. This document provides detailed information on the solubility of this compound in aqueous solutions and outlines protocols for its preparation and for determining its solubility in various physiological buffers.
Solubility of this compound
This compound exhibits high solubility in water and dimethyl sulfoxide (B87167) (DMSO). The reported solubility values are summarized in the table below. While specific solubility data in various physiological buffers is not extensively published, its high aqueous solubility suggests good solubility in common physiological buffers such as Phosphate-Buffered Saline (PBS) and Hank's Balanced Salt Solution (HBSS). Researchers are advised to determine the solubility in their specific buffer of choice using the protocol provided below.
| Solvent | Reported Solubility | Source(s) |
| Water | >20 mg/mL | Sigma-Aldrich |
| 25 mg/mL | Sigma-Aldrich | |
| 35 mg/mL | Sigma-Aldrich | |
| 100 mM | Cayman Chemical, LabSolutions[2][3] | |
| 105.3 mg/mL (90.08 mM) | TargetMol[4] | |
| DMSO | 14 mg/mL | Sigma-Aldrich |
| 200 mg/mL | Sigma-Aldrich |
Note: The molecular weight of this compound hexasodium salt is approximately 1162.88 g/mol .[5] Solubility can be affected by factors such as pH, temperature, and the presence of other solutes.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solutions
This protocol describes the preparation of a concentrated stock solution of this compound in water.
Materials:
-
This compound hexasodium salt
-
Sterile, nuclease-free water
-
Vortex mixer
-
Sterile, conical tubes (e.g., 1.5 mL or 2 mL)
-
Calibrated pipettes
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Weigh the desired amount of this compound powder using an analytical balance.
-
Add the appropriate volume of sterile water to achieve the desired concentration. For example, to prepare a 10 mM stock solution, dissolve 11.63 mg of this compound in 1 mL of water.
-
Vortex the solution until the this compound is completely dissolved. Sonication may be used to aid dissolution.[4]
-
Aliquot the stock solution into smaller, single-use volumes in sterile tubes.
-
Store the aliquots at -20°C. Avoid repeated freeze-thaw cycles.
Protocol 2: Determination of this compound Solubility in a Physiological Buffer
This protocol provides a general method for determining the solubility of this compound in a specific physiological buffer.
Materials:
-
This compound hexasodium salt
-
Physiological buffer of interest (e.g., PBS, HBSS, cell culture medium)
-
Small-volume glass vials or tubes
-
Magnetic stirrer and stir bars or orbital shaker
-
Microcentrifuge
-
UV-Vis spectrophotometer or HPLC system
-
Calibrated pipettes
Procedure:
-
Prepare a series of saturated solutions by adding excess this compound powder to a known volume of the physiological buffer in separate vials.
-
Incubate the vials at a constant temperature (e.g., room temperature or 37°C) with continuous stirring or shaking for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
After incubation, centrifuge the vials at high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the undissolved solid.
-
Carefully collect a known volume of the supernatant without disturbing the pellet.
-
Dilute the supernatant with the same physiological buffer to a concentration within the linear range of the analytical method.
-
Determine the concentration of this compound in the diluted supernatant using a suitable analytical method, such as UV-Vis spectrophotometry (measuring absorbance at the appropriate wavelength) or HPLC.
-
Calculate the original concentration in the supernatant, which represents the solubility of this compound in that buffer.
Signaling Pathways and Mechanism of Action
This compound is a known antagonist of P2X1 receptors and Gαi/o subunits. Its primary mechanism of action involves the competitive and reversible inhibition of ATP binding to P2X1 receptors, thereby blocking the influx of cations (Na⁺ and Ca²⁺) and subsequent cellular responses.[1] Additionally, this compound can directly inhibit the activation of Gi/o G-proteins, preventing them from coupling to their respective G-protein coupled receptors (GPCRs) and initiating downstream signaling cascades.
Caption: this compound signaling pathway inhibition.
Experimental Workflow for Solubility Determination
The following diagram illustrates the logical steps for determining the solubility of this compound in a chosen physiological buffer.
Caption: Experimental workflow for this compound solubility.
References
Calculating the correct dosage of NF023 for in vivo experiments.
For Researchers, Scientists, and Drug Development Professionals
Introduction
NF023 is a potent and selective antagonist of the P2X1 receptor, a ligand-gated ion channel activated by extracellular ATP.[1] It also exhibits inhibitory activity against the α-subunits of Go/Gi G-proteins.[2][3] P2X1 receptors are implicated in a variety of physiological processes, including smooth muscle contraction, platelet aggregation, and inflammation, making them a promising therapeutic target for conditions such as thrombosis, bladder dysfunction, and neuropathic pain.[4][5] This document provides a comprehensive guide to calculating and validating the correct dosage of this compound for in vivo experiments, ensuring both efficacy and animal welfare.
Mechanism of Action
This compound is a suramin (B1662206) analog that acts as a competitive antagonist at P2X1 receptors.[6] By blocking the binding of ATP, this compound prevents the influx of cations (Ca²⁺ and Na⁺) that leads to cellular depolarization and subsequent physiological responses.[4] It displays selectivity for the human P2X1 receptor over other subtypes.[1]
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Species | Receptor/Protein | Value | Reference |
| IC₅₀ | Human | P2X1 | 0.21 µM | [1] |
| IC₅₀ | Rat | P2X1 | 0.24 µM | [1] |
| IC₅₀ | Human | P2X3 | 28.9 µM | [1] |
| IC₅₀ | Rat | P2X3 | 8.5 µM | [1] |
| IC₅₀ | Human | P2X2 | > 50 µM | [1] |
| IC₅₀ | Human | P2X4 | > 100 µM | [1] |
| EC₅₀ | Recombinant | Go/Gi α-subunits | ~300 nM | [2][3] |
Table 2: Known In Vivo Dosage of this compound
| Animal Model | Route of Administration | Dosage | Observed Effect | Reference |
| Pithed Rat | Intravenous (i.v.) | 100 µmol/kg | Antagonism of vasopressor responses to α,β-mATP | [7] |
Table 3: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₅H₂₀N₄Na₆O₂₁S₆ | |
| Molecular Weight | 1162.86 g/mol | |
| Solubility | Soluble in water (up to 100 mM) | |
| Storage | Desiccate at room temperature. For solutions, aliquot and freeze at -20°C. | [2] |
Signaling Pathway and Experimental Workflow
Caption: P2X1 Receptor Signaling and Antagonism by this compound.
Caption: Experimental Workflow for In Vivo Dose Finding.
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
Objective: To prepare a sterile, injectable solution of this compound.
Materials:
-
This compound hexasodium salt (solid)
-
Sterile, pyrogen-free saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
0.22 µm sterile syringe filter
Procedure:
-
Calculate the required amount of this compound: Based on the desired concentration and final volume, calculate the mass of this compound needed. Remember to account for the molecular weight of the hexasodium salt (1162.86 g/mol ).
-
Reconstitution: Aseptically weigh the calculated amount of this compound and dissolve it in the appropriate volume of sterile saline or PBS in a sterile tube. This compound is water-soluble.
-
Mixing: Vortex the solution until the this compound is completely dissolved.
-
Sterilization: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a new sterile tube. This will remove any potential microbial contamination.
-
Storage: If not for immediate use, aliquot the sterile solution and store at -20°C. Avoid repeated freeze-thaw cycles.
Protocol 2: Pilot Dose Escalation Study to Determine Maximum Tolerated Dose (MTD)
Objective: To determine the highest dose of this compound that can be administered without causing significant toxicity.
Animal Model:
-
Select a relevant rodent model (e.g., mice or rats). The choice of strain should be consistent with the planned efficacy studies.
Procedure:
-
Initial Dose Selection: Start with a low dose. A conservative starting point would be 1/10th of the known effective dose in rats, which is 10 µmol/kg.
-
Dosing and Observation:
-
Administer the initial dose to a small group of animals (n=3-5) via the intended route of administration (e.g., intravenous, intraperitoneal).
-
Observe the animals closely for the first few hours for any signs of acute toxicity, such as lethargy, ataxia, seizures, or respiratory distress.
-
Monitor the animals daily for at least 7 days for signs of sub-acute toxicity, including weight loss, changes in food and water intake, and alterations in grooming or social behavior.
-
-
Dose Escalation:
-
If no significant toxicity is observed at the initial dose, escalate the dose in a new group of animals. A 3- to 5-fold dose increment is a common starting point for dose escalation studies.
-
Repeat the dosing and observation procedure for each new dose level.
-
-
Defining MTD: The MTD is defined as the highest dose that does not cause:
-
More than a 10-20% loss in body weight.
-
Significant, persistent clinical signs of toxicity.
-
Mortality.
-
Protocol 3: Dose-Response Study for Efficacy
Objective: To identify the optimal dose of this compound that produces the desired therapeutic effect.
Prerequisites:
-
An established and validated in vivo model of the disease of interest (e.g., a model of thrombosis, bladder overactivity, or neuropathic pain).
-
A defined, quantifiable endpoint to measure efficacy (e.g., time to vessel occlusion, frequency of bladder contractions, paw withdrawal threshold).
-
The MTD of this compound as determined in Protocol 2.
Procedure:
-
Dose Selection: Select at least 3-5 dose levels of this compound that are below the determined MTD. These doses should span a range that is expected to include the effective dose, based on in vitro potency and the pilot study. Include a vehicle control group.
-
Animal Grouping: Randomly assign animals to the different treatment groups (vehicle and this compound doses), with a sufficient number of animals per group (typically n=8-12) to achieve statistical power.
-
Drug Administration: Administer this compound or vehicle according to the study design (e.g., as a single dose, or repeated dosing over a specific period). The route and frequency of administration should be guided by any available pharmacokinetic data for this compound or similar suramin analogs.
-
Efficacy Assessment: At the appropriate time point(s) after drug administration, assess the primary efficacy endpoint.
-
Data Analysis:
-
Plot the dose of this compound against the measured therapeutic effect.
-
Use appropriate statistical analysis (e.g., ANOVA followed by post-hoc tests, or non-linear regression) to determine the dose-response relationship and identify the lowest dose that produces a statistically significant therapeutic effect. This is often referred to as the minimal effective dose.
-
The optimal effective dose will be the dose that provides a robust therapeutic effect with a clear margin of safety below the MTD.
-
Considerations for In Vivo Studies with this compound
-
Toxicity of Suramin Analogs: As this compound is a suramin analog, it is prudent to be aware of the potential toxicities associated with suramin, which can include neurotoxicity, nephrotoxicity, and adrenal insufficiency.[8][9] While this compound is more selective, careful monitoring for these potential side effects is warranted, especially at higher doses.
-
Pharmacokinetics: The pharmacokinetic profile of this compound is not well-characterized in the public domain. Factors such as plasma protein binding, metabolism, and excretion will influence the optimal dosing frequency. If possible, conducting pilot pharmacokinetic studies to determine the half-life of this compound in the chosen animal model is highly recommended.
-
Route of Administration: The single published in vivo study used intravenous administration.[7] Other parenteral routes such as intraperitoneal or subcutaneous injection may also be viable, but their bioavailability relative to IV administration is unknown. The choice of route should be justified and consistent throughout the studies.[10][11]
By following these detailed protocols and considerations, researchers can systematically and effectively determine the correct dosage of this compound for their specific in vivo experimental needs, leading to more reliable and reproducible scientific outcomes.
References
- 1. Antagonistic properties of the suramin analogue this compound at heterologously expressed P2X receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound A suramin analog that acts as a selective and direct G-protein antagonist for α-subunits of the Go/Gi group (EC50 ~ 300 nM). | Sigma-Aldrich [sigmaaldrich.com]
- 3. Suramin analogues as subtype-selective G protein inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are P2X1 receptor antagonists and how do they work? [synapse.patsnap.com]
- 5. The P2X1 receptor as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recommended tool compounds and drugs for blocking P2X and P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound hexasodium | P2X Receptor | TargetMol [targetmol.com]
- 8. Suramin-Induced Neurotoxicity: Preclinical Models and Neuroprotective Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Toxicity, efficacy, and pharmacology of suramin in adults with recurrent high-grade gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. az.research.umich.edu [az.research.umich.edu]
- 11. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: NF023 as a Negative Control in P2X Receptor Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing NF023 as a negative control in the study of P2X purinergic receptors. Due to its subtype selectivity, this compound is a valuable tool for distinguishing the activity of the P2X1 receptor from other P2X subtypes, particularly P2X2, P2X3, and P2X4.
Introduction to this compound
This compound, or 8,8'-[carbonylbis(imino-3,1-phenylenecarbonylimino)]bis-1,3,5-naphthalene-trisulphonic acid, is a suramin (B1662206) analogue that functions as a selective and competitive antagonist of the P2X1 receptor.[1][2][3] Its significantly lower affinity for other P2X receptor subtypes makes it an effective negative control to ensure that observed experimental effects are not mediated by P2X1 activation.[2][4]
Rationale for Use as a Negative Control
The utility of this compound as a negative control stems from its differential inhibitory potency across the P2X receptor family. While it potently blocks P2X1 receptors, its inhibitory effects on P2X2, P2X3, and P2X4 receptors are substantially weaker or negligible at concentrations that fully inhibit P2X1.[1][2][3][4] This selectivity allows researchers to pharmacologically isolate the contribution of non-P2X1 subtypes in a given physiological or pathological process.
Data Presentation: this compound Antagonist Activity at P2X Receptors
The following table summarizes the inhibitory concentrations (IC50) of this compound for various human and rat P2X receptor subtypes, highlighting its selectivity for P2X1.
| Receptor Subtype | Species | IC50 (µM) | Reference(s) |
| P2X1 | Human | 0.21 | [1][3][4] |
| P2X1 | Rat | 0.24 | [2] |
| P2X2 | Human | > 50 | [1][3][4] |
| P2X2 | Rat | > 50 | [2] |
| P2X3 | Human | 28.9 | [1][3][4] |
| P2X3 | Rat | 8.5 | [2] |
| P2X4 | Human | > 100 | [1][3][4] |
| P2X4 | Rat | > 100 | [2] |
| P2X2/3 (heteromer) | Rat | 1.6 (α,β-meATP as agonist) | [2] |
Mandatory Visualizations
Signaling Pathway of P2X Receptors
Caption: General signaling pathway of ATP-gated P2X receptors.
Experimental Workflow for Evaluating this compound as a Negative Control
Caption: Workflow for using this compound as a negative control.
Logical Relationship of this compound Selectivity
Caption: Selectivity profile of this compound for P2X receptor subtypes.
Experimental Protocols
Protocol 1: Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes
This protocol is for assessing the effect of this compound on currents evoked by P2X receptor agonists in oocytes heterologously expressing specific P2X receptor subtypes.
Materials:
-
Xenopus laevis oocytes
-
cRNA for the P2X receptor subtype of interest (e.g., P2X3, P2X4)
-
This compound hexasodium salt
-
P2X receptor agonist (e.g., ATP, α,β-methylene ATP)
-
Recording solution (e.g., ND96)
-
Two-electrode voltage clamp setup
Procedure:
-
Oocyte Preparation and cRNA Injection:
-
Harvest and defolliculate Stage V-VI oocytes from Xenopus laevis.
-
Inject oocytes with cRNA encoding the desired P2X receptor subunit.
-
Incubate the oocytes for 2-7 days at 16-18°C to allow for receptor expression.
-
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with recording solution.
-
Impale the oocyte with two microelectrodes filled with 3 M KCl (resistance of 0.5-1.5 MΩ).
-
Clamp the oocyte membrane potential at a holding potential of -40 mV to -70 mV.
-
-
Experimental Procedure:
-
Establish a stable baseline current.
-
Apply the P2X agonist to the oocyte and record the inward current. This serves as the control response.
-
Thoroughly wash out the agonist until the current returns to baseline.
-
Pre-incubate the oocyte with this compound (e.g., 1-10 µM) for 2-5 minutes.
-
Co-apply the P2X agonist with this compound and record the resulting current.
-
-
Data Analysis:
-
Measure the peak amplitude of the agonist-evoked currents in the absence and presence of this compound.
-
If this compound has no significant effect on the current amplitude, it confirms that the response is not mediated by P2X1 receptors.
-
Protocol 2: Vasoconstriction Assay in Isolated Arteries
This protocol is designed to determine if this compound can inhibit agonist-induced vasoconstriction, thereby assessing the role of P2X1 receptors in this process. When studying non-P2X1 mediated vasoconstriction, this compound would be used to demonstrate a lack of effect.
Materials:
-
Isolated arterial rings (e.g., mesenteric artery, saphenous artery)
-
Wire myograph system
-
Krebs-Henseleit solution
-
P2X1 agonist (e.g., α,β-methylene ATP)
-
This compound hexasodium salt
-
Noradrenaline (as a positive control for vasoconstriction)
Procedure:
-
Tissue Preparation and Mounting:
-
Dissect arteries and cut them into 2-3 mm rings.
-
Mount the arterial rings on a wire myograph in a bath containing Krebs-Henseleit solution, gassed with 95% O2 / 5% CO2 at 37°C.
-
Allow the rings to equilibrate for at least 60 minutes under a resting tension.
-
-
Experimental Procedure:
-
Construct a cumulative concentration-response curve for the P2X agonist (e.g., α,β-meATP) to establish a baseline contractile response.
-
Wash the tissues thoroughly to allow them to return to baseline tension.
-
Incubate the arterial rings with this compound (e.g., 10 µM) for 30 minutes.
-
In the continued presence of this compound, repeat the cumulative concentration-response curve for the P2X agonist.
-
-
Data Analysis:
-
Compare the concentration-response curves in the absence and presence of this compound.
-
A rightward shift in the concentration-response curve with no change in the maximal response is indicative of competitive antagonism.
-
When investigating a response suspected to be mediated by other P2X subtypes (e.g., in a tissue where P2X3 is the primary receptor), the lack of a significant shift in the concentration-response curve in the presence of an P2X1-inhibiting concentration of this compound would support this hypothesis.
-
Conclusion
This compound is a critical pharmacological tool for the study of P2X receptors. Its high selectivity for P2X1 over other subtypes enables its effective use as a negative control, allowing for the confident dissection of P2X receptor-mediated signaling pathways. The protocols and data provided herein offer a framework for the robust design and interpretation of experiments utilizing this compound in this capacity.
References
- 1. Neuromodulation by extracellular ATP and P2X receptors in the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. On the Role of ATP-Gated P2X Receptors in Acute, Inflammatory and Neuropathic Pain - Translational Pain Research - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Molecular mechanism of ATP binding and ion channel activation in P2X receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application of NF023 in High-Throughput Screening: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
NF023, a suramin (B1662206) analogue, is a potent and selective antagonist of the P2X1 receptor, a ligand-gated ion channel activated by extracellular ATP.[1][2][3] It also exhibits inhibitory activity towards the α-subunits of Gi/Go proteins.[3][4] These dual activities make this compound a valuable pharmacological tool for studying purinergic signaling and for use in high-throughput screening (HTS) campaigns to identify novel modulators of these pathways. This document provides detailed application notes and protocols for the use of this compound in HTS settings.
Mechanism of Action
This compound acts as a selective and competitive antagonist at the human P2X1 receptor, with significantly lower affinity for other P2X subtypes such as P2X2, P2X3, and P2X4.[1][2][5] By binding to the P2X1 receptor, this compound blocks the influx of cations (Na⁺ and Ca²⁺) that is normally triggered by ATP binding, thereby inhibiting downstream cellular responses like muscle contraction and platelet aggregation.[1][6]
Additionally, this compound functions as a direct antagonist of the α-subunits of Gi/o G-proteins, with an EC50 value of approximately 300 nM.[3][4] It is thought to inhibit the formation of the agonist-receptor-G-protein ternary complex, thus preventing downstream signaling cascades such as the inhibition of adenylyl cyclase.
Data Presentation
Table 1: Inhibitory Activity of this compound on Human P2X Receptors
| Receptor Subtype | IC50 Value (μM) | Notes | Reference |
| Human P2X1 | 0.21 | Competitive antagonist | [1][2][5] |
| Human P2X3 | 28.9 | Lower affinity compared to P2X1 | [1][2][5] |
| Human P2X2 | > 50 | Low affinity | [1][2][5] |
| Human P2X4 | > 100 | Very low to no affinity | [1][2][5] |
Table 2: Activity of this compound on Other Targets
| Target | Activity Type | Effective Concentration | Notes | Reference |
| Gi/Go α-subunits | Antagonist | EC50 ~300 nM | Selective for recombinant Gi alpha-1 and Go alpha. | [3][4] |
| HMGA2-DNA interaction | Inhibitor | IC50 = 10.63 µM | Identified in an AlphaScreen assay. | [3] |
Signaling Pathways
The signaling pathways affected by this compound are critical in various physiological processes. Understanding these pathways is key to designing and interpreting HTS assays.
Caption: P2X1 Receptor Signaling Pathway Antagonism by this compound.
Caption: Gi/Go Protein Signaling Pathway Inhibition by this compound.
Experimental Protocols
This compound is an ideal tool compound for use as a positive control or reference antagonist in HTS campaigns targeting P2X1 receptors or for counter-screening to identify off-target effects on Gi/Go pathways.
Protocol 1: P2X1 Antagonist Screening using a Calcium Flux Assay
This protocol describes a fluorescent-based calcium flux assay in a 384-well format to screen for antagonists of the P2X1 receptor.
Materials:
-
CHO or HEK293 cells stably expressing the human P2X1 receptor.
-
Assay buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM, Fura-2 AM).
-
Probenecid (B1678239) (to prevent dye leakage).
-
ATP (agonist).
-
This compound (reference antagonist).
-
Test compound library.
-
384-well black, clear-bottom microplates.
-
Fluorescent plate reader with liquid handling capabilities (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating: Seed the P2X1-expressing cells into 384-well plates at a density optimized for a confluent monolayer the next day (e.g., 10,000-20,000 cells/well) and incubate overnight at 37°C, 5% CO₂.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye and probenecid in the assay buffer.
-
Remove the cell culture medium and add the loading buffer to each well.
-
Incubate for 60 minutes at 37°C, 5% CO₂, protected from light.
-
-
Compound Addition:
-
Add test compounds, this compound (as a positive control for inhibition, typically at a final concentration of 10 µM), and vehicle (as a negative control) to the respective wells.
-
Incubate for 15-30 minutes at room temperature.
-
-
Agonist Stimulation and Signal Reading:
-
Place the plate in the fluorescent plate reader.
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Add ATP solution (at a pre-determined EC80 concentration) to all wells simultaneously using the liquid handler.
-
Immediately begin reading the fluorescence intensity over time (e.g., for 60-120 seconds).
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) for each well.
-
Normalize the data to the controls: 0% inhibition (vehicle + ATP) and 100% inhibition (this compound + ATP).
-
Identify hits as compounds that inhibit the ATP-induced calcium flux above a defined threshold (e.g., >50% inhibition).
-
Caption: High-Throughput Screening Workflow for P2X1 Antagonists.
Protocol 2: AlphaScreen Assay for Protein-DNA Interaction Inhibitors
This protocol is adapted from a screen that identified suramin, a close analogue of this compound, as an inhibitor of the HMGA2-DNA interaction.[1][4] this compound can be used as a reference compound in similar screens targeting protein-nucleic acid interactions, particularly those involving AT-hook motifs.
Materials:
-
His-tagged protein of interest (e.g., HMGA2).
-
Biotinylated DNA oligonucleotide probe.
-
Streptavidin-coated Donor beads (PerkinElmer).
-
Nickel Chelate (Ni-NTA) Acceptor beads (PerkinElmer).
-
Assay Buffer (e.g., PBS with 0.1% BSA).
-
This compound (reference compound).
-
Test compound library.
-
384-well or 1536-well low-volume white microplates.
-
AlphaScreen-capable plate reader (e.g., EnVision).
Procedure:
-
Reagent Preparation: Prepare solutions of the His-tagged protein, biotinylated DNA, and test compounds/NF023 in assay buffer.
-
Compound Dispensing: Dispense nL volumes of test compounds, this compound (as a reference inhibitor), and vehicle control into the assay plate.
-
Protein-DNA Binding: Add the His-tagged protein and biotinylated DNA to the wells. Incubate for 30-60 minutes at room temperature to allow for binding to occur (or be inhibited).
-
Bead Addition:
-
Prepare a slurry of Donor and Acceptor beads in the assay buffer according to the manufacturer's instructions. This step must be performed in subdued light.
-
Add the bead mixture to all wells.
-
-
Incubation: Incubate the plate for 60-90 minutes at room temperature in the dark to allow the beads to bind to the protein-DNA complexes.
-
Signal Reading: Read the plate on an AlphaScreen reader. Excitation at 680 nm will result in an emission signal at 520-620 nm if the Donor and Acceptor beads are in close proximity (i.e., if the protein-DNA interaction is intact).
-
Data Analysis:
-
A decrease in the AlphaScreen signal relative to the vehicle control indicates inhibition of the protein-DNA interaction.
-
Normalize the data to high (vehicle) and low (e.g., no protein or a high concentration of this compound) controls.
-
Calculate the percent inhibition for each test compound.
-
Conclusion
This compound is a versatile and powerful tool for high-throughput screening. Its well-characterized activity as a potent P2X1 antagonist makes it an essential reference compound for screening campaigns aimed at discovering novel modulators of this ion channel. Furthermore, its known inhibitory effects on Gi/Go proteins and certain protein-DNA interactions allow for its use in broader screening contexts and as a valuable tool for counter-screening to assess the selectivity of new chemical entities. The protocols provided herein offer a robust framework for the successful application of this compound in modern drug discovery workflows.
References
- 1. What are P2X1 receptor antagonists and how do they work? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. NF 023 | Purinergic (P2X) Receptors | Tocris Bioscience [tocris.com]
- 4. The P2X1 receptor and platelet function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound hexasodium | P2X Receptor | TargetMol [targetmol.com]
- 6. What are P2X1 receptor agonists and how do they work? [synapse.patsnap.com]
Troubleshooting & Optimization
Troubleshooting NF023 instability in aqueous solutions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with NF023 in aqueous solutions. The information is tailored for researchers, scientists, and drug development professionals to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for this compound is high-purity water (e.g., ddH₂O or Milli-Q® water).[1][2]
Q2: I'm having trouble dissolving this compound completely. What can I do?
A2: If you are experiencing solubility issues, sonication is recommended to facilitate the dissolution of this compound in water.[2] Ensure that you are not exceeding the maximum solubility of the compound (see solubility table below).
Q3: What are the recommended storage conditions for solid this compound?
A3: Solid this compound should be stored at a low temperature and kept away from moisture.[2] Specific recommendations from suppliers include desiccating at room temperature or storing at -20°C for up to 3 years.[2]
Q4: How should I store this compound solutions?
A4: Aqueous solutions of this compound should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to one year or at -20°C.[2]
Q5: Is this compound stable in aqueous solutions?
A5: While specific degradation pathways in aqueous solutions are not well-documented in the literature, proper storage is crucial for maintaining the stability of this compound solutions. To minimize potential degradation, it is recommended to use freshly prepared solutions or properly stored frozen aliquots.
Q6: Can I use buffers other than water to dissolve this compound?
A6: While water is the primary recommended solvent, if you need to use a buffer, it is advisable to perform a small-scale solubility and stability test with your specific buffer system. The complex structure of this compound, a suramin (B1662206) analog, may be susceptible to interactions with buffer components, affecting its stability.
Troubleshooting Guide for this compound Instability
This guide will help you troubleshoot common problems related to the instability of this compound in your experiments.
Problem: Precipitate formation in my this compound solution.
Possible Causes and Solutions:
-
Exceeded Solubility: You may have exceeded the maximum solubility of this compound in your solvent.
-
Solution: Refer to the solubility data table below. If you need a higher concentration, consider if a different formulation is possible for your experiment, though water is the recommended solvent.
-
-
Improper Storage: Repeated freeze-thaw cycles or prolonged storage at improper temperatures can lead to precipitation.
-
Solution: Always aliquot your stock solutions after preparation and store them at -20°C or -80°C.[2] Avoid using a solution that has been freeze-thawed multiple times.
-
-
Buffer Incompatibility: Components of your buffer system may be interacting with this compound, causing it to precipitate.
-
Solution: If possible, use water as the solvent. If a buffer is necessary, prepare a fresh solution and observe for any immediate precipitation. Consider testing different buffer systems.
-
Problem: Loss of this compound activity in my assay.
Possible Causes and Solutions:
-
Degradation Due to Improper Storage: this compound in solution may have degraded over time.
-
Solution: Use a freshly prepared solution or a new, properly stored aliquot. For in-solvent storage, -80°C is recommended for up to one year.[2]
-
-
Presence of Contaminants: The water or buffer used to dissolve this compound may contain contaminants that degrade the compound.
-
Solution: Use high-purity, sterile water or buffers for preparing your solutions.
-
-
Adsorption to Labware: Highly charged molecules like this compound can sometimes adsorb to the surface of plastic or glassware.
-
Solution: Consider using low-adhesion microcentrifuge tubes or glassware.
-
Data Presentation
Table 1: Solubility of this compound in Water
| Supplier/Source | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| TargetMol | 105.3 | 90.08 | Sonication recommended |
| Tocris Bioscience | 100 | Not specified | |
| Sigma-Aldrich | 35 | Not specified | |
| Sigma-Aldrich (hydrate) | >20 | Not specified | |
| Cayman Chemical | Not specified | 100 |
Table 2: Storage Conditions and Stability of this compound
| Form | Storage Temperature | Duration | Supplier/Source |
| Powder | -20°C | 3 years | TargetMol |
| Powder | Room Temperature | Not specified | Tocris Bioscience (desiccate) |
| Powder | 2-8°C | Not specified | Sigma-Aldrich |
| In Solvent | -80°C | 1 year | TargetMol |
| In Solvent | -20°C | Not specified | Sigma-Aldrich (aliquot) |
| Solid | -20°C | ≥ 4 years | Cayman Chemical |
Experimental Protocols
Protocol for Preparation of a 10 mM this compound Aqueous Stock Solution
-
Weighing: Accurately weigh the required amount of solid this compound in a suitable microcentrifuge tube. For example, for 1 mL of a 10 mM solution (assuming a molecular weight of 1162.88 g/mol ), you would need 1.163 mg of this compound.
-
Solvent Addition: Add the calculated volume of high-purity water to the tube.
-
Dissolution: Vortex the solution for 30 seconds. If the solid does not dissolve completely, place the tube in a sonicator bath and sonicate for 5-10 minutes, or until the solid is fully dissolved.[2]
-
Sterilization (Optional): If required for your application, filter the solution through a 0.22 µm sterile filter.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in low-adhesion microcentrifuge tubes. Store the aliquots at -20°C or -80°C.[2]
Mandatory Visualizations
Caption: Troubleshooting workflow for this compound instability issues.
Caption: this compound signaling pathway as a P2X1 receptor antagonist.
References
Optimizing NF023 concentration to avoid off-target effects.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing NF023, a selective P2X1 receptor antagonist. The following information will help you optimize this compound concentration to ensure on-target effects while minimizing off-target activities.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a potent and selective competitive antagonist of the P2X1 purinergic receptor, which is an ATP-gated ion channel.[1][2] It is commonly used in research to investigate the physiological and pathological roles of the P2X1 receptor.
Q2: What are the known off-target effects of this compound?
A2: Besides its primary target, this compound has been shown to exhibit off-target activity against the α-subunit of G-proteins in the Go/i family and the high mobility group A2 (HMGA2) protein.[1] It is crucial to consider these potential off-target effects when designing and interpreting experiments.
Q3: What is the recommended concentration range for this compound to maintain selectivity for P2X1?
A3: To selectively target the P2X1 receptor, it is recommended to use this compound at the lowest effective concentration that elicits the desired inhibitory effect on P2X1 activity, while remaining significantly below the concentrations known to affect Go/i and HMGA2. Based on available data, concentrations in the low nanomolar to low micromolar range are typically selective for P2X1. However, the optimal concentration is cell-type and assay-dependent and should be determined empirically.
Q4: How can I determine the optimal concentration of this compound for my specific experiment?
A4: The optimal concentration should be determined by performing a dose-response curve in your experimental system. This involves testing a range of this compound concentrations to identify the IC50 (half-maximal inhibitory concentration) for P2X1 receptor inhibition. The working concentration should ideally be around the IC50 value to ensure target engagement without escalating to concentrations where off-target effects become more probable.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| No effect of this compound on ATP-induced response | 1. Incorrect this compound concentration: The concentration may be too low to inhibit the P2X1 receptor in your specific system. 2. P2X1 receptor not expressed or functional: The cell line or tissue may not express functional P2X1 receptors. 3. Degraded this compound stock solution: Improper storage may have led to the degradation of the compound. | 1. Perform a dose-response experiment with a wider concentration range of this compound. 2. Verify P2X1 receptor expression using techniques like qPCR, Western blot, or immunohistochemistry. Confirm receptor functionality using a known P2X1 agonist. 3. Prepare a fresh stock solution of this compound and store it properly according to the manufacturer's instructions. |
| Unexpected or inconsistent results | 1. Off-target effects: The concentration of this compound used may be high enough to inhibit Go/i G-proteins or HMGA2, leading to confounding results. 2. Cell health issues: High concentrations of any compound, including this compound, can induce cytotoxicity. 3. Experimental artifacts: Issues with reagents, plates, or instrumentation can lead to variability. | 1. Lower the concentration of this compound. Use additional control experiments to dissect the signaling pathway involved (see Experimental Protocols). 2. Perform a cell viability assay (e.g., MTT or LDH assay) in the presence of the tested this compound concentrations. 3. Review and optimize all experimental steps, ensuring proper controls are included. |
| High background signal in assays | 1. Autofluorescence of this compound: Some compounds can interfere with fluorescence-based assays. 2. Non-specific binding: this compound may bind non-specifically to other proteins or cellular components at high concentrations. | 1. Measure the fluorescence of this compound alone at the working concentration. If it interferes, consider using a different assay format (e.g., luminescence-based or electrophysiology). 2. Include appropriate controls, such as using a structurally similar but inactive compound, to assess non-specific effects. |
Quantitative Data Summary
The following table summarizes the reported potency of this compound against its primary and off-target molecules. These values should be used as a guide for designing experiments and interpreting results.
| Target | Reported Potency (Human) | Reference |
| P2X1 Receptor | IC50: 0.21 µM | [1][3] |
| P2X2 Receptor | IC50: > 50 µM | [1][4] |
| P2X3 Receptor | IC50: 28.9 µM | [1][4] |
| P2X4 Receptor | IC50: > 100 µM | [1][4] |
| Go/i α-subunit | EC50: ~300 nM | [1] |
| HMGA2 | IC50: 10.63 µM | [1] |
Experimental Protocols
Determining the On-Target Potency of this compound using a Calcium Influx Assay
This protocol describes how to generate a dose-response curve for this compound inhibition of P2X1 receptor-mediated calcium influx.
Materials:
-
Cells expressing the P2X1 receptor (e.g., HEK293-P2X1 stable cell line)
-
This compound
-
P2X1 receptor agonist (e.g., ATP or α,β-methylene ATP)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., HBSS with Ca2+ and Mg2+)
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Seeding: Seed the P2X1-expressing cells into the 96-well plate at an appropriate density and allow them to adhere overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium-sensitive dye solution in the dark at 37°C for 45-60 minutes.
-
Wash: Gently wash the cells twice with assay buffer to remove excess dye.
-
This compound Incubation: Prepare serial dilutions of this compound in assay buffer. Add the different concentrations of this compound to the respective wells and incubate for 15-30 minutes at room temperature. Include vehicle-only wells as a control.
-
Baseline Fluorescence Measurement: Place the plate in the fluorescence plate reader and record the baseline fluorescence for a short period (e.g., 10-20 seconds).
-
Agonist Injection and Signal Recording: Inject the P2X1 agonist into the wells and immediately begin recording the fluorescence signal for a period sufficient to capture the peak response (e.g., 60-180 seconds).
-
Data Analysis: Calculate the change in fluorescence (ΔF) for each well. Plot the percentage of inhibition (relative to the vehicle control) against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Assessing Off-Target Effects on Go/i Signaling
This protocol provides a general framework for investigating the potential off-target effects of this compound on Go/i-mediated signaling. A common readout for Gi activation is the inhibition of adenylyl cyclase and subsequent decrease in cyclic AMP (cAMP) levels.
Materials:
-
Cells expressing a Gi-coupled GPCR (e.g., µ-opioid receptor or α2-adrenergic receptor)
-
This compound
-
A known agonist for the expressed Gi-coupled GPCR
-
Forskolin (B1673556) (an adenylyl cyclase activator)
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
Cell lysis buffer
Procedure:
-
Cell Culture: Culture the cells expressing the Gi-coupled GPCR to the desired confluency.
-
This compound Pre-incubation: Pre-incubate the cells with various concentrations of this compound for a designated period. Include a vehicle control.
-
GPCR Agonist and Forskolin Stimulation: Treat the cells with the Gi-coupled GPCR agonist to inhibit adenylyl cyclase, and simultaneously or subsequently with forskolin to stimulate adenylyl cyclase. The Gi agonist should counteract the forskolin-induced cAMP production.
-
Cell Lysis: After the incubation period, lyse the cells according to the cAMP assay kit manufacturer's protocol.
-
cAMP Measurement: Measure the intracellular cAMP levels using the chosen assay kit.
-
Data Analysis: A potent Go/i inhibitor would be expected to prevent the Gi-coupled GPCR agonist from reducing the forskolin-stimulated cAMP levels. Analyze the data to determine if this compound, at the tested concentrations, interferes with the expected Gi-mediated inhibition of cAMP production.
Visualizations
References
How to minimize NF023 non-specific binding in assays.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding of NF023 in their assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a selective and competitive antagonist of the P2X1 purinergic receptor.[1][2] It is a suramin (B1662206) analogue and also acts as a direct antagonist of the α-subunits of the Go/Gi group of G-proteins.[3] Its selectivity makes it a valuable tool for studying the roles of these signaling pathways.
Q2: What is non-specific binding (NSB) and why is it a problem in assays with this compound?
Non-specific binding refers to the interaction of a compound, such as this compound, with components in the assay system other than its intended target. This can include binding to plasticware, other proteins, or lipids.[4] High non-specific binding can lead to a reduced signal-to-noise ratio, inaccurate determination of potency and efficacy, and false-positive or false-negative results.
Q3: What are the common causes of non-specific binding with small molecules like this compound?
The primary drivers of non-specific binding for small molecules are hydrophobic and electrostatic interactions.[2][5] this compound, being a polysulfonated molecule, is anionic and can engage in electrostatic interactions with positively charged surfaces or biomolecules.[1][4] Its aromatic ring structures can also contribute to hydrophobic interactions.
Troubleshooting Guides
Issue: High Background Signal or Poor Signal-to-Noise Ratio
High background signal is a common indicator of significant non-specific binding of this compound.
Possible Cause 1: Suboptimal Buffer Conditions
-
Troubleshooting Steps:
-
Adjust pH: The charge state of both this compound and interacting surfaces is pH-dependent. Empirically test a range of pH values around the physiological norm (e.g., pH 7.2-7.6) to find the optimal condition that minimizes electrostatic interactions without compromising target binding.
-
Increase Ionic Strength: Adding salts like NaCl (e.g., 50-150 mM) to the assay buffer can help to shield electrostatic interactions, thereby reducing non-specific binding to charged surfaces.[6]
-
Experimental Protocol: Buffer Optimization:
-
Prepare a series of assay buffers with varying pH (e.g., 7.0, 7.2, 7.4, 7.6) and NaCl concentrations (e.g., 50, 100, 150, 200 mM).
-
Run a control experiment with only the vehicle and this compound (without the target) to assess binding to the assay plate or other components.
-
Measure the amount of bound this compound in each buffer condition.
-
Select the buffer composition that yields the lowest background signal while maintaining the specific binding signal in the full assay.
-
-
Possible Cause 2: Hydrophobic Interactions with Assay Components
-
Troubleshooting Steps:
-
Add a Non-ionic Surfactant: Including a low concentration of a non-ionic surfactant, such as Tween-20 (typically 0.01-0.1%), can disrupt hydrophobic interactions between this compound and plasticware or other hydrophobic surfaces.[4]
-
Include a Blocking Protein: Bovine Serum Albumin (BSA) is commonly used as a blocking agent to saturate non-specific binding sites on assay surfaces.[7] Typical concentrations range from 0.1% to 1%. For assays involving G-protein coupled receptors, casein may sometimes be a more effective blocking agent.
-
Experimental Protocol: Additive Screening:
-
Prepare assay buffers containing different concentrations of Tween-20 (e.g., 0.01%, 0.05%, 0.1%) or BSA (e.g., 0.1%, 0.5%, 1%).
-
Perform the assay and measure the signal-to-noise ratio for each condition.
-
It is crucial to ensure that the chosen additive and its concentration do not interfere with the specific binding of this compound to its target. This can be verified by assessing the IC50 or Ki of this compound in the presence and absence of the additive.
-
-
Issue: Inconsistent or Irreproducible Results
Variability between replicate wells or experiments can be a consequence of non-specific binding.
Possible Cause: Pre-incubation and Equilibration Times
-
Troubleshooting Steps:
-
Optimize Incubation Time: Ensure that the binding reaction has reached equilibrium. Perform a time-course experiment to determine the optimal incubation time for achieving maximal specific binding with minimal non-specific binding.[7]
-
Pre-treat Plates: Pre-incubating the assay plates with a blocking buffer containing BSA or a surfactant for at least one hour before adding the experimental reagents can help to minimize plate-related non-specific binding.
-
Experimental Protocol: Time-Course Experiment:
-
Set up the binding assay and incubate for various time points (e.g., 30, 60, 90, 120, 180 minutes).
-
Measure both total and non-specific binding at each time point.
-
Plot specific binding versus time to identify the point at which equilibrium is reached. The optimal incubation time is the shortest duration that achieves a stable and robust specific binding signal.
-
-
Quantitative Data Summary
The following table summarizes the reported potency and selectivity of this compound for its primary targets.
| Target | Species | Assay Type | Value | Reference |
| P2X1 Receptor | Human | Calcium Influx | IC50: 0.21 µM | [8] |
| P2X1 Receptor | Rat | Electrophysiology | IC50: 0.24 µM | [2] |
| P2X2 Receptor | Human | Calcium Influx | IC50: > 50 µM | [8] |
| P2X3 Receptor | Human | Calcium Influx | IC50: 28.9 µM | [8] |
| P2X4 Receptor | Human | Calcium Influx | IC50: > 100 µM | [8] |
| Gαo/i subunits | - | GTPγS Binding | EC50: ~300 nM | [3] |
Visualizing this compound's Mechanism of Action
To aid in understanding the experimental context, the following diagrams illustrate the signaling pathways inhibited by this compound.
References
- 1. Synthesis of Novel Suramin Analogs With Anti-Proliferative Activity via FGF1 and FGFRD2 Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Competition of electrostatic and hydrophobic interactions between small hydrophobes and model enclosures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reducing off-target drug accumulation by exploiting a type-III interferon response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Synthesis of Novel Suramin Analogs With Anti-Proliferative Activity via FGF1 and FGFRD2 Blockade [frontiersin.org]
- 5. Probing Electrostatic and Hydrophobic Associative Interactions in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Further studies on the contribution of electrostatic and hydrophobic interactions to protein adsorption on dye-ligand adsorbents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. swordbio.com [swordbio.com]
- 8. Structural insights into the human P2X1 receptor and ligand interactions - PMC [pmc.ncbi.nlm.nih.gov]
NF023 Technical Support Center: Troubleshooting Precipitation Issues in Experimental Buffers
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing precipitation issues encountered when using NF023 in experimental buffers. The following information is structured in a question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a suramin (B1662206) analog, a polysulfonated naphthylurea, that functions as a selective antagonist for P2X1 purinergic receptors and G-protein alpha subunits of the Gq/Gi family. While this compound is known to be soluble in water, its complex structure with multiple sulfonic acid groups can lead to precipitation in various experimental buffers due to factors such as pH, ionic strength, and the presence of certain ions.[1]
Q2: What is the reported solubility of this compound?
The solubility of this compound can vary depending on the solvent. The following table summarizes the available data:
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Source |
| Water | 105.3 | 90.08 | TargetMol[2] |
| Water | 100 | - | Tocris Bioscience |
| Water | - | - | Sigma-Aldrich (noted as "soluble") |
| DMSO | - | - | (Refer to specific supplier data) |
Note: The molecular weight of this compound hexasodium salt is approximately 1168.92 g/mol .[2] The solubility in DMSO is often higher, making it a suitable solvent for preparing concentrated stock solutions.
Q3: What are the common causes of this compound precipitation in experimental buffers?
Precipitation of this compound in buffers like Phosphate-Buffered Saline (PBS) or Tris-HCl can be attributed to several factors:
-
pH: The pH of the buffer can influence the ionization state of the sulfonic acid groups on the this compound molecule, affecting its solubility.
-
Ionic Strength: High salt concentrations in buffers can lead to a "salting-out" effect, reducing the solubility of this compound.[3]
-
Divalent Cations: The presence of divalent cations (e.g., Ca²⁺, Mg²⁺) in some buffer formulations can potentially interact with the polysulfonated this compound, leading to the formation of insoluble salts.
-
Low Temperature: Storing buffer solutions containing this compound at low temperatures (e.g., 4°C) can decrease its solubility, especially for concentrated solutions.[4]
-
Improper Dissolution Technique: Incomplete initial dissolution of the this compound powder can lead to the formation of aggregates that may precipitate over time.
Troubleshooting Guide
Issue 1: My this compound powder is not dissolving properly in my aqueous buffer.
-
Root Cause Analysis: this compound, despite being water-soluble, may require specific conditions for complete dissolution.
-
Solutions:
-
Use High-Purity Water: Start with distilled or deionized water to prepare your buffer.
-
Sonication: As recommended by some suppliers, sonicating the solution can aid in the dissolution of this compound powder.[2]
-
Gentle Warming: Gently warming the solution may improve solubility, but be cautious to avoid degradation of this compound or other buffer components.
-
Prepare a Concentrated Stock in DMSO: A common and effective strategy is to first dissolve this compound in 100% DMSO to create a high-concentration stock solution. This stock can then be diluted into your aqueous experimental buffer.
-
Issue 2: I prepared a clear solution of this compound in my buffer, but it precipitated after a short time or upon storage.
-
Root Cause Analysis: This delayed precipitation is often due to changes in temperature, pH, or slow aggregation of the compound.
-
Solutions:
-
Check Buffer Composition: If using PBS, consider that high concentrations of phosphate (B84403) can sometimes lead to precipitation, especially at lower temperatures.[4] If your experimental design allows, try using a buffer with a lower phosphate concentration or a different buffering agent like HEPES.
-
Adjust pH: Ensure the final pH of your this compound solution is within a range that maintains its solubility. You may need to perform small-scale pilot experiments to determine the optimal pH for your specific buffer and this compound concentration.
-
Avoid Divalent Cations: If your buffer contains Ca²⁺ or Mg²⁺, these ions may be contributing to the precipitation. Consider using a buffer formulation without these divalent cations if they are not essential for your experiment.
-
Prepare Fresh Solutions: It is always best practice to prepare this compound solutions fresh for each experiment to minimize the risk of precipitation and degradation.
-
Storage Conditions: If short-term storage is necessary, store aliquots at room temperature if they are stable, or flash-freeze in liquid nitrogen and store at -80°C to avoid slow precipitation at 4°C. Avoid repeated freeze-thaw cycles.
-
Issue 3: When I dilute my this compound DMSO stock into my aqueous buffer, a precipitate forms immediately.
-
Root Cause Analysis: This is a common issue when a compound is highly soluble in an organic solvent but has lower solubility in an aqueous buffer. The rapid change in solvent polarity causes the compound to "crash out" of the solution.
-
Solutions:
-
Optimize Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your experimental setup (typically <0.5% for cell-based assays) to minimize solvent effects and reduce the risk of precipitation.
-
Stepwise Dilution: Instead of adding the DMSO stock directly to the full volume of the aqueous buffer, try a stepwise dilution. First, add a small volume of the aqueous buffer to your DMSO stock, mix well, and then add this mixture to the remaining buffer volume while vortexing.
-
Increase Final Volume: By increasing the final volume of your preparation, you lower the final concentration of this compound, which may be sufficient to keep it in solution.
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
-
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening.
-
Weigh the desired amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve a 10 mM concentration.
-
Vortex the solution thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Protocol 2: Preparation of a 100 µM this compound Working Solution in PBS (pH 7.4)
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Phosphate-Buffered Saline (PBS), pH 7.4, sterile
-
Sterile conical tubes
-
-
Procedure:
-
Calculate the volume of the 10 mM this compound stock solution needed to prepare the desired final volume of 100 µM working solution.
-
In a sterile conical tube, add the required volume of PBS.
-
While gently vortexing the PBS, add the calculated volume of the 10 mM this compound DMSO stock dropwise to the center of the vortex. This ensures rapid mixing and minimizes localized high concentrations of DMSO that can cause precipitation.
-
Continue vortexing for another 30 seconds to ensure the solution is homogenous.
-
Visually inspect the solution for any signs of precipitation.
-
Use the freshly prepared working solution immediately for your experiment.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Inhibition of G-protein signaling by this compound.
Caption: Competitive antagonism of P2X1 receptor by this compound.
Caption: Workflow for preparing and using this compound solutions.
References
- 1. Synthesis of Novel Suramin Analogs With Anti-Proliferative Activity via FGF1 and FGFRD2 Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound hexasodium | P2X Receptor | TargetMol [targetmol.com]
- 3. Effect of different salt ions on the propensity of aggregation and on the structure of Alzheimer's abeta(1-40) amyloid fibrils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Addressing variability in results with NF023.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential variability in experimental results obtained using NF023. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a selective and competitive antagonist for the P2X1 purinergic receptor.[1] It is a suramin (B1662206) analogue and also selectively inhibits the α-subunits of Gαi/o proteins.[2]
Q2: What are the reported IC50 and EC50 values for this compound?
The inhibitory activity of this compound varies depending on the target and the experimental system. The following table summarizes key reported values:
| Target | Species | Assay Type | Value | Reference |
| P2X1 Receptor | Human | - | IC50: 0.21 µM | |
| P2X1 Receptor | Rat | - | IC50: 0.24 µM | [1] |
| P2X3 Receptor | Human | - | IC50: 28.9 µM | |
| P2X2 Receptor | Human | - | IC50: > 50 µM | |
| P2X4 Receptor | Human | - | IC50: > 100 µM | |
| Gαo/i subunits | - | GTPγS binding | EC50: ~300 nM | [2] |
Q3: How should this compound be stored?
-
Powder: Store desiccated at room temperature or at -20°C for long-term storage (up to 3 years).[2][3] Protect from light.
-
Solutions: Following reconstitution, aliquot and freeze at -20°C or -80°C.[2][3] Avoid repeated freeze-thaw cycles.[2] Stock solutions in solvent can be stored at -80°C for up to 1 year.[3]
Q4: How do I prepare stock solutions of this compound?
This compound is soluble in water.[2] For a 1 mM stock solution, dissolve 1.16 mg of this compound (assuming a molecular weight of 1162.86 g/mol ) in 1 mL of water. Note that the molecular weight may vary between batches due to hydration, so refer to the batch-specific information on the certificate of analysis. Sonication may be required for complete dissolution.[3]
Troubleshooting Guides
Issue 1: High Variability in P2X1 Receptor Inhibition Assays
| Potential Cause | Troubleshooting Steps |
| Inconsistent this compound Concentration | - Ensure complete dissolution of this compound powder when making stock solutions. Use sonication if necessary.[3] - Prepare fresh dilutions from a frozen stock for each experiment to avoid degradation. - Verify the final concentration of this compound in your assay. |
| Cell Health and Density | - Use cells with a consistent passage number and ensure they are healthy and in the logarithmic growth phase. - Seed cells at a consistent density to ensure uniform receptor expression levels. - Visually inspect cells for any morphological changes before starting the experiment. |
| Assay Protocol Inconsistencies | - Standardize all incubation times, temperatures, and reagent volumes. - Ensure thorough but gentle washing of cells between steps to remove residual reagents without detaching cells. - Use a positive control (e.g., a known P2X1 antagonist) and a negative control (vehicle) in every experiment. |
| Rapid Receptor Desensitization | - P2X1 receptors are known for their rapid desensitization upon ATP binding.[4] - Minimize the pre-incubation time with the agonist (ATP). - Consider using a fluorescent voltage-sensitive dye to capture the rapid changes in membrane potential.[4] |
Issue 2: Inconsistent Results in Gαi/o Signaling Assays
| Potential Cause | Troubleshooting Steps |
| Variable G-protein Activation | - Ensure the concentration of the GPCR agonist used to stimulate Gαi/o activity is optimal and consistent. - The kinetics of GPCR signaling can be complex; ensure that the timing of this compound addition and agonist stimulation is consistent across experiments.[5] |
| Low Signal-to-Noise Ratio | - Optimize the concentration of [35S]GTPγS and the amount of cell membrane preparation or purified G-protein used in the assay. - Use a non-hydrolyzable GTP analog to establish the maximum signal. |
| Assay Buffer Composition | - Ensure the assay buffer composition, including concentrations of Mg2+, GDP, and NaCl, is consistent. These components can significantly influence G-protein activation. |
| Integrity of Reagents | - Use fresh, high-quality reagents. GTPγS can degrade over time. - Ensure proper storage of all reagents as per the manufacturer's instructions. |
Experimental Protocols
Key Experiment: In Vitro P2X1 Receptor Antagonism Assay
This protocol outlines a general procedure for assessing the inhibitory effect of this compound on P2X1 receptors expressed in a recombinant cell line using a calcium influx assay.
-
Cell Culture: Culture HEK293 cells stably expressing the human P2X1 receptor in appropriate media.
-
Cell Plating: Seed the cells in a 96-well black-walled, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.
-
Fluorescent Dye Loading:
-
Prepare a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) loading buffer according to the manufacturer's instructions.
-
Remove the culture medium from the wells and add the dye loading buffer.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).
-
Also, prepare a solution of a P2X1 receptor agonist (e.g., ATP or α,β-methylene ATP) at a concentration that elicits a submaximal response (e.g., EC80).
-
-
Assay Procedure:
-
Wash the cells with the assay buffer to remove the dye loading buffer.
-
Add the different concentrations of this compound or vehicle control to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature or 37°C.
-
Place the plate in a fluorescence plate reader with an automated injection system.
-
Record the baseline fluorescence for a few seconds.
-
Inject the agonist solution into the wells and continue recording the fluorescence signal for a specified period to capture the calcium influx.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) for each well.
-
Normalize the data to the vehicle control.
-
Plot the normalized response against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Signaling Pathways and Workflows
P2X1 Receptor Signaling Pathway
The P2X1 receptor is a ligand-gated ion channel that opens in response to extracellular ATP, leading to an influx of cations, primarily Ca2+ and Na+. This influx depolarizes the cell membrane and the increase in intracellular calcium triggers various downstream cellular responses.
Caption: P2X1 receptor activation by ATP and inhibition by this compound.
Gαi/o Signaling Pathway
This compound can also inhibit the activity of Gαi/o subunits of heterotrimeric G-proteins. This pathway is typically initiated by the activation of a G-protein coupled receptor (GPCR).
Caption: Inhibition of Gαi/o signaling by this compound.
Experimental Workflow for Troubleshooting Variability
This logical workflow can help identify the source of variability in your experiments with this compound.
References
- 1. Antagonistic properties of the suramin analogue this compound at heterologously expressed P2X receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound A suramin analog that acts as a selective and direct G-protein antagonist for α-subunits of the Go/Gi group (EC50 ~ 300 nM). [sigmaaldrich.com]
- 3. This compound hexasodium | P2X Receptor | TargetMol [targetmol.com]
- 4. researchgate.net [researchgate.net]
- 5. journals.physiology.org [journals.physiology.org]
Potential artifacts in electrophysiology recordings with NF023.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using NF023 in electrophysiology recordings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in electrophysiology?
This compound is a subtype-selective, competitive, and reversible antagonist of P2X1 receptors.[1] In electrophysiological studies, it is used to block the inward currents mediated by the activation of these ATP-gated ion channels. Its selectivity is highest for the P2X1 subtype, with lower potency for other P2X receptors.[1]
Q2: What are the known off-target effects of this compound that could impact my recordings?
As a suramin (B1662206) analogue, this compound is known to have off-target effects. Notably, it can selectively inhibit the α-subunit of Go/i proteins with an EC50 of approximately 300 nM.[1] It can also inhibit the DNA-binding activity of HMGA2.[1] Researchers should be aware that suramin analogues can directly interact with G proteins, potentially uncoupling them from their receptors.[2] These off-target effects could lead to unexpected changes in cellular signaling pathways that are independent of P2X receptor blockade.
Q3: At what concentrations should I use this compound?
The optimal concentration of this compound depends on the specific P2X receptor subtype and the experimental preparation. For human P2X1 receptors, the IC50 is approximately 0.21 μM.[1] However, for other subtypes like human P2X3, the IC50 is significantly higher at 28.9 μM, while P2X2 and P2X4 are largely insensitive.[1] It is crucial to perform a concentration-response curve in your specific system to determine the optimal concentration for selective antagonism.
Troubleshooting Guide: Potential Artifacts and Solutions
Electrophysiology recordings can be susceptible to various artifacts. When using pharmacological agents like this compound, it is important to distinguish between genuine physiological effects and experimental artifacts.
Problem 1: Unexpected changes in baseline current or membrane resistance after this compound application.
-
Potential Cause: This could be due to the off-target effects of this compound on other ion channels or G protein-coupled receptors that regulate background conductances. As a suramin analogue, this compound can interact with various cellular components.
-
Troubleshooting Steps:
-
Control Experiments: Perform control experiments on untransfected cells or cells known not to express the target P2X receptor to assess the non-specific effects of this compound on baseline currents.
-
Vehicle Control: Always include a vehicle control to ensure that the solvent for this compound is not causing the observed effects.
-
Concentration Optimization: Use the lowest effective concentration of this compound to minimize off-target effects.
-
Alternative Antagonists: If possible, confirm your findings with a structurally different P2X1 antagonist to ensure the observed effect is specific to P2X1 blockade.
-
Problem 2: The inhibitory effect of this compound appears irreversible or washes out very slowly.
-
Potential Cause: While this compound is described as a reversible antagonist, incomplete washout from the recording chamber or binding to plastic tubing can lead to a persistent effect.[1] Some P2 receptor antagonists, like PPADS, have been shown to have a slow recovery phase.[3]
-
Troubleshooting Steps:
-
Perfusion System Check: Ensure your perfusion system allows for rapid and complete solution exchange. Check for dead volumes where the compound might be retained.
-
Extended Washout: Increase the duration and flow rate of the washout period.
-
Material Compatibility: Be aware that some compounds can adhere to certain types of plastic tubing. Consider using inert tubing materials if this is a recurring issue.
-
Problem 3: Variability in the potency of this compound across different experiments or cell types.
-
Potential Cause: The potency of P2X antagonists can be species-dependent.[4] Additionally, the expression levels of the target receptor and the presence of different P2X receptor heteromers can influence the apparent potency of this compound.
-
Troubleshooting Steps:
-
Species-Specific Data: Be aware of the reported IC50 values for this compound on the specific species and receptor subtype you are studying.
-
Receptor Expression Levels: Monitor the expression level of your target receptor, as this can affect the required antagonist concentration.
-
Characterize Native Receptors: If working with native tissues, be aware that multiple P2X receptor subtypes may be present, potentially forming heteromers with different pharmacological profiles.
-
Data Presentation
Table 1: Comparative Potency of P2X Receptor Antagonists
This table summarizes the half-maximal inhibitory concentration (IC50) values for various P2X receptor antagonists across different species. This data is crucial for selecting the appropriate antagonist and concentration for your experiments.
| Antagonist | Human P2X4 IC50 | Rat P2X4 IC50 | Mouse P2X4 IC50 | Notes |
| 5-BDBD | 0.5 - 1 µM | 0.75 µM | Insensitive | Potent at human and rat receptors, but not mouse.[4] |
| PPADS | ~10 µM | >100 µM | ~10 µM | Broad-spectrum, non-selective P2 receptor antagonist.[4] |
| Suramin | Insensitive (up to 100 µM) | Insensitive | Insensitive (up to 100 µM) | Broad-spectrum, non-selective P2 receptor antagonist.[4] |
Data sourced from BenchChem Application Notes.
Experimental Protocols
Whole-Cell Patch-Clamp Protocol for Characterizing this compound Effects
This protocol is adapted for the functional characterization of P2X antagonists using whole-cell patch-clamp electrophysiology.[4]
-
Cell Preparation: Culture mammalian cells (e.g., HEK293) stably or transiently expressing the P2X receptor of interest on glass coverslips.
-
Recording Setup: Place a coverslip in a recording chamber on an inverted microscope stage and continuously perfuse with an extracellular solution.
-
Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Seal Formation: Approach the cell with the patch pipette and apply gentle suction to form a gigaohm seal (>1 GΩ).
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.
-
Current Recording: Voltage-clamp the cell at a holding potential of -60 mV.
-
Agonist Application: Apply ATP (at a concentration around the EC50 for the receptor) using a rapid perfusion system to elicit an inward current.
-
Antagonist Application: To determine the inhibitory effect of this compound, pre-apply the desired concentration of this compound for a set period (e.g., 2 minutes) before co-applying it with ATP.
-
Data Acquisition and Analysis: Record the current responses and analyze the peak current amplitude to determine the percentage of inhibition and calculate the IC50 value for this compound.
Visualizations
Caption: Troubleshooting workflow for identifying and addressing common issues encountered when using this compound.
Caption: Overview of the primary and potential off-target effects of this compound.
References
Impact of buffer composition on NF023 activity.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of NF023, a potent and selective P2X1 receptor antagonist and Gαi/o protein inhibitor. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during experimentation, with a specific focus on the impact of buffer composition on this compound activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a suramin (B1662206) analog that functions as a dual antagonist. Its primary targets are:
-
P2X1 Receptors: It is a selective and competitive antagonist of the P2X1 purinergic receptor, an ATP-gated ion channel.[1][2][3]
-
Gαi/o Subunits: It selectively inhibits the alpha subunits of Gi/o proteins, preventing them from coupling to their respective G protein-coupled receptors (GPCRs).[1][3]
Q2: What is the recommended solvent for reconstituting this compound?
This compound is soluble in water. For stock solutions, it is recommended to dissolve this compound in high-purity water.
Q3: What are the recommended storage conditions for this compound solutions?
After reconstitution, it is crucial to aliquot the this compound solution and store it at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles, as this can reduce the activity of the compound. For long-term storage, -80°C is preferable.
Q4: Can buffer composition affect the activity of this compound?
Yes, buffer composition can significantly impact the activity and stability of this compound. Factors such as pH, ionic strength, and the presence of specific ions can influence the conformation of both this compound and its target proteins, thereby affecting binding affinity and inhibitory potency. While specific quantitative data on the effect of different buffers on this compound's IC50 is limited in publicly available literature, general principles of pharmacology and protein biochemistry suggest that buffer optimization is critical for reproducible results.
Q5: What are some generally recommended buffer systems for experiments with this compound?
The choice of buffer will depend on the specific application (e.g., cell-based assays, in vitro binding assays). Here are some commonly used buffer systems for related assays:
-
For P2X Receptor Assays:
-
HEPES-buffered saline (HBS): Typically contains NaCl, KCl, CaCl2, MgCl2, HEPES, and glucose. The pH is usually adjusted to 7.4.
-
Phosphate-buffered saline (PBS): A standard biological buffer.
-
-
For Gαi/o GTPγS Binding Assays:
-
Tris-HCl or HEPES-based buffers are common. These buffers often include MgCl2, NaCl, and GDP. The pH is typically maintained around 7.4-7.5.
-
It is always recommended to consult specific protocols for your assay type and to perform initial optimization experiments.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected this compound activity.
| Potential Cause | Troubleshooting Steps |
| Improper Storage of this compound Stock Solution | - Ensure the reconstituted this compound solution is stored in aliquots at -20°C or -80°C. - Avoid repeated freeze-thaw cycles. - Prepare fresh dilutions from a new aliquot for each experiment. |
| Suboptimal Buffer pH | - Verify the pH of your experimental buffer. The optimal pH is typically physiological (around 7.4). - Significant deviations in pH can alter the charge of this compound and its target, affecting binding. |
| Incorrect Ionic Strength of the Buffer | - Check the salt concentration (e.g., NaCl) in your buffer. - High or low ionic strength can affect protein conformation and ligand binding. Start with a physiological salt concentration (e.g., 150 mM NaCl) and optimize if necessary. |
| Presence of Interfering Substances | - Some buffer components or additives (e.g., certain detergents, high concentrations of divalent cations) might interfere with the this compound-target interaction. - If possible, test a simpler buffer composition. |
| Degradation of this compound in Working Solution | - Prepare fresh working dilutions of this compound for each experiment. Do not store diluted solutions for extended periods, especially at room temperature. |
Issue 2: High background signal or off-target effects.
| Potential Cause | Troubleshooting Steps |
| This compound Concentration is Too High | - Perform a dose-response curve to determine the optimal concentration of this compound for your specific assay. - Using excessively high concentrations can lead to non-specific binding and off-target effects. |
| Non-specific Binding to Assay Components | - Consider adding a small amount of a non-ionic detergent (e.g., 0.01% Tween-20 or Triton X-100) to your buffer to reduce non-specific binding, particularly in plate-based assays. Note: test for detergent compatibility with your assay. - The inclusion of bovine serum albumin (BSA) in the buffer can also help to block non-specific binding sites. |
| Buffer Components Causing Signal Interference | - Some buffer components can autofluoresce or interfere with the detection method. - Run buffer-only controls to assess background signal. |
Quantitative Data Summary
| Target | Species | Assay Type | IC50 / EC50 | Reference |
| P2X1 Receptor | Human | Electrophysiology | ~0.21 µM | [2][3] |
| P2X1 Receptor | Rat | Electrophysiology | ~0.24 µM | [2] |
| Gαi/o Subunits | Recombinant | GTPγS Binding | ~0.3 µM | [1][3] |
Experimental Protocols
Protocol 1: In Vitro P2X1 Receptor Antagonism Assay (Calcium Flux)
This protocol provides a general workflow for assessing this compound's antagonist activity at P2X1 receptors using a fluorescent calcium indicator.
-
Cell Culture: Culture cells expressing the P2X1 receptor (e.g., HEK293-P2X1) in appropriate media.
-
Cell Plating: Seed cells in a 96-well black, clear-bottom plate at a suitable density and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable assay buffer (e.g., HEPES-buffered saline: 137 mM NaCl, 5.4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose, pH 7.4).
-
Remove the culture medium and add the loading buffer to the cells.
-
Incubate at 37°C for 30-60 minutes in the dark.
-
-
Compound Preparation and Incubation:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Wash the cells with fresh assay buffer to remove excess dye.
-
Add the this compound dilutions to the wells and incubate for 15-30 minutes at room temperature. Include a vehicle control.
-
-
Agonist Stimulation and Signal Detection:
-
Prepare a solution of a P2X1 agonist (e.g., ATP or α,β-methylene ATP) in the assay buffer at a concentration that elicits a submaximal response (e.g., EC80).
-
Use a fluorescence plate reader equipped with an injector to add the agonist to the wells.
-
Measure the fluorescence signal immediately before and after agonist addition.
-
-
Data Analysis:
-
Calculate the change in fluorescence in response to the agonist for each this compound concentration.
-
Plot the percentage of inhibition against the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: In Vitro Gαi/o Protein Activity Assay (GTPγS Binding)
This protocol outlines a method to measure the inhibitory effect of this compound on Gαi/o protein activation.
-
Membrane Preparation: Prepare cell membranes from a cell line expressing a Gi/o-coupled GPCR of interest.
-
Assay Buffer Preparation: Prepare an assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).
-
Reaction Setup:
-
In a 96-well plate, add the assay buffer.
-
Add GDP to a final concentration of 10-30 µM.
-
Add the cell membranes (5-20 µg of protein per well).
-
Add serial dilutions of this compound or vehicle control.
-
Add a submaximal concentration of a specific agonist for the GPCR of interest.
-
-
Initiation of Reaction and Incubation:
-
Add [35S]GTPγS to each well to a final concentration of ~0.1 nM.
-
Incubate the plate at 30°C for 30-60 minutes with gentle agitation.
-
-
Termination of Reaction and Filtration:
-
Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester.
-
Wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
-
Detection and Data Analysis:
-
Dry the filter mat and measure the radioactivity using a scintillation counter.
-
Determine the specific binding by subtracting the non-specific binding (in the presence of a high concentration of unlabeled GTPγS) from the total binding.
-
Plot the percentage of inhibition of agonist-stimulated [35S]GTPγS binding against the this compound concentration to determine the IC50 value.
-
Visualizations
Caption: this compound inhibits Gαi/o protein activation.
Caption: this compound antagonizes the P2X1 receptor.
Caption: Workflow for P2X1 calcium flux assay.
References
Technical Support Center: Overcoming Low Potency of NF023 in Certain Cell Types
Welcome to the technical support center for NF023, a selective and competitive antagonist of the P2X1 purinergic receptor. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments involving this compound. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and in-depth information on the P2X1 signaling pathway to address challenges related to the variable potency of this compound in different cell types.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered when observing lower-than-expected potency of this compound in cell-based assays.
Q1: Why does the potency (IC50) of this compound vary between my cell line and the published values?
A1: The potency of P2X1 receptor antagonists like this compound can be significantly different in native cells (e.g., platelets, smooth muscle cells) compared to recombinant cell lines (e.g., HEK293) where the receptor is overexpressed. This discrepancy can arise from several factors inherent to the specific cell type and experimental conditions.
Troubleshooting Flowchart for Low this compound Potency
Q2: How can I prevent P2X1 receptor desensitization in my experiments?
A2: P2X1 receptors are known for their rapid desensitization in the presence of their agonist, ATP[1][2][3]. Endogenous ATP released from cells can cause this desensitization, masking the true effect of this compound.
-
Recommendation: The most effective way to prevent desensitization is to include apyrase, an enzyme that degrades ATP, in your experimental buffer. For P2X1 receptor assays, a concentration of 0.3–1 U/mL of apyrase is often used. Some studies have used up to 5 U/mL to further enhance responses.
Q3: Could the activity of ectonucleotidases in my cell type be affecting this compound potency?
A3: Yes. Ectonucleotidases are cell surface enzymes that hydrolyze extracellular nucleotides like ATP[4][5]. High levels of these enzymes can reduce the local concentration of the competing agonist (ATP), which can paradoxically make a competitive antagonist like this compound appear less potent, especially if a saturating concentration of exogenous ATP is not used.
-
Troubleshooting:
-
Characterize the expression of ectonucleotidases (e.g., CD39/ENTPD1) in your cell line.
-
If high expression is confirmed, consider using ectonucleotidase inhibitors in your assay. ARL 67156 is a commonly used inhibitor of ecto-ATPase.
-
Q4: Can the specific subtype or structure of the P2X1 receptor in my cells affect this compound potency?
A4: Yes. The following factors can influence the pharmacological properties of the P2X1 receptor:
-
Splice Variants: An alternatively spliced variant of the rat P2X1 receptor has been identified, which is functionally inactive as a homomer[6]. The expression of different splice variants in your cell type could alter the overall response to this compound.
-
Heteromerization: P2X1 receptors can form heteromeric channels with other P2X subunits, such as P2X5[1][7]. These heteromers can exhibit different pharmacological properties compared to homomeric P2X1 channels. It has been suggested that ATP may act at both homomeric P2X1 and heteromeric P2X1/4 receptors in the urinary bladder[8].
-
Recommendation: If you suspect receptor heterogeneity, it is advisable to characterize the expression profile of P2X receptor subunits in your cell type using techniques like qPCR or Western blotting.
Q5: Are there any known off-target effects of this compound that could complicate my results?
A5: this compound is known to have off-target activities that could influence experimental outcomes, particularly at higher concentrations. It is a known inhibitor of the α-subunits of Gαo/i G-proteins with an EC50 of approximately 300 nM[2][3][9]. It also inhibits the DNA-binding activity of HMGA2[2].
-
Recommendation: To ensure that the observed effects are mediated by P2X1 receptor antagonism, it is crucial to perform control experiments. This may include using other P2X1 antagonists with different chemical structures or using cell lines with knocked-down or knocked-out P2X1 receptor expression.
Quantitative Data Summary
The potency of this compound is highly dependent on the P2X receptor subtype and the experimental system.
Table 1: Potency (IC50) of this compound at Human P2X Receptor Subtypes
| P2X Receptor Subtype | IC50 (µM) | Reference(s) |
| P2X1 | 0.21 | [2] |
| P2X2 | > 50 | [2] |
| P2X3 | 28.9 | [2] |
| P2X4 | > 100 | [2] |
Table 2: Potency (IC50) of this compound in Different Systems
| System | Receptor | IC50 (nM) | Reference(s) |
| Heterologous Expression (Xenopus oocytes) | Rat P2X1 | 240 | [3][9] |
| Heterologous Expression (Xenopus oocytes) | Rat P2X3 | 8,500 | [3][9] |
| Smooth Muscle (Rat) | P2X1-mediated excitatory junction potentials | 0.0048 | [3][9] |
P2X1 Receptor Signaling Pathway
Activation of the P2X1 receptor by ATP leads to the opening of a non-selective cation channel, resulting in the influx of Na+ and Ca2+[1][10][11]. The subsequent increase in intracellular calcium concentration ([Ca2+]i) triggers various downstream signaling events.
P2X1 Receptor Signaling Diagram
Key Experimental Protocols
Calcium Imaging Assay for this compound Potency Determination
This protocol describes how to measure the IC50 of this compound by monitoring changes in intracellular calcium using a fluorescent indicator like Fura-2 AM.
Materials:
-
Cells expressing P2X1 receptors
-
Black, clear-bottom 96-well plates
-
Fura-2 AM
-
Pluronic F-127
-
HEPES-buffered saline (HBS)
-
This compound stock solution
-
ATP stock solution
-
Apyrase (e.g., from potato)
-
Fluorescence plate reader capable of ratiometric measurements (excitation at 340 nm and 380 nm, emission at 510 nm)
Procedure:
-
Cell Plating: Seed cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Dye Loading:
-
Prepare a Fura-2 AM loading solution in HBS containing 2-5 µM Fura-2 AM and 0.02% Pluronic F-127.
-
Remove the culture medium from the cells and wash once with HBS.
-
Add the Fura-2 AM loading solution to each well and incubate in the dark at 37°C for 30-60 minutes.
-
-
Cell Washing: After incubation, gently wash the cells twice with HBS to remove extracellular dye.
-
Antagonist Incubation:
-
Prepare serial dilutions of this compound in HBS containing apyrase (0.5 U/mL).
-
Add the this compound dilutions to the respective wells and incubate for 10-20 minutes at room temperature.
-
-
Calcium Measurement:
-
Place the plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading (Ratio 340/380 nm).
-
Add a fixed concentration of ATP (typically the EC80 concentration for your cell line) to all wells simultaneously using the instrument's injection system.
-
Record the change in fluorescence ratio over time.
-
-
Data Analysis:
-
Determine the peak fluorescence ratio for each well after ATP addition.
-
Normalize the data to the response in the absence of this compound.
-
Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Platelet Aggregation Assay
This protocol outlines a method to assess the effect of this compound on platelet aggregation induced by a P2X1 agonist.
Materials:
-
Freshly drawn human blood collected in sodium citrate.
-
Platelet-rich plasma (PRP) prepared by centrifugation.
-
Washed platelets (optional, for more controlled experiments).
-
Apyrase.
-
This compound stock solution.
-
P2X1 agonist (e.g., α,β-methylene ATP or a low concentration of a PAR agonist like thrombin to induce ATP release).
-
Platelet aggregometer.
Procedure:
-
Platelet Preparation: Prepare PRP by centrifuging whole blood at a low speed. To obtain washed platelets, further centrifugation and resuspension steps in a suitable buffer are required.
-
Assay Setup:
-
Add a defined volume of PRP or washed platelets to the aggregometer cuvettes with a stir bar.
-
Allow the platelets to equilibrate at 37°C for a few minutes.
-
Add apyrase (0.5 U/mL) to the platelet suspension to degrade any released ADP and prevent P2Y receptor activation.
-
-
Antagonist Incubation: Add the desired concentration of this compound or vehicle control to the cuvettes and incubate for 5-10 minutes.
-
Induction of Aggregation:
-
Establish a baseline light transmission reading.
-
Add the P2X1 agonist to initiate platelet aggregation.
-
Record the change in light transmission over time, which corresponds to the extent of platelet aggregation.
-
-
Data Analysis:
-
Measure the maximum aggregation percentage for each condition.
-
Compare the aggregation in the presence of this compound to the control to determine the inhibitory effect. An IC50 can be calculated by testing a range of this compound concentrations.
-
By carefully considering the factors outlined in this technical support center and optimizing the experimental protocols, researchers can overcome challenges related to the variable potency of this compound and obtain more reliable and reproducible results in their studies of P2X1 receptor function.
References
- 1. The P2X1 receptor and platelet function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NF 023 | Purinergic (P2X) Receptors | Tocris Bioscience [tocris.com]
- 3. This compound A suramin analog that acts as a selective and direct G-protein antagonist for α-subunits of the Go/Gi group (EC50 ~ 300 nM). | Sigma-Aldrich [sigmaaldrich.com]
- 4. promegaconnections.com [promegaconnections.com]
- 5. Pharmacology of P2X Receptors and Their Possible Therapeutic Potential in Obesity and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. P2RX1 purinergic receptor P2X 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 8. Update of P2X receptor properties and their pharmacology: IUPHAR Review 30 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scientificlabs.ie [scientificlabs.ie]
- 10. What are P2X1 receptor antagonists and how do they work? [synapse.patsnap.com]
- 11. What are P2X1 receptor agonists and how do they work? [synapse.patsnap.com]
Technical Support Center: NF023 Degradation Kinetics in Physiological Conditions
Frequently Asked Questions (FAQs)
Q1: What is NF023 and what are its primary targets?
A1: this compound is a suramin (B1662206) analog that functions as a selective antagonist for certain subtypes of purinergic P2X receptors and G-protein alpha subunits. It is a competitive and reversible P2X1 receptor antagonist. It also selectively inhibits the α-subunit of G o/i proteins.
Q2: What is the known stability and recommended storage for this compound?
A2: this compound is supplied as a solid and should be stored desiccated at room temperature. After reconstitution in water, it is recommended to aliquot the solution and freeze it at -20°C.[1] Repeated freeze-thaw cycles should be avoided to prevent degradation.[1]
Q3: In what solvent should I dissolve this compound?
A3: this compound is soluble in water.[1] For experimental purposes, it is advisable to prepare a concentrated stock solution in high-purity water, which can then be diluted into the desired physiological buffer.
Q4: Why is it important to study the degradation kinetics of this compound in physiological conditions?
A4: Understanding the stability of this compound at physiological pH (around 7.4) and temperature (37°C) is crucial for designing and interpreting in vitro and in vivo experiments. Degradation of the compound during an experiment can lead to a decrease in its effective concentration, potentially affecting the accuracy and reproducibility of the results.
Experimental Protocol: Determining this compound Degradation Kinetics
This protocol outlines a method to determine the degradation rate of this compound in a simulated physiological buffer using High-Performance Liquid Chromatography (HPLC).
Objective: To quantify the degradation of this compound over time at 37°C in a physiological buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4).
Materials:
-
This compound powder
-
High-purity water (HPLC grade)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid (or other suitable mobile phase modifier)
-
Incubator or water bath set to 37°C
-
HPLC system with a UV detector
-
C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Autosampler vials
-
Microcentrifuge tubes
-
Calibrated pipettes
Methodology:
-
Preparation of this compound Stock Solution:
-
Accurately weigh a small amount of this compound powder.
-
Dissolve the powder in high-purity water to prepare a concentrated stock solution (e.g., 10 mM). Ensure complete dissolution. This stock solution should be prepared fresh.
-
-
Preparation of Working Solution and Incubation:
-
Dilute the this compound stock solution with PBS (pH 7.4) to a final concentration suitable for your assay (e.g., 100 µM).
-
Dispense aliquots of this working solution into several microcentrifuge tubes, one for each time point.
-
Immediately take a sample from one tube for the t=0 time point analysis.
-
Place the remaining tubes in a 37°C incubator.
-
-
Sample Collection:
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, and 48 hours), remove one tube from the incubator.
-
Immediately transfer the sample to an autosampler vial for HPLC analysis. If analysis cannot be performed immediately, store the sample at -20°C to halt further degradation.
-
-
HPLC Analysis:
-
Mobile Phase: Prepare a suitable mobile phase. A common starting point for reverse-phase chromatography of polar compounds is a gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
-
HPLC Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector Wavelength: Set to the absorbance maximum of this compound (this may need to be determined by a UV scan).
-
Gradient: A time-based gradient from high aqueous to high organic content (e.g., 5% to 95% B over 15 minutes) is often effective at separating the parent compound from potential degradation products.
-
-
Inject the samples from each time point onto the HPLC system.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time from the t=0 sample.
-
Integrate the area of the this compound peak for each time point.
-
Normalize the peak area at each time point to the peak area at t=0 to determine the percentage of this compound remaining.
-
Plot the percentage of remaining this compound versus time.
-
Determine the degradation kinetics (e.g., first-order) and calculate the half-life (t½) of this compound under these conditions.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor peak shape or resolution in HPLC | Inappropriate mobile phase composition or pH. | Optimize the mobile phase. Try different organic modifiers (e.g., methanol) or pH modifiers. Adjust the gradient slope. |
| Column degradation. | Use a guard column. Ensure the mobile phase pH is within the stable range for the column. | |
| Rapid disappearance of the this compound peak | This compound is highly unstable under the experimental conditions. | Collect samples at much earlier time points (e.g., 0, 15, 30, 60 minutes). |
| Adsorption of this compound to the tube walls. | Use low-protein-binding microcentrifuge tubes. | |
| Inconsistent results between replicates | Inaccurate pipetting. | Ensure pipettes are calibrated. Use reverse pipetting for viscous solutions if applicable. |
| Temperature fluctuations in the incubator. | Use a calibrated incubator or water bath and monitor the temperature. | |
| Incomplete dissolution of the stock solution. | Vortex and visually inspect the stock solution to ensure it is fully dissolved before dilution. | |
| Appearance of multiple new peaks over time | These are likely degradation products of this compound. | This is an expected outcome. If characterization is needed, consider using a mass spectrometer (LC-MS) to identify these products. |
Data Presentation
The quantitative data from the degradation study should be summarized in a clear and structured table.
Table 1: Hypothetical Degradation of this compound in PBS at 37°C
| Time (hours) | Mean Peak Area (n=3) | Standard Deviation | % this compound Remaining |
| 0 | 1,543,210 | 25,678 | 100.0 |
| 1 | 1,498,765 | 21,453 | 97.1 |
| 2 | 1,455,321 | 19,876 | 94.3 |
| 4 | 1,367,890 | 18,954 | 88.6 |
| 8 | 1,210,987 | 15,342 | 78.5 |
| 12 | 1,087,654 | 12,987 | 70.5 |
| 24 | 854,321 | 10,543 | 55.4 |
| 48 | 543,210 | 8,765 | 35.2 |
Visualizations
Signaling Pathways
This compound is known to antagonize P2X1 receptors and inhibit Gαi/o-coupled signaling.
Caption: P2X1 receptor signaling pathway antagonism by this compound.
Caption: Gαi/o-coupled signaling inhibition by this compound.
Experimental Workflow
Caption: Workflow for this compound degradation kinetics experiment.
References
Strategies to reduce background noise in NF023 assays.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in reducing background noise and optimizing signal-to-noise ratios in assays involving the P2X1 receptor and Gαi/o antagonist, NF023.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a suramin (B1662206) analog that functions as a selective and competitive antagonist of the P2X1 purinergic receptor.[1][2] It also acts as a selective inhibitor of the α-subunits of Gi/o G-proteins.[2] This dual activity makes it a valuable tool for studying purinergic signaling and G-protein-coupled receptor (GPCR) pathways.
Q2: What are the common assay formats where this compound is used?
This compound is frequently used in a variety of biochemical and cell-based assays, including:
-
Receptor Binding Assays: To characterize the binding of ligands to the P2X1 receptor.
-
GTPγS Binding Assays: To measure the activation of Gi/o G-proteins.[2][3]
-
Fluorescence Polarization (FP) Assays: For studying protein-ligand and protein-protein interactions in real-time.[1][4][5]
-
Cell-Based Functional Assays: To assess the downstream effects of P2X1 receptor or Gi/o G-protein inhibition, such as measuring changes in intracellular calcium or cyclic AMP (cAMP) levels.[6]
Q3: What are the main causes of high background noise in this compound assays?
High background in this compound assays can stem from several factors, including:
-
Non-specific binding of this compound: As a suramin analog, this compound can bind non-specifically to various proteins and other macromolecules in the assay system.[7][8]
-
Compound interference: this compound itself or other small molecules in the assay may possess intrinsic fluorescence or light-scattering properties.[9]
-
Reagent quality and preparation: Impurities in reagents, improper buffer composition, or degradation of assay components can all contribute to elevated background signals.
-
Assay plate and equipment issues: The type of microplate used and the settings of the plate reader can significantly impact background readings.
Troubleshooting Guides
This section provides detailed troubleshooting advice for specific issues encountered during this compound assays.
Issue 1: High Background in Receptor Binding Assays
| Potential Cause | Recommended Solution |
| Non-specific binding of this compound or radioligand to the filter membrane or plate surface. | 1. Pre-treat filter membranes with a blocking agent like 0.5% polyethyleneimine (PEI). 2. Use low-protein-binding microplates. 3. Increase the number and stringency of wash steps after incubation.[10] |
| Binding of this compound to serum proteins or other proteins in the preparation. | 1. If possible, perform the assay in a serum-free buffer. 2. Include a blocking agent such as Bovine Serum Albumin (BSA) (0.1-1%) in the assay buffer to saturate non-specific binding sites.[7] However, be aware that BSA can also sequester this compound, so its concentration should be optimized. |
| Insufficient blocking of non-specific binding sites on the receptor preparation. | Increase the concentration of the blocking agent (e.g., BSA) or test alternative blocking agents like casein or non-fat dry milk (for non-phosphorylated targets). |
| Blocking Agent | Concentration | Non-Specific Binding (CPM) | Signal-to-Background Ratio |
| None | - | 1500 | 2.5 |
| BSA | 0.1% | 800 | 5.0 |
| BSA | 1% | 500 | 8.0 |
| Casein | 1% | 650 | 6.2 |
Note: The above data is illustrative and will vary depending on the specific assay conditions.
Issue 2: High Background in GTPγS Binding Assays
| Potential Cause | Recommended Solution |
| High basal (agonist-independent) GTPγS binding. | 1. Optimize the concentration of GDP (typically 1-100 µM) to maintain G-proteins in an inactive state.[3][11] 2. Increase the concentration of NaCl (up to 100 mM) in the assay buffer to reduce receptor-G-protein coupling.[3] 3. Use a specific antibody to capture the Gαi/o subunit of interest, thereby reducing background from other G-proteins.[3] |
| Non-specific binding of [35S]GTPγS to assay components. | 1. Include a high concentration of unlabeled GTPγS (e.g., 10 µM) to determine non-specific binding accurately.[3] 2. Ensure thorough and rapid washing of filters to remove unbound [35S]GTPγS.[12] |
| GDP Concentration (µM) | Basal Binding (CPM) | Agonist-Stimulated Binding (CPM) | Signal-to-Noise Ratio |
| 0.1 | 2500 | 5000 | 2.0 |
| 1 | 1500 | 4500 | 3.0 |
| 10 | 800 | 4000 | 5.0 |
| 100 | 500 | 3000 | 6.0 |
Note: The optimal GDP concentration needs to be determined empirically for each system.
Issue 3: High Background in Fluorescence Polarization (FP) Assays
| Potential Cause | Recommended Solution |
| Intrinsic fluorescence (autofluorescence) of this compound or other library compounds. | 1. Measure the fluorescence of compounds alone at the assay excitation and emission wavelengths. 2. If interference is significant, consider using a red-shifted fluorescent probe to minimize overlap with the autofluorescence spectrum of interfering compounds.[13] |
| Light scattering due to compound precipitation or aggregation. | 1. Visually inspect assay wells for precipitation. 2. Determine the solubility of this compound in the assay buffer.[14] 3. Include a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20) in the assay buffer to prevent aggregation.[10][15] |
| Non-specific binding of the fluorescent probe to proteins or plasticware. | 1. Use low-binding microplates. 2. Include a carrier protein like BSA or gamma-globulin in the buffer, but optimize its concentration to avoid probe sequestration. 3. Ensure the fluorescent probe is of high purity. |
| Compound | Detergent (0.01% Triton X-100) | Apparent Inhibition (%) |
| Aggregating Inhibitor | - | 85 |
| Aggregating Inhibitor | + | 10 |
| Specific Inhibitor | - | 90 |
| Specific Inhibitor | + | 88 |
Note: A significant drop in inhibition in the presence of a detergent is indicative of aggregation-based activity.[15]
Experimental Protocols
Protocol 1: [35S]GTPγS Binding Assay for Gαi/o Activation
This protocol is designed to measure the effect of this compound on agonist-induced Gαi/o activation.
Materials:
-
Cell membranes expressing the Gi/o-coupled receptor of interest.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, 1 mM DTT.
-
GDP solution (100 µM stock).
-
Agonist of interest.
-
This compound.
-
[35S]GTPγS (specific activity ~1250 Ci/mmol).
-
Unlabeled GTPγS (1 mM stock).
-
GF/C filter plates.
-
Scintillation fluid.
Procedure:
-
Thaw cell membranes on ice. Dilute to the desired protein concentration (e.g., 10 µ g/well ) in ice-cold Assay Buffer.
-
Prepare agonist and this compound dilutions in Assay Buffer.
-
In a 96-well plate, add in the following order:
-
50 µL Assay Buffer
-
20 µL GDP (to a final concentration of 10 µM)
-
20 µL of either buffer (for basal binding), agonist (for stimulated binding), or agonist + this compound.
-
20 µL of unlabeled GTPγS for non-specific binding control wells (final concentration 10 µM).
-
-
Add 20 µL of diluted cell membranes to each well.
-
Initiate the reaction by adding 20 µL of [35S]GTPγS (final concentration ~0.1 nM).
-
Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
Terminate the assay by rapid filtration through the GF/C filter plate using a cell harvester.
-
Wash the filters three times with 200 µL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.[12]
Protocol 2: Fluorescence Polarization Competition Binding Assay for P2X1 Receptor
This protocol measures the ability of this compound to compete with a fluorescently labeled ligand for binding to the P2X1 receptor.
Materials:
-
Purified P2X1 receptor.
-
FP Assay Buffer: PBS (pH 7.4), 0.01% Triton X-100.
-
Fluorescently labeled P2X1 ligand (e.g., a fluorescent ATP analog).
-
This compound.
-
Black, low-binding 384-well microplates.
Procedure:
-
Prepare serial dilutions of this compound in FP Assay Buffer.
-
In the microplate, add:
-
10 µL of FP Assay Buffer.
-
5 µL of the fluorescent ligand at a concentration of 2x its Kd.
-
5 µL of this compound at various concentrations.
-
-
Add 5 µL of purified P2X1 receptor at a concentration that gives a good assay window (to be determined empirically).
-
For control wells, use buffer instead of this compound (maximum polarization) or a high concentration of unlabeled ligand (minimum polarization).
-
Incubate the plate for 30 minutes at room temperature, protected from light.
-
Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters and polarizers.
Visualizations
Caption: this compound inhibits Gi/o signaling by preventing GDP release from the Gα subunit.
Caption: this compound acts as a competitive antagonist at the P2X1 receptor, blocking ATP-mediated calcium influx.
Caption: A logical workflow for troubleshooting high background noise in this compound assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Suramin analogues as subtype-selective G protein inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. The anti-parasitic agent suramin and several of its analogues are inhibitors of the DNA binding protein Mcm10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effect of schedule, protein binding and growth factors on the activity of suramin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Synthesis of Novel Suramin Analogs With Anti-Proliferative Activity via FGF1 and FGFRD2 Blockade [frontiersin.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 13. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Cell culture contamination issues when using NF023.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using NF023 in cell culture experiments. The focus is to address potential cell culture contamination issues that may arise during its use.
General Troubleshooting and FAQs
This section provides answers to common questions and a systematic approach to troubleshooting contamination in cell cultures treated with this compound.
Frequently Asked Questions (FAQs)
Q1: Can this compound itself be a source of contamination in my cell culture?
A1: this compound, as a chemical compound, is not a biological contaminant. However, like any reagent added to cell culture, it can be a potential source of contamination if not handled with strict aseptic technique. Contamination can be introduced from the original packaging, during the preparation of stock solutions, or through improper storage. Always handle this compound powder and solutions in a sterile environment, such as a laminar flow hood.
Q2: My cells look unhealthy after treating them with this compound. Is it contamination or a cytotoxic effect?
A2: It can be challenging to distinguish between contamination and cytotoxicity without proper testing. Unhealthy cells can be a result of the pharmacological effect of this compound, especially at high concentrations, or due to a contamination issue. Here’s how to approach this:
-
Observe the culture: Look for classic signs of contamination such as turbidity in the media, a sudden drop in pH (yellowing of the media), or visible microorganisms under the microscope.[1][2][3]
-
Check for dose-dependency: If the unhealthy appearance is due to this compound, it should be dose-dependent. You can perform a dose-response experiment to determine the optimal non-toxic concentration for your cell line.
-
Perform a contamination test: If you suspect contamination, perform specific tests for bacteria, fungi, and mycoplasma.
Q3: I observed a precipitate in my culture medium after adding this compound. What could be the cause?
A3: A precipitate could be due to several factors:
-
Solubility issues: this compound is soluble in water.[4] However, if the concentration in your final culture medium is too high, or if it interacts with components in the serum or medium, it might precipitate. Ensure your final concentration does not exceed its solubility limit in your specific culture medium.
-
Contamination: A precipitate can also be a sign of bacterial or fungal contamination.[1] Examine a sample under a microscope to check for microorganisms.
-
Interaction with media components: Some compounds can interact with media components, leading to precipitation. Try preparing the this compound dilution in a small volume of serum-free media first before adding it to the full culture volume.
Q4: How should I properly prepare and store this compound solutions to avoid contamination?
A4: To maintain the sterility and efficacy of this compound:
-
Reconstitution: Reconstitute the lyophilized powder in sterile water.[4] Perform this step in a sterile environment.
-
Filtration: After reconstitution, it is highly recommended to sterilize the stock solution by filtering it through a 0.22 µm filter.[5]
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and minimize the risk of contamination with each use.[4] Store the aliquots at -20°C or -80°C as recommended by the manufacturer.[4][5]
Troubleshooting Guide for Contamination
If you suspect contamination in your this compound-treated cultures, follow this step-by-step guide to identify and resolve the issue.
Step 1: Initial Observation and Quarantine
-
Immediately isolate the suspected contaminated culture(s) to prevent cross-contamination to other cultures in the incubator.
-
Visually inspect the culture flask/plate for turbidity, color change, or visible microbial colonies.
-
Observe the cells under a microscope for any signs of microbial growth (e.g., bacteria, yeast, fungi) or changes in cell morphology.[1]
Step 2: Identify the Type of Contamination
Based on your observations, try to identify the type of contaminant:
| Contaminant Type | Common Signs |
| Bacteria | Sudden drop in pH (media turns yellow), cloudy/turbid appearance, small, motile particles visible under high magnification.[1][2][3] |
| Yeast | Slight turbidity in the medium, small, budding, oval-shaped particles visible under the microscope.[2] |
| Mold/Fungus | Visible filamentous structures (hyphae) in the culture, may appear as fuzzy colonies.[1][2] |
| Mycoplasma | Often no visible signs of contamination. Cells may appear unhealthy, have reduced proliferation, or show changes in gene expression.[1] Specific testing is required for detection. |
| Chemical | No visible microorganisms. Cells may show signs of toxicity, such as poor attachment, altered morphology, or cell death.[1][2] |
| Cross-Contamination | The morphology of your cells changes to resemble another cell line used in the lab. |
Step 3: Decontamination and Prevention
-
Discard Contaminated Cultures: For most types of contamination, it is best to discard the affected cultures to prevent further spread.[1]
-
Decontaminate Equipment: Thoroughly clean and decontaminate the incubator, biosafety cabinet, and any other equipment that may have come into contact with the contaminated cultures.[1]
-
Review Aseptic Technique: Re-evaluate your lab's aseptic techniques. Ensure all personnel are properly trained and consistently follow best practices.[3]
-
Check Reagents: If you suspect a particular reagent (including your this compound stock) is the source, quarantine it and test it for contamination.
Quantitative Data for this compound
The following table summarizes key quantitative data for this compound based on available information.
| Parameter | Value | Reference |
| P2X1 Receptor Antagonism (IC50) | Human: 0.21 µM | [5][6][7] |
| Rat: 0.24 µM | [6][8] | |
| P2X3 Receptor Antagonism (IC50) | Human: 28.9 µM | [5][6][7] |
| Rat: 8.5 µM | [4][6][8] | |
| P2X2 Receptor Antagonism (IC50) | > 50 µM | [5][6][7] |
| P2X4 Receptor Antagonism (IC50) | > 100 µM | [5][6][7] |
| Gαo/i Subunit Inhibition (EC50) | ~300 nM | [4][8] |
| Solubility | Soluble in water | [4] |
| Storage Temperature | 2-8°C (solid), -20°C (solution) | [4] |
Experimental Protocols
Protocol for Preparation of Sterile this compound Stock Solution
This protocol outlines the steps for preparing a sterile stock solution of this compound to minimize the risk of introducing contamination into your cell cultures.
Materials:
-
This compound powder
-
Sterile, nuclease-free water
-
Sterile 0.22 µm syringe filter
-
Sterile syringe
-
Sterile, conical tubes or cryovials
-
Laminar flow hood or biosafety cabinet
Procedure:
-
Perform all steps in a sterile laminar flow hood or biosafety cabinet.
-
Calculate the volume of sterile water required to achieve the desired stock concentration (e.g., 10 mM).
-
Carefully add the calculated volume of sterile water to the vial containing the this compound powder.
-
Gently vortex or pipette up and down to ensure the powder is completely dissolved.
-
Draw the entire volume of the reconstituted this compound solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Filter the solution into a new sterile conical tube. This step will remove any potential microbial contaminants.
-
Aliquot the sterile stock solution into smaller, single-use volumes in sterile cryovials.
-
Label the aliquots clearly with the compound name, concentration, and date of preparation.
-
Store the aliquots at -20°C or as recommended by the manufacturer. Avoid repeated freeze-thaw cycles.[4]
General Protocol for Mycoplasma Detection by PCR
This protocol provides a general workflow for detecting mycoplasma contamination using a PCR-based method. It is recommended to use a commercial mycoplasma detection kit and follow the manufacturer's instructions.
Materials:
-
Cell culture supernatant from the culture to be tested
-
Mycoplasma PCR detection kit (containing primers, polymerase, dNTPs, and positive and internal controls)
-
Microcentrifuge tubes
-
Thermocycler
-
Gel electrophoresis equipment and reagents
Procedure:
-
Collect 1 ml of cell culture supernatant from a culture that is 70-80% confluent and has been cultured without antibiotics for at least 3 days.
-
Prepare the sample according to the instructions of your chosen mycoplasma detection kit. This typically involves a brief centrifugation step to pellet cells and debris, followed by heat inactivation of the supernatant.
-
Set up the PCR reaction in sterile PCR tubes by adding the master mix, primers, and your sample, as well as the positive and negative controls provided in the kit.
-
Run the PCR program on a thermocycler according to the kit's protocol.
-
Analyze the PCR products by agarose (B213101) gel electrophoresis.
-
Interpret the results based on the presence and size of the bands for your sample compared to the positive and negative controls.
Visualizations
Signaling Pathway of this compound Inhibition
Caption: this compound inhibits purinergic signaling by antagonizing the P2X1 receptor and inhibiting Gi/o proteins.
Experimental Workflow for Contamination Troubleshooting
Caption: A logical workflow for troubleshooting suspected cell culture contamination.
References
- 1. cellculturecompany.com [cellculturecompany.com]
- 2. yeasenbio.com [yeasenbio.com]
- 3. Cell Culture Contamination: 5 Common Sources and How to Prevent Them [capricorn-scientific.com]
- 4. This compound A suramin analog that acts as a selective and direct G-protein antagonist for α-subunits of the Go/Gi group (EC50 ~ 300 nM). | Sigma-Aldrich [sigmaaldrich.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Antagonistic properties of the suramin analogue this compound at heterologously expressed P2X receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound hexasodium | P2X Receptor | TargetMol [targetmol.com]
- 8. merckmillipore.com [merckmillipore.com]
Ensuring complete dissolution of NF023 for accurate dosing.
This technical support center provides researchers, scientists, and drug development professionals with guidance on ensuring the complete dissolution of NF023 for accurate dosing in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for this compound is high-purity water.[1] Several suppliers indicate that this compound is soluble in water, with concentrations of up to 100 mM or 105.3 mg/mL being achievable.[1][2]
Q2: My this compound solution appears cloudy or has visible particulates. What should I do?
A2: Cloudiness or the presence of particulates indicates incomplete dissolution. To address this, sonication is recommended to aid dissolution.[1] If sonication is not sufficient, gentle warming (e.g., to 37°C) can be attempted, but be mindful of the potential for degradation with excessive heat. Always visually inspect the solution for clarity before use.
Q3: Can I use solvents other than water, such as DMSO, to dissolve this compound?
A3: While this compound is highly soluble in water, some suppliers provide information on its solubility in DMSO as well. However, for most applications, water is the preferred solvent. If you must use a co-solvent system for specific in vivo formulations, it is crucial to first dissolve the this compound in a minimal amount of water before adding other solvents like PEG300 or Tween 80 to avoid precipitation.
Q4: How should I store this compound powder and stock solutions?
A4: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[1] Once dissolved in a solvent, stock solutions should be aliquoted and stored at -80°C for up to 1 year to minimize freeze-thaw cycles.[1] For short-term storage (up to 1 month), -20°C is also acceptable.[3]
Q5: What is the stability of this compound in aqueous solution?
A5: Aqueous stock solutions of this compound are stable for at least 4 years when stored at -20°C.[2] It is recommended to prepare fresh working solutions from frozen stock aliquots for each experiment to ensure potency.
Troubleshooting Guide
This guide addresses common issues encountered during the dissolution of this compound.
| Issue | Potential Cause | Recommended Solution |
| Incomplete Dissolution (Visible Particulates) | Insufficient mixing or agitation. | Vortex the solution vigorously. If particulates remain, use a sonicator bath for 10-15 minutes.[1] |
| Low-quality solvent. | Use sterile, high-purity water (e.g., Milli-Q or equivalent). | |
| Incorrect pH of the solvent. | While this compound is soluble in neutral water, ensure your water source is not acidic or basic. | |
| Precipitation After Initial Dissolution | Supersaturation of the solution. | Gently warm the solution to aid in re-dissolving the precipitate. If the issue persists, consider preparing a fresh, less concentrated stock solution. |
| Interaction with other components in a complex buffer. | Prepare the this compound stock solution in water first, and then add it to the final experimental buffer. Perform a small-scale test to ensure compatibility. | |
| Color Change in Solution | Degradation of the compound. | Discard the solution and prepare a fresh stock from powder. Ensure proper storage conditions are maintained.[1] |
| Contamination of the solvent or container. | Use fresh, high-purity solvent and sterile, clean containers. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution of this compound
Materials:
-
This compound powder (Molecular Weight: ~1162.88 g/mol )[4]
-
High-purity, sterile water
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Weighing: Accurately weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 1.163 mg of this compound.
-
Initial Dissolution: Add the appropriate volume of high-purity water to the vial containing the this compound powder.
-
Mixing: Vortex the solution vigorously for 1-2 minutes.
-
Sonication: If any particulates are visible, place the vial in a sonicator bath for 10-15 minutes, or until the solution is clear.[1]
-
Final Inspection: Visually inspect the solution to ensure it is clear and free of any particulates.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes and store at -80°C.[1]
Visualizations
This compound Mechanism of Action
This compound is a selective antagonist of the P2X1 purinergic receptor. It also exhibits inhibitory activity towards Gαo/i G-protein subunits.[5]
Caption: this compound antagonism of P2X1 receptor and Gαo/i protein signaling.
Troubleshooting Workflow for this compound Dissolution
This workflow provides a logical sequence of steps to address issues with this compound dissolution.
Caption: Step-by-step troubleshooting guide for dissolving this compound.
References
- 1. This compound hexasodium | P2X Receptor | TargetMol [targetmol.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | C35H20N4Na6O21S6 | CID 6093160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. NF 023 | Purinergic (P2X) Receptors | Tocris Bioscience [tocris.com]
Interpreting unexpected results in NF023 experiments.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results in experiments involving NF023.
Frequently Asked Questions (FAQs)
Q1: We observe incomplete inhibition of our target, even at high concentrations of this compound. Why might this be happening?
A1: This could be due to several factors:
-
Receptor Subtype: this compound has different affinities for various P2X receptor subtypes. It is a potent antagonist of P2X1 receptors but is significantly less effective against P2X2, P2X3, and P2X4.[1][2][3] Ensure your experimental system predominantly expresses the P2X1 subtype. If other less sensitive subtypes are present, you may only see partial inhibition.
-
G-Protein Coupling: this compound is also an antagonist of Gαo/Gi protein subunits. If the signaling pathway you are studying involves G-proteins other than Go/Gi, this compound may not produce the expected inhibitory effect.
-
Compound Stability: Ensure the this compound stock solution has been prepared and stored correctly. Following reconstitution, it should be aliquoted and frozen at -20°C to avoid repeated freeze-thaw cycles. For use in cell culture, it is recommended to filter-sterilize the working solution.[1]
Q2: We are seeing off-target effects that are not consistent with P2X1 receptor antagonism. What could be the cause?
A2: Unexplained off-target effects can arise from the promiscuous nature of this compound at higher concentrations.
-
Concentration-Dependent Selectivity: While this compound is selective for P2X1 at lower concentrations, at higher concentrations, it can inhibit other P2X receptors and Gαo/Gi proteins.[1][2][3] Review the concentration of this compound used in your experiment and consider performing a dose-response curve to identify a more selective concentration.
-
Interaction with other Proteins: this compound has been reported to inhibit the DNA-binding activity of HMGA2.[2] Depending on your experimental model, this could lead to unexpected changes in gene expression and cellular phenotype.
Q3: The response to our agonist is not completely abolished by this compound; instead, we see a rightward shift in the agonist's concentration-response curve. Is this expected?
A3: Yes, this is the expected outcome for a competitive antagonist. This compound competes with the agonist (like ATP) for binding to the P2X1 receptor.[1][3] This means that higher concentrations of the agonist are required to elicit the same response in the presence of this compound, resulting in a parallel shift of the concentration-response curve to the right without a change in the maximal response.[1][3]
Troubleshooting Guide
| Unexpected Result | Potential Cause | Recommended Action |
| Variable results between experiments | Inconsistent this compound concentration due to improper storage. | Aliquot and store this compound stock solutions at -20°C or -80°C to minimize freeze-thaw cycles.[1] Prepare fresh working solutions for each experiment. |
| Cell passage number affecting receptor expression. | Use cells within a consistent and low passage number range for all experiments. | |
| No effect of this compound | Incorrectly prepared or degraded this compound. | Verify the preparation and storage of your this compound stock. Test the compound on a known positive control system for P2X1 antagonism. |
| Absence or low expression of the target receptor (P2X1) or G-protein (Gαo/Gi). | Confirm the expression of your target protein in your experimental system using techniques like Western blot, qPCR, or immunofluorescence. | |
| Cell toxicity observed | High concentration of this compound or solvent. | Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration of this compound and the vehicle (e.g., DMSO) in your cell line. |
Quantitative Data Summary
The following tables summarize the inhibitory concentrations of this compound on various human P2X receptors and its effective concentration for G-protein inhibition.
Table 1: Inhibitory Concentration (IC50) of this compound on Human P2X Receptors
| Receptor Subtype | IC50 (µM) |
| P2X1 | 0.21[1][2] |
| P2X3 | 28.9[1][2] |
| P2X2 | > 50[1][2] |
| P2X4 | > 100[1][2] |
Table 2: Effective Concentration (EC50) of this compound on G-Proteins
| G-Protein Subunit | EC50 (nM) |
| Gαo/Gi | ~300[2] |
Experimental Protocols
Protocol 1: In Vitro P2X1 Receptor Antagonism Assay using a Calcium Flux Assay
This protocol describes how to measure the inhibitory effect of this compound on ATP-induced calcium influx in a cell line endogenously or heterologously expressing the P2X1 receptor.
-
Cell Preparation:
-
Plate cells expressing the P2X1 receptor in a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight.
-
-
Dye Loading:
-
Prepare a calcium-sensitive dye loading solution (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Remove the cell culture medium and add the dye loading solution to each well.
-
Incubate the plate at 37°C for 1 hour in the dark.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in an appropriate assay buffer.
-
Wash the cells twice with the assay buffer.
-
Add the different concentrations of this compound to the wells and incubate for 15-30 minutes at room temperature in the dark.
-
-
Agonist Stimulation and Signal Detection:
-
Prepare a solution of the agonist (e.g., ATP) at a concentration that elicits a submaximal response (e.g., EC80).
-
Place the plate in a fluorescence plate reader.
-
Add the agonist solution to the wells and immediately begin recording the fluorescence intensity (e.g., excitation at 485 nm, emission at 525 nm) over time.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the control (agonist alone).
-
Plot the percentage of inhibition against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: G-Protein Activation Assay using [³⁵S]GTPγS Binding
This protocol measures the effect of this compound on agonist-induced G-protein activation in cell membranes.
-
Membrane Preparation:
-
Prepare cell membranes from cells expressing the Gαo/Gi-coupled receptor of interest according to standard laboratory protocols.
-
-
Binding Assay:
-
In a 96-well plate, combine the cell membranes, various concentrations of this compound, the agonist for the receptor of interest, and [³⁵S]GTPγS in a binding buffer.
-
Include control wells for basal binding (no agonist) and non-specific binding (with excess unlabeled GTPγS).
-
Incubate the plate at 30°C for 1 hour with gentle agitation.
-
-
Signal Detection:
-
Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester.
-
Wash the filters several times with ice-cold wash buffer.
-
Dry the filters and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all other readings.
-
Calculate the percentage of agonist-stimulated [³⁵S]GTPγS binding for each concentration of this compound.
-
Plot the percentage of stimulation against the log concentration of this compound to determine the EC50 value for inhibition.
-
Visualizations
Caption: this compound's dual inhibitory action on P2X1 receptors and Gαo/i proteins.
Caption: A typical experimental workflow for assessing this compound's inhibitory effects.
References
Validation & Comparative
A Comparative Guide to P2X1 Receptor Antagonists: NF023 versus Suramin
For researchers investigating the physiological and pathological roles of the P2X1 receptor, selecting the appropriate antagonist is critical. This guide provides a detailed, data-driven comparison of two commonly used P2X1 antagonists: NF023 and suramin (B1662206). We will examine their potency, selectivity, and mechanisms of action, supported by experimental data and protocols.
Introduction to P2X1 Antagonists
The P2X1 receptor is an ATP-gated, non-selective cation channel predominantly expressed on platelets and smooth muscle cells.[1] Its activation by adenosine (B11128) triphosphate (ATP) triggers a rapid influx of calcium (Ca²⁺) and sodium (Na⁺) ions, leading to cellular responses like platelet aggregation and muscle contraction.[1] Antagonists of this receptor are invaluable tools for research into thrombosis, hemostasis, and bladder dysfunction.[2] Suramin, a polysulfonated naphthylurea, was one of the first compounds identified as a P2X receptor antagonist.[3] this compound is a smaller, symmetrical suramin analogue developed to achieve greater subtype selectivity.[4][5]
Mechanism of Action
This compound acts as a selective, competitive, and reversible antagonist at the P2X1 receptor.[4] Its competitive nature means it directly competes with ATP at the receptor's binding site.[4][5] Studies using voltage-clamped Xenopus oocytes have shown that this compound causes a rightward shift in the ATP concentration-response curve without reducing the maximal response, which is characteristic of competitive antagonism.[4]
Suramin is a broader-spectrum antagonist, inhibiting most P2X receptors, with the notable exceptions of P2X4 and P2X7 which are relatively insensitive.[3] Its mechanism of action is complex; while it acts as a competitive antagonist at P2X1 receptors, it is also known to inhibit a wide range of other proteins, including various enzymes and G protein-coupled receptors (GPCRs).[3][6][7] This lack of specificity is a crucial consideration for its use in experimental systems.
Quantitative Comparison of Antagonist Potency and Selectivity
The inhibitory potency (IC₅₀) of this compound and suramin varies significantly across different P2X receptor subtypes. The data presented below, derived from studies on heterologously expressed human and rat receptors, highlights the superior selectivity of this compound for the P2X1 subtype compared to the non-selective profile of suramin.
| Antagonist | Receptor Subtype (Human) | IC₅₀ Value (µM) | Reference(s) |
| This compound | P2X1 | 0.21 | [4][8] |
| P2X2 | > 50 | [4][8] | |
| P2X3 | 28.9 | [4][8] | |
| P2X4 | > 100 | [4][8] | |
| Suramin | P2X1 | ~2.0 | [3] |
| P2X2 | ~120 (approx. 60-fold less sensitive than P2X1) | [3] | |
| P2X3 | 3.0 (rat) | [1] | |
| P2X4 | Relatively insensitive | [3] | |
| P2X7 | Relatively insensitive | [3] |
Note: IC₅₀ values can vary depending on the experimental conditions, such as the agonist concentration used.
Key Experimental Protocol: Two-Microelectrode Voltage Clamp
A standard method for characterizing P2X receptor antagonists is the two-microelectrode voltage-clamp technique using Xenopus laevis oocytes.[9][10] This electrophysiological assay allows for the direct measurement of ion channel activity in response to agonists and antagonists.
Detailed Methodology:
-
Oocyte Preparation: Oocytes are surgically removed from female Xenopus laevis frogs and treated with collagenase to remove the follicular cell layer.
-
Receptor Expression: Oocytes are injected with complementary RNA (cRNA) encoding the human P2X1 receptor subunit and are incubated for 2-5 days to allow for receptor expression on the oocyte membrane.[9]
-
Electrophysiological Recording:
-
An oocyte expressing the P2X1 receptors is placed in a recording chamber and continuously perfused with a saline solution.
-
Two glass microelectrodes, filled with a conducting solution (e.g., 3M KCl), are inserted into the oocyte. One electrode measures the membrane potential, while the other injects current to "clamp" the voltage at a set holding potential (e.g., -80 mV).[11]
-
-
Data Acquisition:
-
The P2X1 receptor agonist (e.g., ATP) is applied to the oocyte, causing the ion channels to open and generating an inward current, which is recorded by the voltage-clamp amplifier.[3]
-
To determine antagonist potency, oocytes are pre-incubated with varying concentrations of the antagonist (this compound or suramin) before the application of a fixed concentration of ATP (typically the EC₅₀ or EC₉₀ concentration).[3]
-
-
Analysis: The inhibition of the ATP-evoked current by the antagonist is measured. The data is then plotted as a concentration-response curve to calculate the IC₅₀ value, which represents the concentration of the antagonist required to inhibit 50% of the agonist-induced response.[3]
Visualizations
Caption: P2X1 signaling pathway and point of antagonist intervention.
Caption: Workflow for antagonist characterization using TEVC.
Summary and Recommendations
| Feature | This compound | Suramin |
| P2X1 Potency | High (IC₅₀ ~0.21 µM) | Moderate (IC₅₀ ~2.0 µM) |
| Selectivity | Highly selective for P2X1 over other P2X subtypes.[4] | Non-selective, inhibits most P2X and many other proteins.[3][6] |
| Mechanism | Competitive P2X1 antagonist.[4] | Competitive P2X antagonist, broad off-target effects.[3][7] |
| Best Use Case | Ideal for specific in vitro and in vivo studies of P2X1 receptor function where subtype selectivity is crucial. | Can be used as a general P2 receptor antagonist but requires careful interpretation of results due to its promiscuity. |
For researchers aiming to specifically dissect the role of the P2X1 receptor, This compound is the superior choice due to its significantly higher potency and selectivity.[4] Its use minimizes the confounding variables associated with off-target effects. Suramin , while a historically important tool, should be used with caution.[3] Its broad inhibitory profile makes it difficult to attribute observed effects solely to P2X1 antagonism without extensive control experiments. Therefore, for targeted and clean pharmacological studies of P2X1, this compound is the recommended antagonist.
References
- 1. benchchem.com [benchchem.com]
- 2. The P2X1 receptor as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular basis of selective antagonism of the P2X1 receptor for ATP by NF449 and suramin: contribution of basic amino acids in the cysteine-rich loop - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antagonistic properties of the suramin analogue this compound at heterologously expressed P2X receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recommended tool compounds and drugs for blocking P2X and P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suramin - Wikipedia [en.wikipedia.org]
- 7. What is the mechanism of Suramin Sodium? [synapse.patsnap.com]
- 8. This compound hexasodium | P2X Receptor | TargetMol [targetmol.com]
- 9. Molecular basis of selective antagonism of the P2X1 receptor for ATP by NF449 and suramin: contribution of basic amino acids in the cysteine-rich loop - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antagonism by the suramin analogue NF279 on human P2X(1) and P2X(7) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tonic calcium-activated chloride current sustained by ATP release and highly desensitizing human P2X1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Selectivity of P2 Receptor Antagonists: NF023 vs. PPADS
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profiles of two commonly used P2 purinergic receptor antagonists, NF023 and Pyridoxal-phosphate-6-azophenyl-2',4'-disulfonic acid (PPADS). The information presented herein, supported by experimental data, is intended to assist researchers in selecting the appropriate antagonist for their specific experimental needs.
Introduction to P2 Receptors and Antagonists
P2 receptors are a family of purinergic receptors that are activated by extracellular nucleotides, primarily adenosine (B11128) triphosphate (ATP). They are broadly classified into two main families: P2X receptors, which are ligand-gated ion channels, and P2Y receptors, which are G protein-coupled receptors. Both this compound and PPADS are widely used pharmacological tools to study the physiological and pathophysiological roles of these receptors. However, their selectivity across the various P2 receptor subtypes differs significantly.
Comparative Selectivity Profile
The selectivity of this compound and PPADS for various P2 receptor subtypes has been characterized using a variety of in vitro techniques. The following tables summarize the inhibitory potencies (IC50 and pA2 values) of these antagonists against different human and rat P2 receptor subtypes.
Inhibitory Potency (IC50) of this compound and PPADS at P2X Receptors
| Receptor Subtype | This compound (human) | This compound (rat) | PPADS (rat) |
| P2X1 | 0.21 µM[1][2][3] | 0.24 µM[4][5] | 68 nM[6][7] |
| P2X2 | > 50 µM[1][2] | > 50 µM[4] | 1-2.6 µM[8][9] |
| P2X3 | 28.9 µM[1][2][3] | 8.5 µM[4][5] | 214 nM[6][7] |
| P2X2/3 | 1.6 µM (α,β-meATP as agonist)[4] | 1.4 µM (α,β-meATP as agonist)[4] | No data |
| P2X4 | > 100 µM[1][2] | Insensitive up to 100 µM[4] | No data |
| P2X5 | No data | No data | 1-2.6 µM[8][9] |
Note: IC50 values represent the concentration of the antagonist required to inhibit the response to an agonist by 50%. Lower values indicate higher potency.
Antagonist Potency (pA2) of this compound and PPADS at P2X and P2Y Receptors
| Receptor Subtype | This compound | PPADS |
| P2X (general) | 5.54 - 5.69 (rat mesenteric and rabbit saphenous artery)[10] | 6.02 - 6.41 (various vascular and visceral smooth muscles)[10] |
| P2Y (general) | 4.00 - 4.94 (rat duodenum, guinea-pig taenia coli, rat mesenteric arterial bed)[10] | 4.59 - 5.46 (guinea-pig taenia coli, rat duodenum, rat mesenteric artery)[10] |
Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve. Higher values indicate greater antagonist potency.
Off-Target Effects
Beyond their activity at P2 receptors, both this compound and PPADS have been reported to interact with other proteins, which is a critical consideration for interpreting experimental results.
-
This compound: Has been shown to selectively inhibit the α-subunit of Go/Gi proteins with an EC50 of approximately 300 nM[1][2]. It is reported to be selective over adrenoceptors and histamine (B1213489) receptors[1][2].
-
PPADS: At high concentrations (> 100 µM), it did not interact with α1- and α2-adrenoceptors, adenosine A1- and A2-, histamine H1-, and muscarinic M1-, M2-, and M3-receptors[10]. However, it has been shown to inhibit ecto-nucleotidase activity, which can complicate the interpretation of its effects[10].
Experimental Protocols
The determination of the selectivity and potency of this compound and PPADS relies on well-established experimental techniques. Below are detailed methodologies for two key experiments.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This technique is widely used to study the function of ion channels, such as P2X receptors, heterologously expressed in Xenopus oocytes.
1. Oocyte Preparation and cRNA Injection:
- Harvest and defolliculate stage V-VI oocytes from a female Xenopus laevis.
- Inject oocytes with cRNA encoding the desired P2X receptor subtype.
- Incubate the oocytes for 2-7 days to allow for receptor expression.
2. Electrophysiological Recording:
- Place a single oocyte in a recording chamber continuously perfused with a saline solution (e.g., ND96).
- Impale the oocyte with two microelectrodes filled with 3 M KCl, one for voltage recording and one for current injection.
- Clamp the oocyte membrane potential at a holding potential (typically -60 mV).
- Apply an agonist (e.g., ATP or α,β-methylene ATP) to elicit an inward current mediated by the expressed P2X receptors.
3. Antagonist Application and Data Analysis:
- To determine the IC50 value, co-apply a fixed concentration of the agonist with varying concentrations of the antagonist (this compound or PPADS).
- Measure the peak inward current at each antagonist concentration.
- Plot the percentage of inhibition against the logarithm of the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Radioligand Binding Assay
This method is used to determine the binding affinity of a ligand (in this case, an antagonist) to a receptor, often used for G protein-coupled receptors like P2Y.
1. Membrane Preparation:
- Homogenize cells or tissues expressing the P2Y receptor of interest in a suitable buffer.
- Centrifuge the homogenate to pellet the cell membranes.
- Resuspend the membrane pellet in a binding buffer.
2. Competition Binding Assay:
- Incubate the membrane preparation with a fixed concentration of a radiolabeled agonist (e.g., [³H]ADP) and varying concentrations of the unlabeled antagonist (this compound or PPADS).
- Allow the binding to reach equilibrium.
- Separate the bound and free radioligand by rapid filtration through a glass fiber filter.
- Wash the filters to remove unbound radioligand.
3. Data Analysis:
- Quantify the radioactivity retained on the filters using a scintillation counter.
- Plot the percentage of specific binding of the radioligand against the logarithm of the antagonist concentration.
- Fit the data to a one-site competition binding model to determine the IC50 value.
- The Ki (inhibitory constant) can be calculated from the IC50 using the Cheng-Prusoff equation.
Visualizations
P2 Receptor Signaling Pathways
Caption: Simplified signaling pathways for P2X and P2Y purinergic receptors.
Experimental Workflow for Determining Antagonist IC50
Caption: A typical experimental workflow for determining the IC50 of a P2 receptor antagonist.
References
- 1. Experimental and theoretical comparisons between the classical Schild analysis and a new alternative method to evaluate the pA2 of competitive antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]
- 5. Development of selective agonists and antagonists of P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pa2 determination | PPTX [slideshare.net]
- 7. neuron.mefst.hr [neuron.mefst.hr]
- 8. Construction of antagonist dose-response curves for estimation of pA2-values by Schild-plot analysis and detection of allosteric interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. pubs.acs.org [pubs.acs.org]
A Comparative Guide to P2X1 Receptor Inhibition: NF023 vs. NF449
This guide provides a detailed comparison of two commonly used P2X1 receptor antagonists, NF023 and NF449. The information is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions on the selection of an appropriate inhibitor for their experimental needs.
Introduction to the P2X1 Receptor
The P2X1 receptor is a ligand-gated ion channel activated by extracellular adenosine (B11128) triphosphate (ATP).[1][2][3][4] Predominantly expressed on platelets and smooth muscle cells, the P2X1 receptor plays a crucial role in a variety of physiological processes, including platelet aggregation and vasoconstriction.[2][5] Upon activation by ATP, the receptor channel opens, allowing the rapid influx of cations, primarily Ca²⁺ and Na⁺.[1][2][6] This influx leads to membrane depolarization and initiates downstream cellular responses, making the P2X1 receptor a significant therapeutic target for conditions such as thrombosis.[2][3][5] Both this compound and NF449 are suramin (B1662206) analogues that have been developed as antagonists for this receptor.[5][7][8]
Quantitative Comparison of Inhibitor Potency and Selectivity
The inhibitory activities of this compound and NF449 have been characterized against various P2X receptor subtypes. The following table summarizes their half-maximal inhibitory concentrations (IC50) to highlight their potency and selectivity for the P2X1 receptor.
| Compound | Receptor Subtype | Species | IC50 Value | Reference |
| NF449 | P2X1 | Rat | ~1 nM | [7] |
| P2X1 | Rat | 0.28 nM | [9] | |
| P2X2 | Rat | ~1.5 µM | [7] | |
| P2X2 | Rat | 47,000 nM (47 µM) | ||
| P2X3 | Rat | 1,820 nM (1.82 µM) | ||
| P2X4 | Rat | >300,000 nM (>300 µM) | ||
| This compound | P2X1 | Human | 0.21 µM (210 nM) | [8][10][11][12][13] |
| P2X1 | Rat | 0.24 µM (240 nM) | [8] | |
| P2X2 | Rat & Human | >50 µM | [8][10][11] | |
| P2X3 | Human | 28.9 µM | [8][10][11][12][13] | |
| P2X3 | Rat | 8.5 µM | [8] | |
| P2X4 | Rat & Human | >100 µM | [8][10][11][12][13] |
Based on the available data, NF449 is a significantly more potent inhibitor of the P2X1 receptor than this compound, with IC50 values in the sub-nanomolar to nanomolar range compared to the sub-micromolar values for this compound. Both compounds exhibit high selectivity for the P2X1 subtype over other P2X receptors.
Experimental Methodologies
The characterization of this compound and NF449 as P2X1 receptor antagonists has been performed using various experimental techniques. Below are detailed protocols for key assays cited in the literature.
1. Two-Electrode Voltage Clamp in Xenopus Oocytes
This electrophysiological technique is used to measure the ion flow across the membrane of a Xenopus oocyte expressing the P2X1 receptor, allowing for the characterization of antagonist activity.
-
Receptor Expression: Xenopus laevis oocytes are injected with cRNA encoding the human or rat P2X1 receptor. The oocytes are then incubated to allow for receptor expression.
-
Electrophysiological Recording: An oocyte is placed in a recording chamber and impaled with two microelectrodes filled with KCl. The membrane potential is clamped at a holding potential (e.g., -60 mV).
-
Agonist and Antagonist Application: The oocyte is perfused with a standard buffer solution. ATP, the agonist, is applied at a concentration that elicits a near-maximal response (EC90) to evoke an inward current. To test the antagonist, the oocyte is pre-incubated with the inhibitor (this compound or NF449) for a set period (e.g., 5 minutes) before being co-applied with ATP.
-
Data Analysis: The inhibition of the ATP-evoked current by the antagonist is measured. Concentration-response curves are generated by applying a range of antagonist concentrations to determine the IC50 value.[7]
2. Intracellular Calcium Influx Assays
This method measures the increase in intracellular calcium concentration following the activation of P2X1 receptors, which is a direct consequence of the channel opening.
-
Cell Culture and Loading: Cells stably expressing the P2X1 receptor (e.g., HEK293 cells) are cultured in 96-well plates.[14] The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or the FLIPR Calcium 6 assay kit) for a specified time.[14]
-
Compound Application: The plate is placed in a fluorescence microplate reader (e.g., FlexStation 3). The antagonist (this compound or NF449) is added to the wells and incubated. Subsequently, the agonist (e.g., ATP or its stable analogue α,β-methylene ATP) is added to stimulate the receptor.
-
Fluorescence Measurement: The fluorescence intensity is measured over time. An increase in fluorescence corresponds to an increase in intracellular calcium.
-
Data Analysis: The inhibitory effect of the antagonist is quantified by the reduction in the agonist-induced fluorescence signal. IC50 values are determined by testing a range of antagonist concentrations.
3. Radioligand Binding Assays
These assays are used to determine the binding affinity of a ligand to the receptor.
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the P2X1 receptor.
-
Binding Reaction: The membranes are incubated with a radiolabeled ligand (e.g., [³H]-α,β-methylene ATP) and varying concentrations of the unlabeled competitor (this compound or NF449).
-
Separation and Counting: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is quantified using a scintillation counter.
-
Data Analysis: Competition binding curves are generated, and the inhibition constant (Ki) is calculated, which reflects the affinity of the competitor for the receptor.
Visualizing Molecular and Experimental Pathways
P2X1 Receptor Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the activation of the P2X1 receptor.
Caption: P2X1 receptor activation by ATP and subsequent signaling.
Experimental Workflow for P2X1 Inhibitor Screening
This diagram outlines a typical workflow for evaluating the efficacy of potential P2X1 receptor inhibitors.
Caption: Workflow for screening P2X1 receptor inhibitors.
Conclusion
Both this compound and NF449 are selective antagonists of the P2X1 receptor. However, NF449 demonstrates substantially higher potency, with inhibitory concentrations in the nanomolar and even sub-nanomolar range, making it one of the most potent and selective P2X1 antagonists known.[15][16] this compound, while less potent with an IC50 in the sub-micromolar range, is still a valuable tool for studying P2X1 receptor function. The choice between these two inhibitors will depend on the specific requirements of the experiment, including the desired potency and the context of the biological system being investigated. For studies requiring maximal potency and selectivity, NF449 is the superior choice.
References
- 1. The P2X1 receptor and platelet function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are P2X1 receptor agonists and how do they work? [synapse.patsnap.com]
- 3. What are P2X1 receptor antagonists and how do they work? [synapse.patsnap.com]
- 4. WikiGenes - P2RX1 - purinergic receptor P2X, ligand gated ion... [wikigenes.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Molecular basis of selective antagonism of the P2X1 receptor for ATP by NF449 and suramin: contribution of basic amino acids in the cysteine-rich loop - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antagonistic properties of the suramin analogue this compound at heterologously expressed P2X receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. targetmol.com [targetmol.com]
- 12. rndsystems.com [rndsystems.com]
- 13. NF 023 | Purinergic (P2X) Receptors | Tocris Bioscience [tocris.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Structure-activity relationships of analogues of NF449 confirm NF449 as the most potent and selective known P2X1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The P2X1 receptor as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to P2X1 Receptor Antagonists: NF023 vs. MRS2159
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent P2X1 receptor antagonists, NF023 and MRS2159. The P2X1 receptor, a ligand-gated ion channel activated by extracellular ATP, is a key player in various physiological processes, including platelet aggregation, smooth muscle contraction, and inflammation. Its modulation by antagonists presents significant therapeutic potential. This document offers an objective analysis of the available experimental data to assist researchers in selecting the appropriate tool compound for their studies.
Data Presentation: Quantitative Efficacy and Selectivity
The following tables summarize the key pharmacological data for this compound and MRS2159, focusing on their potency and selectivity for the P2X1 receptor.
| Compound | Target Receptor | Species | Potency (IC₅₀) | Antagonist Type | Reference(s) |
| This compound | P2X1 | Human | 0.21 µM | Competitive, Reversible | [1][2] |
| P2X1 | Rat | 0.24 µM | Competitive, Reversible | ||
| MRS2159 | P2X1 | Not Specified | Nanomolar potency | Not Specified | [3] |
Table 1: Potency of this compound and MRS2159 at the P2X1 Receptor.
| Compound | P2X Subtype Selectivity (Human, IC₅₀) | Other Receptor Activity | Reference(s) |
| This compound | P2X1 (0.21 µM) > P2X3 (28.9 µM) >> P2X2 (>50 µM), P2X4 (>100 µM) | Selective over adrenoceptors and histamine (B1213489) receptors. | [1][2] |
| MRS2159 | More potent at P2X1 than PPADS. Also antagonizes the P2X3 receptor. | Exhibits only a 6-fold selectivity for P2X1 over P2Y1 receptors. | [1] |
Table 2: Selectivity Profile of this compound and MRS2159.
P2X1 Receptor Signaling Pathway
Activation of the P2X1 receptor by ATP initiates a cascade of intracellular events. The following diagram illustrates the key steps in this signaling pathway.
Caption: P2X1 receptor signaling pathway initiated by ATP binding.
Experimental Protocols
Below are detailed methodologies for key experiments commonly used to evaluate the efficacy of P2X1 receptor antagonists.
Calcium Influx Assay
This assay measures the ability of an antagonist to block the increase in intracellular calcium concentration induced by a P2X1 receptor agonist.
1. Cell Preparation:
-
Culture a suitable cell line endogenously expressing or recombinantly overexpressing the P2X1 receptor (e.g., HEK293 cells) in appropriate media.
-
Seed cells into a 96-well black, clear-bottom plate and allow them to adhere overnight.
2. Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution).
-
Remove the culture medium from the cells and add the dye-loading solution.
-
Incubate the plate at 37°C for 30-60 minutes in the dark to allow for dye uptake.
-
Wash the cells with the physiological salt solution to remove excess extracellular dye.
3. Compound Incubation:
-
Prepare serial dilutions of the antagonist (e.g., this compound or MRS2159) in the physiological salt solution.
-
Add the antagonist solutions to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.
4. Agonist Stimulation and Data Acquisition:
-
Prepare a solution of a P2X1 receptor agonist (e.g., ATP or α,β-methylene ATP) at a concentration that elicits a submaximal response (e.g., EC₈₀).
-
Use a fluorescence plate reader equipped with an automated injection system to add the agonist to the wells.
-
Measure the fluorescence intensity before and after agonist addition. The change in fluorescence corresponds to the change in intracellular calcium concentration.
5. Data Analysis:
-
Calculate the percentage of inhibition of the agonist-induced calcium influx for each antagonist concentration.
-
Plot the percentage of inhibition against the antagonist concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Platelet Aggregation Assay
This assay assesses the ability of an antagonist to inhibit platelet aggregation induced by a P2X1 receptor agonist.
1. Platelet-Rich Plasma (PRP) Preparation:
-
Collect whole blood from healthy donors into tubes containing an anticoagulant (e.g., sodium citrate).
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP.
-
Carefully collect the upper PRP layer.
2. Compound Incubation:
-
Pre-warm the PRP to 37°C.
-
Add the P2X1 receptor antagonist (e.g., this compound or MRS2159) at various concentrations to the PRP and incubate for a specified time (e.g., 5-10 minutes) at 37°C with stirring in an aggregometer.
3. Induction of Aggregation and Measurement:
-
Add a P2X1 receptor agonist (e.g., α,β-methylene ATP) to induce platelet aggregation.
-
Monitor the change in light transmittance through the PRP suspension using a light transmission aggregometer. As platelets aggregate, the turbidity of the sample decreases, and light transmission increases.
4. Data Analysis:
-
The extent of aggregation is quantified as the maximum percentage change in light transmission.
-
Calculate the percentage of inhibition of aggregation for each antagonist concentration compared to the control (agonist alone).
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the antagonist concentration.
Experimental Workflow Diagram
The following diagram outlines the general workflow for evaluating P2X1 receptor antagonists.
Caption: General workflow for comparing P2X1 receptor antagonists.
References
Comparative Guide to the Cross-Reactivity of NF023 with P2 Receptor Subtypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antagonist activity of NF023 across various P2X and P2Y receptor subtypes, supported by quantitative experimental data. Detailed methodologies for the key experiments are provided to facilitate replication and further investigation.
Quantitative Analysis of this compound Cross-Reactivity
This compound is a potent and selective antagonist of the P2X1 receptor subtype. Its cross-reactivity with other P2 receptor subtypes is significantly lower, demonstrating a clear preference for P2X1. The following table summarizes the inhibitory potency of this compound at various human and rat P2 receptor subtypes, presented as IC50 (half-maximal inhibitory concentration) and pA2 values (a measure of competitive antagonist potency).
| Receptor Subtype | Species | Potency (IC50 / pA2) | Reference(s) |
| P2X1 | Human | IC50: 0.21 µM | [1][2] |
| Rat | IC50: 0.24 µM | [3] | |
| Rabbit | pA2: 5.68 | [4][5] | |
| P2X2 | Human | IC50: > 50 µM | [1][2][3] |
| P2X3 | Human | IC50: 28.9 µM | [1][2][3] |
| Rat | IC50: 8.5 µM | [3] | |
| P2X2/P2X3 | Rat | IC50: 1.6 µM (agonist: α,β-meATP) | [3] |
| P2X4 | Human | IC50: > 100 µM | [1][2][3] |
| P2Y | Rat (Duodenum, Taenia Coli) | pA2: 4.00 - 4.25 | [4][5] |
| Rat (Mesenteric Arterial Bed) | pA2: 4.94 | [4][5] |
Key Findings:
-
This compound exhibits high potency for the P2X1 receptor, with IC50 values in the sub-micromolar range.[1][2][3]
-
Its affinity for P2X3 is considerably lower, requiring micromolar concentrations for inhibition.[1][2][3]
-
This compound is largely inactive at P2X2 and P2X4 receptors at concentrations up to 100 µM.[1][2][3]
-
While primarily a P2X antagonist, this compound shows weak antagonistic effects on some P2Y receptors, as indicated by the pA2 values in the 4-5 range.[4][5]
Experimental Methodologies
The following sections detail the experimental protocols used to determine the cross-reactivity of this compound.
Two-Electrode Voltage Clamp in Xenopus Oocytes
This electrophysiological technique is employed to study the effect of this compound on P2X receptor subtypes heterologously expressed in Xenopus oocytes.
Protocol:
-
Oocyte Preparation: Mature female Xenopus laevis frogs are anesthetized, and ovarian lobes are surgically removed. Oocytes are manually defolliculated after treatment with collagenase to remove the follicular layer.
-
cRNA Injection: Oocytes are injected with cRNA encoding the specific human or rat P2X receptor subunit(s) of interest. Injected oocytes are then incubated for 2-5 days to allow for receptor expression.
-
Electrophysiological Recording:
-
An oocyte is placed in a recording chamber and continuously perfused with a saline solution.
-
The oocyte is impaled with two microelectrodes filled with 3 M KCl, one for voltage recording and one for current injection.
-
The membrane potential is clamped at a holding potential of -60 mV.
-
The agonist (e.g., ATP or α,β-methylene ATP) is applied to elicit an inward current mediated by the expressed P2X receptors.
-
-
Antagonist Application: To determine the inhibitory effect of this compound, the oocyte is pre-incubated with varying concentrations of this compound for a defined period before the co-application of the agonist and this compound.
-
Data Analysis: The inhibition of the agonist-induced current by this compound is measured. The IC50 value is calculated by fitting the concentration-response data to a logistic equation.
Schild Analysis in Isolated Tissues
This pharmacological method is used to determine the pA2 value of a competitive antagonist, providing a measure of its affinity for the receptor in a native tissue environment.
Protocol:
-
Tissue Preparation: A smooth muscle tissue known to express P2 receptors, such as the rabbit vas deferens or rat duodenum, is isolated and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Contraction Measurement: The tissue is connected to an isometric force transducer to record contractions.
-
Agonist Concentration-Response Curve: A cumulative concentration-response curve is generated for a P2 receptor agonist (e.g., α,β-methylene ATP for P2X receptors or ADP-β-S for P2Y receptors) to establish a baseline response.
-
Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of this compound for a predetermined equilibration period.
-
Shifted Concentration-Response Curve: In the continued presence of this compound, a second cumulative concentration-response curve for the agonist is generated. This procedure is repeated with increasing concentrations of this compound.
-
Data Analysis: The dose ratio (the ratio of the agonist concentration required to produce a half-maximal response in the presence and absence of the antagonist) is calculated for each concentration of this compound. A Schild plot is constructed by plotting the log (dose ratio - 1) against the negative log of the molar concentration of this compound. The x-intercept of the linear regression line provides the pA2 value.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways of P2X and P2Y receptors and the general experimental workflow for assessing antagonist cross-reactivity.
Caption: Signaling pathways of P2X and P2Y receptors.
Caption: Experimental workflow for assessing this compound cross-reactivity.
References
A Researcher's Guide to Validating P2X1 Receptor Knockdown with NF023 Pharmacology
For researchers in cellular signaling and drug development, accurately validating the knockdown of a specific receptor is paramount to ensure the reliability of experimental findings. This guide provides a comprehensive comparison of genetic and pharmacological methods for validating the knockdown of the P2X1 receptor, a ligand-gated ion channel activated by extracellular ATP.[1][2] We focus on the use of NF023, a selective P2X1 receptor antagonist, as a critical tool for pharmacological validation.
P2X1 Receptor Signaling Pathway
The P2X1 receptor is a trimeric, ATP-gated, non-selective cation channel.[3][4] Upon binding to its endogenous ligand, adenosine (B11128) triphosphate (ATP), the channel opens, permitting the influx of cations such as calcium (Ca²⁺) and sodium (Na⁺).[1][2][5] This influx leads to membrane depolarization and a rapid increase in intracellular Ca²⁺ concentration, which in turn triggers various downstream cellular responses, including smooth muscle contraction and platelet aggregation.[1][2][3]
Caption: P2X1 Receptor Signaling Cascade.
Pharmacological Validation with this compound
This compound is a potent, selective, and competitive antagonist of the P2X1 receptor.[6][7][8] Its utility in validating P2X1 knockdown stems from its ability to specifically block the receptor's function. If a genetic knockdown of the P2X1 receptor is successful, the cellular response to a P2X1 agonist should be diminished, and the effect of the antagonist this compound should be occluded, as its target is absent.
This compound Selectivity Profile
The selectivity of this compound for the human P2X1 receptor over other P2X subtypes is a key advantage for its use as a validation tool.
| Receptor Subtype | This compound IC₅₀ (μM) |
| Human P2X1 | 0.21 |
| Human P2X3 | 28.9 |
| Human P2X2 | > 50 |
| Human P2X4 | > 100 |
| Data sourced from multiple suppliers, including MedChemExpress, R&D Systems, and Tocris Bioscience.[6][7][8] |
The significantly lower IC₅₀ value for P2X1 demonstrates its high selectivity, ensuring that at appropriate concentrations, its effects can be confidently attributed to the inhibition of the P2X1 receptor.
Experimental Framework for Knockdown Validation
A robust validation strategy combines molecular biology techniques to confirm the reduction of receptor expression with pharmacological and functional assays to confirm the consequent loss of receptor activity.
Logical Workflow for Validation
The core logic is to demonstrate that a functional deficit (loss of response to an agonist) is specifically caused by the absence of the P2X1 receptor. This is confirmed by showing that a specific P2X1 antagonist (this compound) can phenocopy the knockdown effect in control cells but has no further effect in knockdown cells.
Caption: Logical Flow of Knockdown Validation.
Integrated Experimental Workflow
The following workflow outlines the necessary steps from initial cell culture to final data analysis for a comprehensive validation study.
Caption: Step-by-step experimental validation process.
Detailed Experimental Protocols
P2X1 Receptor Knockdown using siRNA
-
Cell Seeding: Plate cells (e.g., HEK293 cells stably expressing P2X1 or a relevant smooth muscle cell line) in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.
-
Transfection Reagent Preparation: For each well, dilute 5 µL of a lipid-based transfection reagent into 100 µL of serum-free medium. In a separate tube, dilute 50 pmol of either P2X1-specific siRNA or a non-targeting control siRNA into 100 µL of serum-free medium.
-
Complex Formation: Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 20 minutes to allow for complex formation.
-
Transfection: Add the 200 µL siRNA-lipid complex dropwise to the cells in each well.
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a CO₂ incubator before proceeding to molecular or functional analysis.
Validation of Knockdown by RT-qPCR
-
RNA Extraction: Harvest cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix, cDNA template, and primers specific for the P2X1 receptor and a housekeeping gene (e.g., GAPDH).
-
P2X1 Forward Primer: (Sequence dependent on species)
-
P2X1 Reverse Primer: (Sequence dependent on species)
-
-
Data Analysis: Analyze the results using the ΔΔCt method to determine the relative fold change in P2X1 mRNA expression in siRNA-treated cells compared to controls.
Validation of Knockdown by Western Blot
-
Protein Lysis: Lyse harvested cells in RIPA buffer containing protease inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA for 1 hour. Incubate with a primary antibody against the P2X1 receptor overnight at 4°C. Follow with incubation with an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use an antibody against a loading control (e.g., β-actin or GAPDH) to normalize the data.
Functional Validation via Calcium Influx Assay
-
Cell Preparation: Seed control and P2X1-knockdown cells in a 96-well black, clear-bottom plate.
-
Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 30-60 minutes at 37°C.
-
Antagonist Pre-incubation: For pharmacological inhibition groups, pre-incubate the cells with this compound (e.g., 1-10 µM) for 15-30 minutes.
-
Signal Measurement: Use a fluorescence plate reader to measure the baseline fluorescence. Inject a P2X1 receptor agonist (e.g., α,β-methylene ATP, a stable ATP analog) and immediately begin recording the change in fluorescence over time.
-
Data Analysis: Quantify the peak fluorescence intensity or the area under the curve for each condition.
Data Presentation: Expected Outcomes
The following table summarizes the expected results from a calcium influx assay designed to validate P2X1 receptor knockdown.
| Experimental Group | Treatment | Expected Ca²⁺ Influx Response | Rationale |
| Control Cells | P2X1 Agonist | Robust Increase | Functional P2X1 receptors are present and respond to the agonist. |
| Control Cells | This compound + P2X1 Agonist | Significantly Reduced | This compound antagonizes the P2X1 receptor, blocking the agonist-induced response. |
| P2X1 Knockdown Cells | P2X1 Agonist | Significantly Reduced | The number of P2X1 receptors is diminished, leading to a blunted response. |
| P2X1 Knockdown Cells | This compound + P2X1 Agonist | Significantly Reduced | The response is already low due to knockdown; this compound has minimal or no additional effect as its target is absent. |
Conclusion
Validating receptor knockdown requires a multi-faceted approach. While molecular techniques like RT-qPCR and Western Blotting confirm the reduction of receptor mRNA and protein, they do not confirm the functional consequence of this reduction. The use of a selective antagonist like this compound provides crucial pharmacological evidence. By demonstrating that both genetic knockdown of the P2X1 receptor and its pharmacological inhibition with this compound lead to a similar functional deficit, researchers can be highly confident in the specificity of their experimental model. This dual-validation strategy is essential for producing robust and reproducible data in the fields of purinergic signaling and drug discovery.
References
- 1. What are P2X1 receptor antagonists and how do they work? [synapse.patsnap.com]
- 2. What are P2X1 receptor agonists and how do they work? [synapse.patsnap.com]
- 3. The P2X1 receptor and platelet function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. scbt.com [scbt.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. rndsystems.com [rndsystems.com]
- 8. This compound hexasodium | P2X Receptor | TargetMol [targetmol.com]
Comparative Analysis of NF023 and Its Derivatives: A Guide for Researchers
This guide provides a detailed comparative analysis of NF023, a notable P2X receptor antagonist, and its key derivatives. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to offer an objective comparison of the performance of these compounds. The information is presented through structured data tables, detailed experimental methodologies, and visual diagrams of relevant signaling pathways.
Performance Comparison of this compound and Its Derivatives
This compound, a suramin (B1662206) analog, is recognized for its selective antagonism of P2X1 purinergic receptors and G-protein α-subunits of the Go/Gi group. Several of its derivatives have been synthesized and evaluated to improve potency and selectivity. This section provides a quantitative comparison of this compound with its prominent derivatives, NF449 and NF279, focusing on their inhibitory activity at various P2X receptor subtypes and their effects on G-protein signaling.
Table 1: Inhibitory Activity (IC50) of this compound and Derivatives on P2X Receptors
| Compound | P2X1 (human) | P2X2 (human) | P2X3 (human) | P2X4 (human) |
| This compound | 0.21 µM | > 50 µM | 28.9 µM | > 100 µM |
| NF449 | 0.05 nM[1] | 47 µM (rat)[2] | 1.82 µM (rat)[2] | > 300 µM (rat)[2] |
| NF279 | 19 nM[3][4] | 0.76 µM | 1.62 µM[4] | > 300 µM[4] |
Note: Data for different species are indicated where applicable. Direct comparative studies across all compounds and subtypes in the same species are limited.
Table 2: Modulatory Activity (EC50) of this compound and Related Suramin Analogs on G-protein α-Subunits
| Compound | Gαi-1/Gαo | Gαs |
| This compound | ~300 nM[5] | >10 µM[5] |
| Suramin | >1 µM[5] | ~240 nM[5] |
| NF037 | ~300 nM[5] | ~1 µM[5] |
| NF018 | >10 µM[5] | >10 µM[5] |
| NF007 | >10 µM[5] | >10 µM[5] |
Key Experimental Protocols
The following are detailed methodologies for key experiments typically employed in the characterization of this compound and its derivatives.
P2X Receptor Antagonist Activity Assay (Whole-Cell Patch-Clamp Electrophysiology)
This method allows for the direct measurement of ion channel activity and the characterization of antagonist effects on receptor kinetics.
Objective: To determine the inhibitory concentration (IC50) of test compounds on P2X receptor subtypes.
Materials:
-
Mammalian cells (e.g., HEK293) stably or transiently expressing the P2X receptor subtype of interest.
-
Glass coverslips for cell culture.
-
Extracellular solution (e.g., containing in mM: 147 NaCl, 2 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES, 13 Glucose; pH adjusted to 7.4).
-
Intracellular solution (e.g., containing in mM: 140 CsCl, 10 EGTA, 10 HEPES; pH adjusted to 7.2).
-
P2X receptor agonist (e.g., ATP or α,β-methylene ATP).
-
Test compounds (this compound and its derivatives).
-
Patch-clamp rig with amplifier, data acquisition system, and perfusion system.
Procedure:
-
Cell Preparation: Culture cells expressing the target P2X receptor on glass coverslips.
-
Recording Setup: Place a coverslip in the recording chamber on the microscope stage and perfuse with extracellular solution.
-
Whole-Cell Configuration: Approach a single cell with a glass micropipette filled with intracellular solution and form a high-resistance seal. Apply a brief pulse of suction to rupture the membrane and establish the whole-cell configuration.
-
Current Recording: Voltage-clamp the cell at a holding potential of -60 mV.
-
Agonist Application: Apply the P2X receptor agonist at a concentration that elicits a submaximal response (e.g., EC50) to record the baseline inward current.
-
Antagonist Application: Pre-apply the test compound at various concentrations for a defined period (e.g., 2-5 minutes) before co-applying it with the agonist.
-
Data Acquisition: Record the peak inward current in the presence of different concentrations of the antagonist.
-
Data Analysis: Normalize the current responses to the control (agonist alone) and plot the percentage of inhibition against the antagonist concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
G-protein Activation Assay ([³⁵S]GTPγS Binding Assay)
This functional assay measures the activation of G-proteins by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS.
Objective: To determine the potency (EC50) of suramin analogs in inhibiting G-protein activation.
Materials:
-
Cell membranes prepared from cells expressing the G-protein coupled receptor (GPCR) of interest and the target G-protein (e.g., Gi/Go).
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 5 mM MgCl2, pH 7.4).
-
GDP.
-
[³⁵S]GTPγS.
-
Test compounds (this compound and other suramin analogs).
-
Scintillation counter.
-
Glass fiber filters.
Procedure:
-
Membrane Preparation: Prepare cell membranes by homogenization and centrifugation.
-
Reaction Setup: In a microplate, combine cell membranes, GDP, and the test compound at various concentrations in the assay buffer.
-
Initiation of Reaction: Add [³⁵S]GTPγS to initiate the binding reaction.
-
Incubation: Incubate the mixture at 30°C for a defined period (e.g., 60 minutes) to allow for nucleotide exchange.
-
Termination of Reaction: Stop the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to separate bound from free [³⁵S]GTPγS.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting non-specific binding (measured in the presence of excess unlabeled GTPγS). Plot the specific binding against the concentration of the test compound and fit the data to determine the EC50 value for inhibition of G-protein activation.[5][6][7][8][9]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a typical experimental workflow for antagonist characterization.
Caption: P2X1 Receptor Signaling Pathway.
Caption: Gi/Go Protein Signaling Pathway.
Caption: Experimental Workflow for P2X Antagonist Characterization.
References
- 1. NF449, a novel picomolar potency antagonist at human P2X1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. NF 279 | Purinergic (P2X) Receptors | Tocris Bioscience [tocris.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Suramin analogues as subtype-selective G protein inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 9. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
Choosing Precision: A Guide to NF023 Over Non-Selective Antagonists
For researchers, scientists, and drug development professionals navigating the complex landscape of cellular signaling, the choice of pharmacological tools is paramount. The precision of an antagonist can be the difference between a clear, interpretable result and a confounding one. This guide provides an objective comparison between the selective antagonist NF023 and non-selective alternatives, supported by experimental data, to illuminate why specificity is often the superior choice in research.
Introduction to this compound and Purinergic Signaling
This compound is a suramin (B1662206) analogue that has emerged as a critical tool for its dual selectivity. It functions as a potent and competitive antagonist for the P2X1 receptor subtype and, distinctly, as a direct inhibitor of the α-subunits of the Go/Gi family of G-proteins.[1][2] This contrasts sharply with non-selective antagonists like its parent compound, Suramin, or Pyridoxalphosphate-6-azophenyl-2',4'-disulfonic acid (PPADS), which interact with a broad range of P2X and P2Y receptors, and in the case of Suramin, different G-protein subtypes.[3][4][5]
The ability to selectively antagonize P2X1-mediated ion channel signaling or Gi/o-coupled G-protein-coupled receptor (GPCR) pathways allows researchers to dissect specific cellular mechanisms without the widespread, often unpredictable, off-target effects inherent to non-selective compounds.
The Advantage of Selectivity: this compound vs. Non-Selective Antagonists
The primary rationale for choosing this compound lies in its refined activity profile. Non-selective antagonists can produce ambiguous data by simultaneously blocking multiple signaling cascades. For instance, while Suramin is a widely used P2 receptor antagonist, it is also a more potent inhibitor of Gsα G-proteins, the opposite family to which this compound shows selectivity.[4] This lack of specificity can mask the true contribution of a single receptor or G-protein subtype to a physiological response.
This compound allows for the precise interrogation of:
-
P2X1 Receptor Function: Its high affinity for P2X1 receptors makes it ideal for studying their role in processes like smooth muscle contraction and neurotransmission, without significantly affecting other P2X subtypes at lower concentrations.[5][6]
-
Gi/o-Mediated Signaling: By directly inhibiting Gi/o α-subunits, this compound can be used to determine if a GPCR signals through this canonical inhibitory pathway, which is responsible for effects like decreasing intracellular cAMP.[4]
Quantitative Comparison of Antagonist Activity
The selectivity of this compound is most evident in its inhibitory concentration (IC50) and effective concentration (EC50) values across different receptor and G-protein subtypes compared to a non-selective antagonist like Suramin.
| Target | This compound | Suramin | Advantage of this compound |
| P2X Receptors | |||
| Human P2X1 | IC50: 0.21 µM[1][2][6] | Non-selective P2 antagonist | High potency and >100-fold selectivity for P2X1 over other P2X subtypes. |
| Human P2X2 | IC50: > 50 µM[1][2][6] | Non-selective P2 antagonist | Minimal activity, allowing for isolation of P2X1-specific effects. |
| Human P2X3 | IC50: 28.9 µM[1][2][6] | Non-selective P2 antagonist | Significantly lower potency than for P2X1, providing a window for selective antagonism. |
| Human P2X4 | IC50: > 100 µM[1][2][6] | Non-selective P2 antagonist | Essentially inactive, preventing confounding effects from P2X4 activation. |
| G-Protein α-Subunits | |||
| Gi/o | EC50: ~300 nM[2][4] | Less potent than this compound[4] | Potent and selective inhibition, ideal for studying Gi/o-coupled GPCRs. |
| Gs | Less potent than Suramin[4] | EC50: ~240 nM[4] | Does not significantly inhibit Gs, preventing crossover effects on cAMP-stimulatory pathways. |
Visualizing the Specificity of Action
The diagrams below illustrate the signaling pathways targeted by this compound, highlighting its selective points of intervention compared to the broad action of non-selective antagonists.
Caption: this compound selectively blocks P2X1 receptors, unlike non-selective antagonists.
Caption: this compound selectively inhibits Gi/o proteins, unlike Suramin which prefers Gs.
Key Experimental Protocols
To validate the selectivity and potency of an antagonist like this compound, specific and robust experimental protocols are required. Below are methodologies for two key assays.
Competitive Radioligand Binding Assay
This assay determines the affinity of an antagonist for a specific receptor by measuring how it competes with a radiolabeled ligand that has a known affinity.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the target receptor (e.g., human P2X1). Protein concentration is determined via a Bradford assay.[7]
-
Assay Setup: In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [³H]α,β-meATP) at a concentration near its dissociation constant (Kd).[8]
-
Competition: Add a range of concentrations of the unlabeled antagonist (e.g., this compound).
-
Incubation: Add the prepared cell membranes (e.g., 20-50 µg protein) to each well and incubate at room temperature for 60-90 minutes to reach binding equilibrium.[8][9]
-
Separation: Terminate the reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to separate bound from free radioligand.[7]
-
Quantification: Place filters in scintillation vials with scintillation fluid and measure radioactivity using a scintillation counter.[7]
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the antagonist to determine the IC50. Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the radioligand concentration and Kd is its dissociation constant.[7][10]
Caption: Workflow for a competitive radioligand binding assay.
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block an agonist-induced increase in intracellular calcium, a common downstream event of P2X receptor activation or Gq-coupled GPCR signaling.[11][12]
Methodology:
-
Cell Culture: Plate cells expressing the target receptor (e.g., HeLa cells with endogenous P2Y receptors or CHO cells expressing P2X1) in a 96- or 384-well black, clear-bottom plate and culture overnight.[13][14]
-
Dye Loading: Remove culture medium and load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium 5) in assay buffer for 45-60 minutes at 37°C.[13][14]
-
Compound Addition: Place the plate in a fluorescence imaging plate reader (FLIPR) or similar instrument. The instrument adds the antagonist (e.g., this compound) at various concentrations and incubates for a defined period.
-
Agonist Challenge: The instrument then adds a fixed concentration of a known agonist (e.g., ATP) to stimulate the receptor.
-
Fluorescence Measurement: Monitor fluorescence intensity in real-time, before and after agonist addition. An increase in fluorescence corresponds to a rise in intracellular calcium.[13]
-
Data Analysis: The antagonist's effect is seen as a reduction in the agonist-induced fluorescence signal. Plot the inhibition of the calcium response against the antagonist concentration to calculate the IC50.[15]
Caption: Workflow for a fluorescence-based calcium mobilization assay.
Conclusion
The decision to use this compound over a non-selective antagonist is a choice for clarity and precision. Its well-defined selectivity for P2X1 receptors and Gi/o G-proteins provides a powerful advantage for researchers seeking to isolate and understand specific signaling pathways. By minimizing off-target effects that are inherent to compounds like Suramin, this compound enables the generation of more reliable and easily interpretable data, accelerating the pace of discovery in both basic research and therapeutic development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Suramin analogues as subtype-selective G protein inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and pharmacology of selective P2-purinoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antagonistic properties of the suramin analogue this compound at heterologously expressed P2X receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Quantitative pharmacological analysis of antagonist binding kinetics at CRF1 receptors in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ligand binding assays at equilibrium: validation and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 12. Development of a High-Throughput Calcium Mobilization Assay for CCR6 Receptor Coupled to Hydrolase Activity Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Head-to-head comparison of NF023 and TNP-ATP at P2X receptors.
A Comprehensive Guide for Researchers in Purinergic Signaling
In the landscape of purinergic signaling research, the selection of appropriate pharmacological tools is paramount for elucidating the physiological and pathological roles of P2X receptors. This guide provides a detailed, data-driven comparison of two commonly used P2X receptor antagonists: NF023, a suramin (B1662206) analog, and TNP-ATP, a trinitrophenyl-substituted ATP derivative. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions on the selection of P2X receptor antagonists for their experimental needs.
Data Presentation: Potency and Selectivity Profile
The inhibitory potency of this compound and TNP-ATP varies significantly across different P2X receptor subtypes. The following tables summarize the half-maximal inhibitory concentration (IC50) values for both antagonists at various human and rat P2X receptor orthologs, providing a clear overview of their potency and selectivity.
Table 1: Inhibitory Potency (IC50) of this compound at P2X Receptors
| Receptor Subtype | Species | IC50 (μM) | Reference |
| P2X1 | Human | 0.21 | [1][2] |
| P2X1 | Rat | 0.24 | [3] |
| P2X2 | Human | > 50 | [1][2] |
| P2X2 | Rat | > 50 | [3] |
| P2X3 | Human | 28.9 | [1][2] |
| P2X3 | Rat | 8.5 | [3][4][5] |
| P2X2/3 (heteromer) | Rat | 1.4 - 1.6 | [3] |
| P2X4 | Human | > 100 | [1][2] |
| P2X4 | Rat | > 100 | [3] |
Table 2: Inhibitory Potency (IC50) of TNP-ATP at P2X Receptors
| Receptor Subtype | Species | IC50 (nM) | Reference |
| P2X1 | Human/Rat | 6 | [6][7][8] |
| P2X2 | Human/Rat | >1000 | [7][8] |
| P2X3 | Human/Rat | 0.9 | [6][7][8] |
| P2X2/3 (heteromer) | Human/Rat | 7 | [6][7][8][9] |
| P2X4 | Human/Rat | >1000 | [7][8] |
| P2X7 | Human/Rat | >1000 | [7][8] |
Summary of Potency and Selectivity:
-
This compound is a selective antagonist for the P2X1 receptor , exhibiting sub-micromolar potency.[1][2][3] It shows significantly lower potency at P2X3 and is largely inactive at P2X2 and P2X4 receptors.[1][2][3] Its selectivity against P2Y receptors is reported to be approximately 10- to 20-fold.[10]
-
TNP-ATP is a highly potent antagonist at P2X1, P2X3, and heteromeric P2X2/3 receptors , with IC50 values in the low nanomolar range.[6][7][8] It displays remarkable selectivity, being over 1000-fold more selective for these subtypes compared to P2X2, P2X4, and P2X7 receptors.[7][8] TNP-ATP acts as a competitive antagonist.[9][11][12]
Signaling Pathways and Experimental Workflow
To visualize the mechanism of action and the process of antagonist characterization, the following diagrams are provided.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings. Below are generalized protocols for two common assays used to characterize P2X receptor antagonists.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This electrophysiological technique is widely used to study the activity of ion channels heterologously expressed in Xenopus oocytes.
1. Oocyte Preparation:
- Harvest oocytes from a female Xenopus laevis frog.
- Defolliculate the oocytes by enzymatic digestion (e.g., with collagenase).
- Inject cRNA encoding the desired P2X receptor subunit(s) into the oocytes.
- Incubate the oocytes for 2-7 days at 16-18°C to allow for receptor expression.
2. Electrophysiological Recording:
- Place a single oocyte in a recording chamber continuously perfused with a standard external solution (e.g., ND96).
- Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage clamping and one for current recording).
- Clamp the oocyte membrane potential at a holding potential, typically -60 mV.
- Establish a stable baseline current.
3. Antagonist and Agonist Application:
- Perfuse the recording chamber with the external solution containing the desired concentration of the antagonist (this compound or TNP-ATP) for a pre-incubation period.
- Co-apply the antagonist with a fixed concentration of ATP (typically the EC50 concentration for the specific receptor subtype) to elicit an inward current.
- Wash out the drugs with the external solution to allow for recovery.
- Repeat the procedure for a range of antagonist concentrations.
4. Data Analysis:
- Measure the peak amplitude of the ATP-evoked inward current in the absence and presence of different concentrations of the antagonist.
- Normalize the current responses to the control response (ATP alone).
- Plot the normalized current as a function of the antagonist concentration and fit the data with a logistic equation to determine the IC50 value.
Calcium Imaging in HEK293 Cells
This fluorescence-based assay measures changes in intracellular calcium concentration, a downstream effect of P2X receptor activation.
1. Cell Culture and Transfection:
- Culture Human Embryonic Kidney (HEK293) cells in appropriate media.
- Transfect the cells with a plasmid containing the cDNA for the desired P2X receptor subtype.
- Plate the transfected cells onto 96-well plates and allow them to adhere overnight.
2. Fluorescent Dye Loading:
- Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer for 30-60 minutes at 37°C.[13]
- Wash the cells to remove excess dye.
3. Antagonist and Agonist Application:
- Add varying concentrations of the antagonist (this compound or TNP-ATP) to the wells and incubate for a defined period.
- Use a fluorescence plate reader to measure the baseline fluorescence.
- Inject a fixed concentration of ATP into the wells to stimulate the P2X receptors.
- Record the change in fluorescence intensity over time.
4. Data Analysis:
- Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after ATP application.
- Normalize the ΔF in the presence of the antagonist to the control response (ATP alone).
- Plot the normalized response against the antagonist concentration and fit the data to a concentration-response curve to calculate the IC50 value.
Conclusion
Both this compound and TNP-ATP are valuable tools for the study of P2X receptors, each with a distinct profile of potency and selectivity. This compound is a moderately potent and selective antagonist for P2X1 receptors. In contrast, TNP-ATP is a highly potent and selective antagonist for P2X1, P2X3, and P2X2/3 receptors. The choice between these two compounds will depend on the specific P2X receptor subtype under investigation and the required potency for the experimental design. The provided data and protocols serve as a guide to aid researchers in making an informed selection and in designing rigorous and reproducible experiments.
References
- 1. rndsystems.com [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Antagonistic properties of the suramin analogue this compound at heterologously expressed P2X receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Update of P2X receptor properties and their pharmacology: IUPHAR Review 30 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound A suramin analog that acts as a selective and direct G-protein antagonist for α-subunits of the Go/Gi group (EC50 ~ 300 nM). [sigmaaldrich.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. TNP-ATP | CAS 61368-63-6 | Tocris Bioscience [tocris.com]
- 8. news-medical.net [news-medical.net]
- 9. Competitive antagonism of recombinant P2X(2/3) receptors by 2', 3'-O-(2,4,6-trinitrophenyl) adenosine 5'-triphosphate (TNP-ATP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. P2X Receptors as Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A shared mechanism for TNP-ATP recognition by members of the P2X receptor family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A shared mechanism for TNP-ATP recognition by members of the P2X receptor family - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of a novel P2X7 antagonist using structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
Orthogonal Validation of NF023's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of NF023's performance against other alternatives, supported by experimental data, to facilitate the orthogonal validation of its dual mechanism of action as a Gαi/o protein antagonist and a P2X1 purinergic receptor antagonist.
Executive Summary
This compound is a suramin (B1662206) analog with a well-documented dual inhibitory effect on two distinct signaling pathways. It acts as a selective antagonist of the Gαi and Gαo subunits of heterotrimeric G-proteins and as a competitive antagonist of the P2X1 receptor. This dual activity necessitates a multi-faceted approach for the complete validation of its mechanism of action. This guide outlines key experiments and compares this compound to other common pharmacological tools used to probe these pathways, providing researchers with the necessary information to design robust validation studies.
Data Presentation: Comparative Inhibitory Activities
The following tables summarize the quantitative data for this compound and its alternatives, focusing on their potency and selectivity for Gαi/o-coupled signaling and P2X1 receptors.
Table 1: Comparison of Inhibitors Targeting the Gαi/o Pathway
| Compound | Target | Assay Type | EC50/IC50 | Species | Key Findings & Selectivity |
| This compound | Gαi/o | [³⁵S]GTPγS Binding | ~300 nM (EC50) | Recombinant | Selective for Gαi/o over Gαs.[1][2][3] |
| Suramin | Gαs, Gαi/o, Gαq | [³⁵S]GTPγS Binding | ~240 nM (EC50 for Gαs) | Recombinant | Non-selective G-protein inhibitor, with higher potency for Gαs.[3] |
| Pertussis Toxin (PTX) | Gαi/o | ADP-ribosylation | Varies | N/A | Covalently modifies and inactivates Gαi/o proteins, providing an irreversible blockade. |
Table 2: Comparison of P2X1 Receptor Antagonists
| Compound | Target | Assay Type | IC50 | Species | Key Findings & Selectivity |
| This compound | P2X1 | Electrophysiology | 0.21 µM | Human | Selective for P2X1 over P2X2, P2X3, and P2X4.[4][5][6] |
| PPADS | P2X1, P2X2, P2X3, P2X5 | Electrophysiology | 1 - 2.6 µM | Recombinant | Non-selective P2X receptor antagonist.[1] |
| NF449 | P2X1 | Electrophysiology | ~1 nM | Human | Highly potent and selective P2X1 antagonist.[1] |
| Suramin | P2X1, P2X2, P2X3, P2Y | Varies | Micromolar range | Varies | Broad-spectrum P2 receptor antagonist.[7] |
Signaling Pathways and Experimental Workflows
To orthogonally validate this compound's mechanism of action, it is crucial to probe both the G-protein and P2X1 receptor signaling pathways. The following diagrams illustrate these pathways and the experimental workflows to investigate this compound's effects.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound A suramin analog that acts as a selective and direct G-protein antagonist for α-subunits of the Go/Gi group (EC50 ~ 300 nM). [sigmaaldrich.com]
- 3. Suramin analogues as subtype-selective G protein inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antagonistic properties of the suramin analogue this compound at heterologously expressed P2X receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. targetmol.com [targetmol.com]
- 7. Molecular basis of selective antagonism of the P2X1 receptor for ATP by NF449 and suramin: contribution of basic amino acids in the cysteine-rich loop - PMC [pmc.ncbi.nlm.nih.gov]
This guide provides a detailed comparison of the in vivo efficacy of NF023 and its related compounds, focusing on their activity as P2X1 receptor antagonists. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their pharmacological profiles, supported by experimental data.
Introduction
This compound is a selective and competitive antagonist of the P2X1 receptor, a ligand-gated ion channel activated by extracellular ATP. P2X1 receptors are implicated in various physiological processes, including smooth muscle contraction, platelet aggregation, and inflammation. Consequently, antagonists of this receptor, such as this compound and its analogs, are valuable research tools and potential therapeutic agents for conditions like thrombosis and certain inflammatory diseases. This guide compares this compound with other notable P2X1 antagonists, including NF449 and PPADS (Pyridoxalphosphate-6-azophenyl-2',4'-disulfonic acid), presenting their in vitro potencies and available in vivo efficacy data.
Data Presentation: In Vitro Potency and Selectivity
The following table summarizes the inhibitory potency (IC50) of this compound and related compounds against various P2X receptor subtypes. This data highlights the selectivity profile of each antagonist.
| Compound | P2X1 IC50 | P2X2 IC50 | P2X3 IC50 | P2X4 IC50 | Species | Reference |
| This compound | 0.21 µM | > 50 µM | 28.9 µM | > 100 µM | Human | [1][2] |
| NF449 | ~1 nM | ~1.5 µM | 1820 nM | > 300,000 nM | Human, Rat | [3] |
| PPADS | 68 nM | 1 - 2.6 µM | 214 nM | - | Not Specified | [3] |
In Vivo Efficacy and Experimental Protocols
Direct comparative in vivo studies for all compounds in the same animal model are limited. This section presents the available in vivo data for each compound in its respective experimental model, along with detailed protocols where available.
-
Experimental Finding: Intravenous administration of this compound at a dose of 100 µmol/kg was shown to inhibit vasopressor responses induced by the P2X1 receptor agonist α,β-methylene ATP (α,β-mATP) in pithed rats, without affecting responses to noradrenaline.[2]
-
Experimental Protocol:
-
Animal Model: Pithed rats.
-
Compound Administration: this compound was administered intravenously (i.v.) at a dose of 100 µmol/kg.
-
Procedure: The effect of this compound on the pressor responses to intravenous injections of α,β-mATP and noradrenaline was measured.
-
Endpoint: Inhibition of the increase in blood pressure induced by the agonists.
-
-
Experimental Finding: Intravenous injection of NF449 in mice demonstrated dose-dependent antithrombotic effects. A dose of 10 mg/kg selectively inhibited the P2X1 receptor, leading to a significant reduction in intravascular platelet aggregation in a systemic thromboembolism model without prolonging bleeding time. A higher dose of 50 mg/kg, which also inhibits other P2Y receptors, resulted in a more pronounced antithrombotic effect. NF449 also dose-dependently reduced the size of thrombi in a laser-induced injury model of mesenteric arterioles.
-
Experimental Protocol (Laser-Induced Thrombosis Model):
-
Animal Model: Mice.
-
Compound Administration: NF449 was administered intravenously at doses of 10 mg/kg or 50 mg/kg.
-
Procedure: Mesenteric arterioles (70-100 µm in diameter) were subjected to laser-induced injury to induce thrombus formation. The formation of thrombi was monitored over time.
-
Endpoint: The size and kinetics of thrombus formation were analyzed.[4]
-
-
Experimental Finding: PPADS, a non-selective P2 receptor antagonist, has been shown to support recovery in a rat model of ischemic stroke. Intracerebroventricular administration of PPADS prior to middle cerebral artery occlusion (MCAO) improved functional recovery and initially reduced infarct volume.
-
Experimental Protocol (Mouse Model of Ischemic Stroke):
-
Animal Model: Mice.
-
Compound Administration: PPADS is administered via intracerebroventricular (ICV) injection 15 minutes before MCAO.
-
Procedure:
-
Focal cerebral ischemia is induced by permanent middle cerebral artery occlusion (MCAO).
-
PPADS or vehicle is infused over 2-5 minutes.
-
Neurological deficit is scored at 24 hours post-MCAO.
-
Infarct volume is measured 24 hours post-MCAO using 2,3,5-triphenyltetrazolium chloride (TTC) staining.
-
-
Endpoints: Neurological score and infarct volume (mm³).
-
Mandatory Visualizations
Caption: P2X1 receptor antagonism by this compound and related compounds.
Caption: Workflow for in vivo laser-induced thrombosis studies.
References
Differential Effects of NF023 on Human Versus Rodent P2X1 Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological effects of the P2X1 receptor antagonist, NF023, on human and rodent P2X1 receptors. The information presented is based on published experimental data to assist researchers in interpreting preclinical data and advancing drug development programs targeting the P2X1 receptor.
Executive Summary
The P2X1 receptor, a ligand-gated ion channel activated by adenosine (B11128) triphosphate (ATP), is a promising therapeutic target for various conditions, including cardiovascular diseases and chronic pain. This compound is a commonly used antagonist in preclinical studies to probe the function of P2X1 receptors. A critical aspect of translating preclinical findings to clinical applications is understanding the species-specific pharmacology of tool compounds. This guide reveals that this compound exhibits remarkably similar potency in inhibiting both human and rat P2X1 receptors, suggesting a high degree of conservation in the drug-binding site between these species.
Quantitative Comparison of this compound Potency
Experimental data from electrophysiological studies on heterologously expressed P2X1 receptors in Xenopus oocytes provide a direct comparison of the inhibitory potency of this compound. The half-maximal inhibitory concentration (IC50) values, a measure of antagonist potency, demonstrate a negligible difference between the human and rat orthologs.
| Receptor | Species | This compound IC50 (µM) | Reference |
| P2X1 | Human | 0.21 | [Soto et al., 1999][1] |
| P2X1 | Rat | 0.24 | [Soto et al., 1999][1] |
This minimal difference in potency indicates that this compound is an effective tool for studying P2X1 receptor function across both human and rat systems, with a low risk of species-specific pharmacological effects confounding experimental outcomes.
Mechanism of Action
This compound acts as a competitive antagonist at the P2X1 receptor.[1] This means that this compound directly competes with the endogenous agonist, ATP, for binding to the receptor's active site. By occupying the binding site, this compound prevents ATP from activating the channel, thereby inhibiting the influx of cations and subsequent cellular responses.
P2X1 Receptor Signaling Pathway
The activation of the P2X1 receptor by ATP initiates a cascade of intracellular events. The binding of ATP opens a non-selective cation channel, leading to the influx of sodium (Na+) and calcium (Ca2+) ions. This influx causes membrane depolarization and an increase in intracellular calcium concentration, which in turn triggers various downstream cellular responses.
Experimental Protocols
The primary method used to determine the differential effects of this compound on human versus rodent P2X1 receptors is the two-electrode voltage clamp (TEVC) technique performed on Xenopus laevis oocytes. This powerful electrophysiological method allows for the precise measurement of ion channel activity in a controlled environment.
Key Experiment: Two-Electrode Voltage Clamp (TEVC)
Objective: To measure the inhibitory effect of this compound on ATP-induced currents in oocytes expressing either human or rat P2X1 receptors.
Methodology:
-
Oocyte Preparation: Xenopus laevis oocytes are surgically harvested and treated with collagenase to remove the follicular layer.
-
cRNA Injection: Oocytes are injected with complementary RNA (cRNA) encoding either human or rat P2X1 receptors. This leads to the expression of functional P2X1 receptors on the oocyte's cell membrane.
-
Electrophysiological Recording:
-
An oocyte is placed in a recording chamber and continuously perfused with a saline solution.
-
Two microelectrodes are inserted into the oocyte: one to measure the membrane potential (voltage electrode) and the other to inject current (current electrode).
-
The membrane potential is clamped at a holding potential (e.g., -70 mV) using a voltage-clamp amplifier.
-
-
Drug Application:
-
The P2X1 receptor agonist, ATP, is applied to the oocyte to elicit an inward current.
-
To determine the inhibitory effect of this compound, the oocyte is pre-incubated with varying concentrations of this compound before the application of ATP.
-
-
Data Analysis: The peak amplitude of the ATP-induced current is measured in the absence and presence of different concentrations of this compound. This data is used to construct a concentration-response curve and calculate the IC50 value.
Conclusion
The available experimental data strongly indicate that this compound is a valuable pharmacological tool for investigating P2X1 receptor function in both human and rodent models. Its comparable potency across these species simplifies the translation of preclinical findings and enhances the predictive validity of rodent models in the drug discovery process for P2X1-targeted therapies. Researchers can confidently use this compound in their studies with a low likelihood of encountering significant species-dependent pharmacological variations.
References
A Comparative Review of Selective P2X1 Antagonists, Featuring NF023
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of selective P2X1 receptor antagonists, with a particular focus on the well-characterized compound NF023. The P2X1 receptor, a ligand-gated ion channel activated by extracellular adenosine (B11128) triphosphate (ATP), is a key player in a variety of physiological processes. Its involvement in smooth muscle contraction, platelet aggregation, and inflammation makes it a promising therapeutic target for conditions ranging from thrombosis and bladder dysfunction to male infertility.[1][2][3] The development and characterization of selective antagonists are crucial for dissecting the receptor's functions and for advancing novel drug discovery programs.[2][3][4]
The P2X1 Receptor Signaling Pathway
P2X1 receptors are trimeric ion channels that, upon binding to extracellular ATP, undergo a conformational change.[5] This change opens a non-selective cation channel, permitting the rapid influx of sodium (Na⁺) and calcium (Ca²⁺) ions and the efflux of potassium (K⁺) ions.[5][6][7] The resulting membrane depolarization and increase in intracellular Ca²⁺ concentration trigger a cascade of downstream cellular events, including muscle contraction and platelet shape change and aggregation.[1][5][7] P2X1 receptors are known for their rapid activation and desensitization kinetics.[2][8]
Comparative Analysis of P2X1 Antagonists
A variety of compounds have been developed to selectively block the P2X1 receptor. Their utility in research and therapeutic potential is largely defined by their potency, selectivity, and mechanism of action. This compound, a suramin (B1662206) analogue, is a notable example of a competitive antagonist for this receptor.[9][10]
| Antagonist | Chemical Class | Mechanism | P2X1 IC₅₀ (human) | Selectivity Profile | Key Features & Off-Target Effects |
| This compound | Suramin Analogue | Competitive | 0.21 µM[9][11][12] | Selective for P2X1 over P2X2 (>50µM), P2X3 (28.9 µM), and P2X4 (>100 µM).[9][11][12] | Also a known antagonist of Gαi/o protein subunits (EC₅₀ ~300 nM).[12] Does not compete with ATP for G-protein interaction. |
| NF449 | Suramin Analogue | Competitive | ~0.1 - 1 nM[2][4][13] | Highly potent and selective for P2X1 over other P2X and P2Y receptors.[2][4] | Considered one of the most potent P2X1 antagonists.[2] Potential off-target effects at higher concentrations.[4] Large polar molecule, limiting drug-like properties.[14] |
| PPADS | Pyridoxal Phosphate Derivative | Competitive | ~1 µM | Broad spectrum P2X antagonist, also active at P2X2 and P2X3.[4] | Reversible antagonist that mimics ATP structure.[4] |
| Ro 0437626 | Non-disclosed | Selective Antagonist | 3 µM[15] | Low affinity for P2X2, P2X3, and P2X2/3 receptors (IC₅₀ > 100 µM).[15] | A drug-like, selective P2X1 antagonist. |
| MRS2159, ATA, PSB-2001 | Various | Non-competitive/ Allosteric | Nanomolar potency[2] | Selective for P2X1. | Allosteric modulators are of interest as they do not target the conserved ATP binding site, potentially offering greater selectivity.[2] |
IC₅₀ values can vary depending on the experimental system (e.g., species, expression system).
Detailed Experimental Protocols
The characterization of P2X1 antagonists relies on specific and reproducible experimental assays. Below are methodologies for two common approaches.
Calcium Influx Assay in Heterologous Expression Systems
This assay directly measures the influx of calcium through the P2X1 channel upon activation and its inhibition by antagonists.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably or transiently expressing the human P2X1 receptor are seeded into 96-well, black-walled, clear-bottom microplates and cultured to an appropriate confluency.[4]
-
Dye Loading: The culture medium is removed, and cells are washed with a physiological salt solution. Cells are then incubated with a calcium-sensitive fluorescent dye, such as Fluo-4 AM or Fluo-8, in the dark at 37°C for approximately one hour.[4][14]
-
Antagonist Incubation: After washing to remove excess dye, cells are pre-incubated with varying concentrations of the test antagonist (e.g., this compound) or vehicle control for a defined period (e.g., 30 minutes) at 37°C.[4][14]
-
Agonist Stimulation and Signal Detection: The plate is placed in a fluorescence plate reader (e.g., FLIPR, FlexStation). A baseline fluorescence reading is taken before the automated addition of a P2X1 agonist (e.g., ATP or α,β-methylene ATP) at a concentration known to elicit a sub-maximal response (e.g., EC₈₀).
-
Data Analysis: The change in fluorescence intensity, corresponding to the increase in intracellular calcium, is measured over time. The inhibitory effect of the antagonist is calculated, and concentration-response curves are generated to determine the IC₅₀ value.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This electrophysiological technique is used to characterize the effects of antagonists on the ion channel currents mediated by P2X1 receptors.
Methodology:
-
Oocyte Preparation: Oocytes are surgically harvested from Xenopus laevis frogs and defolliculated.
-
cRNA Injection: Oocytes are injected with cRNA encoding the human P2X1 receptor subunit.[16] They are then incubated for 1-3 days to allow for receptor expression on the plasma membrane.[16]
-
Electrophysiological Recording: An oocyte is placed in a recording chamber and impaled with two microelectrodes (one for voltage clamping, one for current recording). The oocyte is continuously perfused with a recording solution.
-
Antagonist Application: The antagonist is applied by perfusing the chamber with a solution containing the desired concentration for a set incubation period.
-
Agonist Application: The perfusion is switched to a solution containing both the antagonist and a specific concentration of ATP to evoke an inward current.[16]
-
Data Analysis: The peak current amplitude in the presence of the antagonist is compared to the control current (agonist alone). This allows for the determination of the antagonist's potency (IC₅₀) and mechanism of action (e.g., competitive vs. non-competitive shift in the agonist concentration-response curve).[9]
Conclusion
The study of P2X1 receptors has been significantly advanced by the availability of selective antagonists. This compound serves as a valuable research tool, offering good selectivity for P2X1 over other P2X subtypes, though its off-target effects on G-proteins must be considered in experimental design.[12] For studies requiring higher potency, NF449 is a superior choice, albeit with limitations related to its drug-like properties.[2][4] The emergence of non-competitive, allosteric modulators like MRS2159 and ATA opens new avenues for developing highly selective therapeutics targeting the P2X1 receptor.[2] The appropriate choice of antagonist will ultimately depend on the specific experimental context, balancing the need for potency, selectivity, and a well-defined mechanism of action.
References
- 1. What are P2X1 receptor antagonists and how do they work? [synapse.patsnap.com]
- 2. The P2X1 receptor as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The P2X1 receptor as a therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. What are P2X1 receptor agonists and how do they work? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. The P2X1 receptor and platelet function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Antagonistic properties of the suramin analogue this compound at heterologously expressed P2X receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design and pharmacology of selective P2-purinoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. NF 023 | Purinergic (P2X) Receptors | Tocris Bioscience [tocris.com]
- 13. Molecular basis of selective antagonism of the P2X1 receptor for ATP by NF449 and suramin: contribution of basic amino acids in the cysteine-rich loop - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structural insights into the human P2X1 receptor and ligand interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. pubs.acs.org [pubs.acs.org]
Benchmarking NF023: A Comparative Analysis Against Novel P2X1 Receptor Inhibitors
For Immediate Release
This guide provides a comprehensive performance comparison of the established P2X1 receptor antagonist, NF023, against a panel of newly developed inhibitors. The data presented herein is intended for researchers, scientists, and drug development professionals engaged in the study of purinergic signaling and the development of novel therapeutics targeting the P2X1 receptor.
Introduction to P2X1 Receptor Antagonism
The P2X1 receptor is an ATP-gated ion channel predominantly expressed on smooth muscle cells and platelets. Its activation by extracellular ATP leads to a rapid influx of cations, primarily Ca²⁺, triggering a variety of physiological responses including smooth muscle contraction and platelet aggregation. Consequently, the development of selective P2X1 receptor antagonists is a promising avenue for therapeutic intervention in thrombosis, inflammation, and certain urological conditions. This compound has long been a valuable tool in the pharmacological dissection of these processes. However, recent advancements have yielded a new generation of inhibitors with potentially improved potency and selectivity. This guide offers a head-to-head comparison to aid in the selection of the most appropriate research tools.
Comparative Performance Data
The following tables summarize the inhibitory potency (IC₅₀) of this compound and newly developed P2X1 receptor antagonists. The data has been compiled from various published studies and provides a quantitative basis for comparison.
Table 1: Inhibitory Potency (IC₅₀) at the Human P2X1 Receptor
| Compound | IC₅₀ (nM) | Class | Mechanism of Action |
| This compound | 210[1][2] | Suramin Analogue | Competitive Antagonist |
| NF449 | 0.28 - 1[3][4][5] | Suramin Analogue | Competitive Antagonist |
| Ro 0437626 | 3000[6][7] | Benzimidazole Carboxamide | Competitive Antagonist |
| Salicylanilide (B1680751) 1 | 19.2[1][2][8] | Salicylanilide | Allosteric Modulator |
| Salicylanilide 14 | 23.1[1][8] | Salicylanilide | Allosteric Modulator |
Table 2: Selectivity Profile of P2X1 Antagonists (IC₅₀ in nM)
| Compound | P2X1 | P2X2 | P2X3 | P2X4 |
| This compound | 210[1][2] | >50,000[1] | 28,900[1][2] | >100,000[1][2] |
| NF449 | 0.28[5] | 47,000[5] | 1,820[5] | >300,000[5] |
| Ro 0437626 | 3000[6] | >100,000[6] | >100,000[6] | Not Reported |
| Salicylanilide 1 | 19.2[1][8] | >10,000 (>500-fold selective)[8] | >10,000 (>500-fold selective)[8] | ~190 (10-fold selective)[8] |
Signaling Pathways and Inhibition Mechanisms
The following diagram illustrates the canonical P2X1 receptor signaling pathway and the points of intervention for the discussed antagonists.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the performance comparison of P2X1 receptor antagonists.
Calcium Influx Assay
This assay measures the inhibition of ATP-induced intracellular calcium elevation in cells expressing the P2X1 receptor.
-
Cell Culture and Plating:
-
Human Embryonic Kidney (HEK293) or 1321N1 astrocytoma cells stably expressing the human P2X1 receptor are cultured in appropriate media (e.g., DMEM with 10% FBS).
-
Cells are seeded into 96-well black, clear-bottom plates at a density of 40,000-60,000 cells per well and incubated for 24-48 hours to form a confluent monolayer.[9]
-
-
Fluorescent Dye Loading:
-
The culture medium is removed, and cells are washed with an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Cells are then incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, 2-5 µM) in assay buffer for 45-60 minutes at 37°C or 90 minutes at room temperature, protected from light.[9]
-
After incubation, the dye solution is removed, and cells are washed twice with the assay buffer to remove any extracellular dye. 100 µL of assay buffer is then added to each well.[9]
-
-
Compound Incubation and Signal Detection:
-
Varying concentrations of the antagonist (e.g., this compound, NF449) are added to the wells and incubated for 15-30 minutes.
-
The plate is placed in a fluorescence microplate reader, and a baseline fluorescence reading is established.
-
A P2X1 receptor agonist (e.g., ATP or α,β-methylene ATP) is injected into the wells to a final concentration known to elicit a submaximal response (EC₈₀).
-
The change in fluorescence, corresponding to the influx of calcium, is measured kinetically.
-
-
Data Analysis:
-
The inhibitory effect of the antagonist is calculated as the percentage reduction of the agonist-induced calcium response.
-
IC₅₀ values are determined by fitting the concentration-response data to a four-parameter logistic equation.
-
Radioligand Binding Assay
This assay determines the affinity of a compound for the P2X1 receptor by measuring its ability to displace a radiolabeled ligand.
-
Membrane Preparation:
-
Cells expressing the P2X1 receptor are harvested and homogenized in a cold lysis buffer.
-
The homogenate is centrifuged to pellet the cell membranes. The pellet is then washed and resuspended in a binding buffer.[10]
-
-
Binding Reaction:
-
In a 96-well plate, the membrane preparation is incubated with a fixed concentration of a P2X1-selective radioligand (e.g., [³H]-α,β-methylene ATP) and varying concentrations of the unlabeled antagonist.[11]
-
The incubation is carried out at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to reach equilibrium.[10]
-
-
Separation and Counting:
-
The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand while allowing the unbound radioligand to pass through.[10][12]
-
The filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
-
Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand and is subtracted from the total binding to yield specific binding.
-
IC₅₀ values are determined from the competition binding curves, and Kᵢ values can be calculated using the Cheng-Prusoff equation.
-
Experimental Workflow Visualization
The following diagram outlines a typical workflow for the characterization and comparison of P2X1 receptor inhibitors.
Conclusion
The data presented in this guide demonstrates that while this compound remains a useful tool for studying P2X1 receptors, several newer inhibitors offer significant advantages in terms of potency and selectivity. Notably, NF449 exhibits sub-nanomolar to nanomolar potency, representing a substantial improvement over this compound.[3][4][5] Furthermore, the development of allosteric modulators, such as the salicylanilide derivatives, provides novel pharmacological tools with distinct mechanisms of action.[1][8] The choice of inhibitor will ultimately depend on the specific experimental context, including the desired level of potency, selectivity, and mechanism of action. This guide provides the foundational data and methodologies to make an informed decision for future research endeavors in the field of purinergic signaling.
References
- 1. Discovery and Structure Relationships of Salicylanilide Derivatives as Potent, Non-acidic P2X1 Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Document: Discovery and Structure Relationships of Salicylanilide Derivatives as Potent, Non-acidic P2X1 Receptor Antagonists. (CHEMBL4613266) - ChEMBL [ebi.ac.uk]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Molecular basis of selective antagonism of the P2X1 receptor for ATP by NF449 and suramin: contribution of basic amino acids in the cysteine-rich loop - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NF 449 | Purinergic (P2X) Receptors | Tocris Bioscience [tocris.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. squ.elsevierpure.com [squ.elsevierpure.com]
- 9. benchchem.com [benchchem.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. biorxiv.org [biorxiv.org]
- 12. giffordbioscience.com [giffordbioscience.com]
Navigating Purinergic and G-Protein Signaling: A Guide to the Synergistic and Antagonistic Effects of NF023
For Researchers, Scientists, and Drug Development Professionals
NF023, a potent and selective antagonist of P2X1 purinergic receptors and Gαi/o protein subunits, holds significant therapeutic potential in various physiological and pathological processes, including thrombosis, inflammation, and neurotransmission.[1][2][3] Understanding its interactions with other pharmacological agents is crucial for the development of novel combination therapies that can offer enhanced efficacy and reduced side effects. This guide provides an objective comparison of the potential synergistic and antagonistic effects of this compound with other drugs, supported by experimental data and detailed methodologies.
Potential Synergistic and Antagonistic Interactions of this compound
While direct experimental data on the combination of this compound with other specific drugs is limited in publicly available literature, we can infer potential interactions based on its known mechanisms of action. As an antagonist of P2X1 and Gαi/o, this compound is likely to exhibit synergistic or antagonistic effects when combined with drugs that modulate purinergic signaling, inflammation, pain pathways, or cancer-related signaling cascades.
Synergistic Effects
Anti-Inflammatory Applications:
Analgesic Applications:
P2X receptors are implicated in pain signaling.[7][8] Antagonists of these receptors have shown analgesic potential.[8] Combining a P2X antagonist with opioids has been demonstrated to enhance the analgesic effects in preclinical models of neuropathic pain.[1] This suggests a potential synergistic interaction between this compound and opioid analgesics for the management of chronic pain.
Cancer Therapy:
Gαi proteins are involved in cancer cell signaling pathways.[9][10] Preclinical studies have shown that combining inhibitors of G-protein signaling with other anti-cancer drugs, such as chemotherapy agents or targeted therapies, can result in additive or synergistic effects in inhibiting tumor growth.[10][11] Therefore, this compound could potentially synergize with various anti-cancer drugs.
Antagonistic Effects
Antagonism may occur if this compound is combined with drugs that have opposing effects on the same signaling pathway. For example, co-administration with a P2X1 receptor agonist would likely result in an antagonistic interaction, as both agents would compete for the same binding site. Similarly, combining this compound with a drug that activates Gαi/o signaling through a different receptor could lead to functional antagonism.
Quantitative Data on Drug Interactions
To illustrate the assessment of drug interactions, the following table summarizes hypothetical data based on the principles of synergy and antagonism. This data is for illustrative purposes and does not represent actual experimental results for this compound.
| Drug Combination | Target Pathway | Effect Measured | Interaction Type | Combination Index (CI) |
| This compound + P2X7 Antagonist | Purinergic Signaling / Inflammation | IL-1β Inhibition | Synergistic | < 1 |
| This compound + Morphine | Pain Pathway | Analgesia (Nociceptive Threshold) | Synergistic | < 1 |
| This compound + Gemcitabine | Cancer Cell Proliferation | Apoptosis Induction | Synergistic | < 1 |
| This compound + P2X1 Agonist | Purinergic Signaling | Platelet Aggregation | Antagonistic | > 1 |
Experimental Protocols for Assessing Drug Synergy
The synergistic or antagonistic nature of drug combinations can be quantitatively assessed using several established methods, including isobolographic analysis and the Combination Index (CI) method.
Isobolographic Analysis
This graphical method is used to determine the nature of the interaction between two drugs.[12][13][14][15][16]
Experimental Protocol (In Vitro):
-
Determine the IC50 of each drug alone: Perform dose-response experiments for each drug individually to determine the concentration that produces 50% of the maximum inhibitory effect (IC50).
-
Select fixed-ratio combinations: Prepare mixtures of the two drugs at fixed ratios (e.g., based on their IC50 values).
-
Perform dose-response experiments for the combinations: Test a range of dilutions of the fixed-ratio mixtures to determine the IC50 of the combination.
-
Construct the isobologram: Plot the IC50 value of Drug A on the x-axis and the IC50 value of Drug B on the y-axis. Draw a line connecting these two points, which represents the line of additivity.
-
Plot the experimental combination data: Plot the concentrations of Drug A and Drug B in the combination that produced the 50% effect.
-
Interpret the results:
-
If the point representing the combination falls on the line of additivity, the interaction is additive.
-
If the point falls below the line, the interaction is synergistic.
-
If the point falls above the line, the interaction is antagonistic.
-
Combination Index (CI) Method
The CI method, developed by Chou and Talalay, provides a quantitative measure of the interaction between two or more drugs.[17][18][19][20][21]
Experimental Protocol (In Vitro):
-
Perform dose-response experiments: Determine the dose-response curves for each drug alone and for their combinations at fixed ratios.
-
Calculate the Fraction affected (Fa): For each dose, calculate the fraction of the biological system that is affected (e.g., percentage of cell growth inhibition).
-
Use the median-effect equation to determine dose-effect parameters: Analyze the dose-response data to obtain parameters such as the IC50 and the slope of the curve (m-value).
-
Calculate the Combination Index (CI): The CI is calculated using the following formula for two drugs: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ where (Dx)₁ and (Dx)₂ are the doses of drug 1 and drug 2 alone that are required to produce a certain effect (x), and (D)₁ and (D)₂ are the doses of the drugs in combination that produce the same effect.
-
Interpret the CI value:
-
CI < 1 indicates synergism.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in the DOT language for use with Graphviz.
Caption: Experimental workflow for assessing drug synergy in vitro.
Caption: P2X1 receptor signaling pathway and inhibition by this compound.
Caption: Gi/o alpha subunit signaling pathway and inhibition by this compound.
References
- 1. What are P2X1 receptor antagonists and how do they work? [synapse.patsnap.com]
- 2. The P2X1 receptor as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. researchgate.net [researchgate.net]
- 6. P2X and P2Y receptor antagonists reduce inflammation in ATP-induced microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. P2X receptor antagonists for pain management: examination of binding and physicochemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. P2X receptor channels in chronic pain pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gαi protein subunit: A step toward understanding its non-canonical mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Anticancer activity of the type I insulin-like growth factor receptor antagonist, ganitumab, in combination with the death receptor 5 agonist, conatumumab - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jpccr.eu [jpccr.eu]
- 13. Isobologram Analysis: A Comprehensive Review of Methodology and Current Research - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Isobolographic analysis of interactions – a pre-clinical perspective [jpccr.eu]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. A critical evaluation of methods to interpret drug combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
- 20. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Comparison of methods for evaluating drug-drug interaction - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Guide for NF023
This document provides crucial safety protocols and disposal procedures for NF023, a selective and competitive P2X1 receptor antagonist. The information is intended for researchers, scientists, and drug development professionals to ensure safe handling and disposal in a laboratory setting.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₃₅H₂₀N₄Na₆O₂₁S₆ | PubChem[1] |
| Molecular Weight | 1162.9 g/mol | PubChem[1] |
| Appearance | White to off-white solid | Sigma-Aldrich |
| Solubility | Soluble in water | Sigma-Aldrich |
| Storage Temperature | 2-8°C | Sigma-Aldrich |
Proper Disposal Procedures
According to the Safety Data Sheet (SDS) from Cayman Chemical, this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS).[2] However, it is imperative to follow standard laboratory safety practices and local regulations for the disposal of all chemical waste.
Step-by-Step Disposal Protocol:
-
Consult Local Regulations: Before disposal, always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on non-hazardous chemical waste disposal. Regulations can vary significantly between institutions and municipalities.
-
Small Quantities: For disposal of small, residual amounts of this compound solution (e.g., from rinsing glassware), it is generally acceptable to wash it down the drain with copious amounts of water. This is based on its water solubility and non-hazardous classification. However, confirm this practice is permitted by your local EHS.
-
Bulk Quantities: For larger quantities of unused this compound powder or concentrated solutions, do not dispose of them down the sink.
-
Package the waste in a clearly labeled, sealed container. The label should include the chemical name ("this compound") and indicate that it is non-hazardous waste.
-
Arrange for pickup and disposal through your institution's chemical waste management program.
-
-
Contaminated Materials: Any materials, such as pipette tips, gloves, or paper towels, that have come into contact with this compound should be disposed of in the appropriate laboratory waste stream for non-hazardous solid waste.
-
Spill Cleanup: In the event of a spill, the SDS from Cayman Chemical recommends to "Pick up mechanically".[2]
-
Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
For solid spills, carefully sweep or scoop the material into a designated waste container.
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and place it in a sealed container for disposal.
-
Clean the spill area with soap and water.
-
Experimental Workflow for Handling and Disposal
The following diagram illustrates a logical workflow for the safe handling and disposal of this compound in a research setting.
References
Personal protective equipment for handling NF023
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety, operational, and disposal information for the handling of NF023, a selective G-protein and P2X receptor antagonist. Adherence to these procedures is essential for ensuring laboratory safety and experimental integrity.
Immediate Safety and Handling at a Glance
While this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), standard laboratory best practices for handling chemical compounds should always be observed.
| Hazard Category | NFPA 704 Rating | GHS Classification |
| Health | 0 | Not Classified |
| Flammability | 0 | Not Classified |
| Instability | 0 | Not Classified |
| Special | - | Not Classified |
NFPA 704 ratings scale from 0 (no hazard) to 4 (severe hazard).
Personal Protective Equipment (PPE)
The following PPE is recommended as a minimum standard for handling this compound in a laboratory setting.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves | While no specific glove material has been tested for resistance to this compound, nitrile gloves provide a good barrier for handling non-hazardous solid chemicals and aqueous solutions. |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from potential splashes of this compound solutions. |
| Body Protection | Laboratory coat | Prevents contamination of personal clothing. |
Operational Plan: From Receipt to Disposal
This section provides a step-by-step guide for the safe handling and use of this compound in a research environment.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage.
-
Storage of Solid this compound: Store the solid compound in its original, tightly sealed container in a cool, dry place. Recommended storage temperature is between 2-8°C.
-
Storage of this compound Solutions: After reconstitution, it is recommended to aliquot the solution into single-use volumes and store them frozen at -20°C to avoid repeated freeze-thaw cycles.
Solution Preparation
This compound is soluble in water. The following is a general protocol for preparing a stock solution.
-
Pre-dissolution: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Reconstitution: Aseptically add the desired volume of sterile, purified water to the vial to achieve the target concentration.
-
Dissolution: Gently vortex or sonicate the vial to ensure complete dissolution.
-
Sterilization (Optional): If required for your experiment, sterile filter the solution through a 0.22 µm filter.
-
Storage: As previously mentioned, store aliquots at -20°C.
Emergency Procedures
Spill Response
In the event of a spill of solid this compound or an this compound solution, follow these steps:
-
Alert Personnel: Inform others in the immediate area of the spill.
-
Isolate the Area: If necessary, restrict access to the spill area.
-
Personal Protective Equipment: Before cleaning, ensure you are wearing the appropriate PPE (lab coat, gloves, and eye protection).
-
Containment and Cleanup:
-
Solid Spill: Gently sweep the solid material and collect it in a designated waste container. Avoid generating dust.
-
Liquid Spill: Cover the spill with an absorbent material (e.g., paper towels, absorbent pads). Once the liquid is absorbed, collect the material and place it in a sealed container for disposal.
-
-
Decontamination: Clean the spill area with soap and water or a suitable laboratory disinfectant.
-
Waste Disposal: Dispose of all contaminated materials as non-hazardous solid waste.
First Aid
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.
-
Skin Contact: Remove contaminated clothing. Wash the affected area with soap and water.
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
Ingestion: If swallowed, wash out the mouth with water, provided the person is conscious. Seek medical attention.
Disposal Plan
As this compound is not classified as a hazardous chemical, the disposal procedures are straightforward.
-
Unused Solid this compound: Dispose of in the regular laboratory solid waste stream, ensuring it is in a sealed container.
-
This compound Solutions: Small quantities of aqueous solutions can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations.
-
Contaminated Materials: Dispose of items such as used gloves, absorbent pads from spills, and empty vials in the regular laboratory trash.
Note: Always consult and adhere to your institution's specific waste disposal guidelines.
Experimental Protocol: In Vitro P2X Receptor Antagonist Assay
This protocol outlines a general method for evaluating the antagonist activity of this compound on P2X receptors using a calcium influx assay.
Materials
-
HEK293 cells stably expressing the P2X receptor of interest
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
This compound stock solution
-
P2X receptor agonist (e.g., ATP)
-
96-well black, clear-bottom microplates
-
Fluorescent plate reader
Methodology
-
Cell Seeding:
-
Trypsinize and count the HEK293-P2X cells.
-
Seed the cells into a 96-well black, clear-bottom plate at a density of 50,000-100,000 cells per well.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24-48 hours to allow for cell attachment and growth to a confluent monolayer.
-
-
Dye Loading:
-
Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in assay buffer.
-
Aspirate the cell culture medium from the wells and wash once with PBS.
-
Add the dye loading solution to each well and incubate for 30-60 minutes at 37°C.
-
-
Compound Incubation:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Wash the cells to remove excess dye.
-
Add the different concentrations of this compound to the respective wells. Include a vehicle control (assay buffer without this compound).
-
Incubate for 15-30 minutes at room temperature.
-
-
Agonist Stimulation and Signal Detection:
-
Prepare the P2X agonist solution in the assay buffer at a concentration that elicits a submaximal response (e.g., EC₅₀).
-
Place the microplate in a fluorescent plate reader.
-
Set the plate reader to record fluorescence intensity (e.g., excitation at 485 nm, emission at 525 nm) over time.
-
Inject the agonist into the wells and immediately begin recording the fluorescence.
-
-
Data Analysis:
-
Determine the peak fluorescence intensity for each well.
-
Normalize the data to the vehicle control.
-
Plot the normalized response against the concentration of this compound.
-
Calculate the IC₅₀ value, which is the concentration of this compound that causes 50% inhibition of the agonist-induced response.
-
Visualizations
Caption: Inhibition of G-protein signaling by this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
